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Chst15-IN-1

Cat. No.: B10831138
M. Wt: 442.1 g/mol
InChI Key: RRFHFNDPXNWVTL-ONNFQVAWSA-N
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Description

Chst15-IN-1 is a useful research compound. Its molecular formula is C17H11BrCl2N2O3 and its molecular weight is 442.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11BrCl2N2O3 B10831138 Chst15-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2O3/c1-25-15-6-9(5-12(18)16(15)23)4-10(8-21)17(24)22-14-3-2-11(19)7-13(14)20/h2-7,23H,1H3,(H,22,24)/b10-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFHFNDPXNWVTL-ONNFQVAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chst15-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Carbohydrate Sulfotransferase 15 (CHST15), a key enzyme in the biosynthesis of highly sulfated chondroitin sulfate E (CS-E), has emerged as a significant therapeutic target in oncology, neuroscience, and fibrotic diseases.[1][2][3] Upregulation of CHST15 is associated with tumor progression, inhibition of neural repair, and tissue fibrosis.[1][4][5] Chst15-IN-1 is a first-in-class, potent, and cell-permeable small-molecule inhibitor of CHST15.[6][7] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and therapeutic potential. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development.

Introduction to CHST15

Carbohydrate Sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST), is a Type II transmembrane glycoprotein located in the Golgi apparatus.[1][8][9] Its primary function is to catalyze the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the C-6 hydroxyl position of N-acetylgalactosamine 4-sulfate (GalNAc-4S) residues within chondroitin sulfate A (CS-A) chains.[8][10] This enzymatic reaction converts CS-A into chondroitin sulfate E (CS-E), a glycosaminoglycan (GAG) characterized by GlcA-GalNAc(4,6-SO4) repeating units.[8][11]

The resulting CS-E motifs are critical components of chondroitin sulfate proteoglycans (CSPGs), which are major constituents of the extracellular matrix (ECM).[1][2] The specific sulfation patterns on GAG chains, such as those created by CHST15, mediate a wide array of biological processes by modulating interactions with growth factors, adhesion molecules, and signaling receptors.[2][11] Dysregulation of CHST15 activity is implicated in multiple pathologies. In cancer, elevated CHST15 expression promotes an invasive phenotype by altering the cell surface GAG profile.[1] In the central nervous system (CNS), CSPGs containing CS-E motifs are potent inhibitors of axonal regeneration following injury.[4][11]

Core Mechanism of Action of this compound

This compound functions as a potent, reversible covalent inhibitor of CHST15.[6][11][12] Its mechanism is designed to specifically block the sulfotransferase activity of the enzyme, thereby preventing the biosynthesis of CS-E.[2][13]

Kinetic analyses have demonstrated that while longer pre-incubation times of this compound with the CHST15 enzyme lead to greater inhibition, which is consistent with a covalent mechanism, the enzyme's activity is rapidly restored upon dilution.[7][11] This finding confirms the reversible nature of the inhibition.[7][11] The chemical structure of this compound features a cyanoacrylamide moiety, which is believed to form a reversible covalent thioether adduct with a nucleophilic cysteine residue within the active site of CHST15 and other related GAG sulfotransferases.[7]

By blocking the enzymatic activity, this compound directly reduces the levels of CS-E sulfation on CSPGs.[6][14] This alteration of the GAG sulfation pattern diminishes the inhibitory effects of CSPGs in the extracellular matrix, which is the basis for its therapeutic potential in stimulating neuronal repair.[6][13][15]

cluster_0 CHST15 Enzymatic Reaction (Golgi) cluster_1 Inhibition by this compound PAPS PAPS (Sulfate Donor) CHST15 CHST15 Enzyme PAPS->CHST15 Binds to Active Site CSA Chondroitin Sulfate A (CS-A) CSA->CHST15 Binds to Active Site CSE Chondroitin Sulfate E (CS-E) CHST15->CSE Catalyzes Sulfation Inhibitor This compound Inhibitor->CHST15 Binds Covalently (Reversible) Blocked_CHST15 CHST15-Inhibitor (Reversible Covalent Complex)

Diagram 1: Mechanism of CHST15 inhibition by this compound.

Downstream Cellular and Physiological Effects

The inhibition of CHST15 by this compound initiates a cascade of effects at the cellular and tissue levels. The primary consequence is the reduced production of CS-E, leading to an altered composition of CSPGs in the ECM.

  • Neuroregeneration: In the context of CNS injury, such as spinal cord injury, astrocytes produce large quantities of inhibitory CSPGs that form the glial scar.[4] The CS-E motif is a major contributor to this inhibitory nature.[11] By using this compound to decrease CS-E levels, the inhibitory barrier is mitigated, allowing for axonal growth and promoting nerve repair.[4][7]

  • Oncology: In various cancers, CHST15 is overexpressed, contributing to tumor progression, cell proliferation, and invasion.[1][16] CHST15 has been shown to modulate signaling axes, including ILKAP/CCND1 and RABL6/PMAIP1, and activate non-canonical WNT signaling.[1][3][16] By inhibiting CHST15, this compound can potentially suppress these pro-tumorigenic pathways.

  • Selectivity: this compound is selective for sulfotransferases over the myriad of other reactive cysteine-containing proteins at effective concentrations (e.g., 25 μM in Neu7 astrocytes).[6][14] However, it also shows activity against other closely related GAG sulfotransferases, suggesting it may act as a pan-specific GAG sulfotransferase inhibitor.[6][7]

cluster_cns CNS Injury cluster_cancer Cancer Chst15_IN_1 This compound CHST15 CHST15 Activity Chst15_IN_1->CHST15 Inhibits Repair Neural Repair Chst15_IN_1->Repair Promotes Proliferation Tumor Proliferation & Invasion Chst15_IN_1->Proliferation Inhibits CSE Chondroitin Sulfate E (CS-E) Synthesis CHST15->CSE Promotes Signaling Pro-tumorigenic Signaling (e.g., WNT) CHST15->Signaling Activates CSPGs Inhibitory CSPGs in ECM CSE->CSPGs Incorporated into GlialScar Glial Scar Formation CSPGs->GlialScar Contributes to AxonGrowth Axon Growth Inhibition CSPGs->AxonGrowth Causes CSPGs->Proliferation Promotes AxonGrowth->Repair Prevents

Diagram 2: Downstream physiological effects of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Cellular Activity

Parameter Cell Line Concentration Duration Result Citation
CS-E Expression Neu7 astrocytes 10 and 25 µM Not Specified Significant, dose-dependent decrease in cell-surface CS-E [6][14]

| Selectivity | Neu7 astrocytes | 25 µM | 24 hours | Selective for sulfotransferases over other cysteine-containing proteins |[6][14] |

Table 2: In Vivo Pharmacokinetic Parameters

Parameter Value Dosing Species Citation
Administration Intravenous (i.v.) 3.0 mg/kg Not Specified [6][14]
Clearance 21 mL/min/kg 3.0 mg/kg Not Specified [6][14]
Volume of Distribution (Vd) 0.97 L/kg 3.0 mg/kg Not Specified [6][14]

| Terminal Half-life (t½) | 1.6 hours | 3.0 mg/kg | Not Specified |[6][14] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol: In Vitro CHST15 Inhibition Assay ([35S]-Labeling)

This protocol is based on the methodology used to assess the direct inhibitory effect of this compound on enzyme activity.[11]

Objective: To quantify the inhibition of CHST15 enzymatic activity by measuring the incorporation of 35S from [35S]PAPS into a chondroitin sulfate acceptor substrate.

Materials:

  • Recombinant human CHST15 enzyme

  • This compound (and other test compounds) dissolved in DMSO

  • Chondroitin sulfate A (CS-A) sodium salt (acceptor substrate)

  • [35S]PAPS (sulfate donor)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 10 mM MnCl2, 0.1% Triton X-100

  • 96-well filter plates (e.g., with DEAE membrane)

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing Assay Buffer, CHST15 enzyme, and CS-A substrate.

  • Add varying concentrations of this compound (or DMSO for control) to the wells. Pre-incubate for 30 minutes at 37°C to allow inhibitor binding.

  • Initiate the enzymatic reaction by adding [35S]PAPS to each well.

  • Incubate the reaction mixture for 1 hour at 37°C.

  • Stop the reaction by adding a high concentration of cold, unlabeled PAPS.

  • Transfer the reaction mixture to a DEAE filter plate.

  • Wash the filter plate multiple times with a high-salt buffer (e.g., 1 M NaCl) to remove unincorporated [35S]PAPS, retaining the radiolabeled CS-A polymer on the membrane.

  • Add scintillation fluid to each well and quantify the incorporated radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition relative to the DMSO control and determine IC50 values by fitting the data to a dose-response curve.

cluster_prep Preparation cluster_rxn Reaction & Quenching cluster_analysis Analysis A 1. Prepare Reaction Mix (Buffer, CHST15, CS-A) B 2. Add this compound (or DMSO control) A->B C 3. Pre-incubate (30 min, 37°C) B->C D 4. Initiate with [35S]PAPS C->D E 5. Incubate (1 hr, 37°C) D->E F 6. Stop Reaction E->F G 7. Filter & Wash (DEAE Plate) F->G H 8. Add Scintillant G->H I 9. Count Radioactivity H->I J 10. Calculate % Inhibition I->J

Diagram 3: Workflow for the in vitro CHST15 inhibition assay.
Protocol: Cell-Based CS-E Expression Assay

This protocol describes a method to measure the effect of this compound on the presentation of CS-E on the cell surface, for example, in Neu7 astrocytes.[6][14]

Objective: To quantify the change in cell-surface CS-E levels following treatment with this compound using flow cytometry.

Materials:

  • Neu7 astrocyte cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in DMSO

  • Primary antibody: Anti-CS-E monoclonal antibody

  • Secondary antibody: Fluorescently-conjugated anti-mouse IgM (e.g., Alexa Fluor 488)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Plate Neu7 astrocytes in 6-well plates and grow to ~80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25 µM) in fresh culture medium. Include a DMSO-only vehicle control.

  • Incubate the cells for 24 hours at 37°C, 5% CO2.

  • Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface epitopes.

  • Wash the cells with cold flow cytometry buffer.

  • Incubate the cells with the primary anti-CS-E antibody for 1 hour on ice.

  • Wash the cells twice with flow cytometry buffer to remove unbound primary antibody.

  • Incubate the cells with the fluorescently-conjugated secondary antibody for 30 minutes on ice, protected from light.

  • Wash the cells twice more with flow cytometry buffer.

  • Resuspend the cells in buffer and analyze using a flow cytometer.

  • Quantify the mean fluorescence intensity (MFI) for each treatment condition and normalize to the vehicle control to determine the dose-dependent decrease in CS-E expression.

A 1. Plate and Culture Neu7 Astrocytes B 2. Treat with this compound (Varying Doses) A->B C 3. Incubate for 24 hours B->C D 4. Harvest Cells (Non-enzymatic) C->D E 5. Stain with Primary Ab (Anti-CS-E) D->E F 6. Stain with Secondary Ab (Fluorescent) E->F G 7. Wash and Resuspend F->G H 8. Analyze via Flow Cytometry G->H I 9. Quantify Mean Fluorescence Intensity H->I

Diagram 4: Workflow for the cell-based CS-E expression assay.

References

A Technical Guide to the Discovery and Synthesis of Chst15-IN-1: A Potent Glycosaminoglycan Sulfation Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Chst15-IN-1, a first-in-class small-molecule inhibitor of Carbohydrate Sulfotransferase 15 (Chst15). Chst15 plays a pivotal role in the biosynthesis of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan (GAG) implicated in various pathological processes, including cancer progression and the inhibition of neuronal repair.[1][2][3] this compound has emerged as a valuable chemical tool for studying the biological functions of GAGs and as a potential therapeutic agent for diseases associated with aberrant GAG sulfation.[2][4]

The Role of Chst15 in Biology and Disease

Chst15, also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST), is a key enzyme in the GAG biosynthesis pathway.[5][6] It catalyzes the transfer of a sulfate group to the 6-O position of N-acetylgalactosamine 4-sulfate residues within chondroitin sulfate A (CS-A), thereby generating the highly sulfated CS-E motif.[1][3][6] This modification of the extracellular matrix is not merely structural; the resulting sulfation patterns create specific recognition sites for a wide range of proteins, influencing cell signaling, adhesion, migration, and proliferation.[2][3]

The dysregulation of Chst15 activity has been linked to several diseases. In oncology, elevated Chst15 expression is associated with poor prognoses in various cancers, including breast, pancreatic, and esophageal cancers, where it promotes tumor invasion and metastasis.[1][7] In the context of the central nervous system (CNS), the upregulation of Chst15 and the subsequent deposition of CS-E-containing chondroitin sulfate proteoglycans (CSPGs) are major contributors to the inhibition of axon regeneration following spinal cord injury.[3][8] Consequently, the targeted inhibition of Chst15 presents a promising therapeutic strategy for these conditions.[2]

Discovery of this compound

The discovery of this compound was the result of a systematic high-throughput screening (HTS) campaign designed to identify small-molecule inhibitors of Chst15.[3][9]

A fluorescence-based coupled-enzyme assay was developed for the HTS, where the activity of Chst15 was linked to a sulfotransferase, Sult1c1, which generates a fluorescent product.[3][9] A library of 70,000 diverse compounds was screened, leading to the identification of several initial hits.[3][9] These hits were then subjected to a counter-screen against Sult1c1 to eliminate false positives.[3][9]

The most promising compounds were further validated using a direct and more sensitive [³⁵S]-labeling assay, which measures the incorporation of radiolabeled sulfate from [³⁵S]-PAPS into CS-A.[3][9] This secondary screen identified two lead scaffolds for further optimization.[3][9] Through structure-activity relationship (SAR) studies, analogs of these scaffolds were synthesized and evaluated for their potency and selectivity, ultimately leading to the identification of this compound.[3][9]

Synthesis of this compound Analogs

The chemical structure of this compound is based on a cyanoacrylamide scaffold. The synthesis of analogs for SAR studies involved two primary routes, allowing for the diversification of the anilide and vinylbenzene moieties.[3]

Route 1: Modification of the Anilide Moiety

  • Initial formation of an α,β-unsaturated acid.

  • Amide bond coupling with various anilines promoted by N,N'-diisopropylcarbodiimide (DIC).

Route 2: Modification of the Vinylbenzene Moiety

  • Synthesis of a cyanoacetamide intermediate.

  • Knoevenagel condensation with a variety of substituted benzaldehydes to introduce different vinylbenzene groups.[3]

These synthetic strategies enabled the exploration of the chemical space around the initial hit scaffold, leading to the development of more potent inhibitors like this compound.[3]

Mechanism of Action: Reversible Covalent Inhibition

This compound exhibits a potent and unique mechanism of action, characterized as reversible covalent inhibition.[10][11][12] Kinetic analyses revealed that pre-incubation of this compound with the Chst15 enzyme leads to a time-dependent increase in inhibition, which is consistent with a covalent mechanism.[3][9] However, unlike irreversible covalent inhibitors, the enzymatic activity of Chst15 could be rapidly restored upon dilution of the inhibitor-enzyme complex.[3][9] This suggests that the covalent bond formed between this compound and the enzyme is reversible, allowing for dissociation of the inhibitor.[3][9] This reversible covalent mechanism contributes to the inhibitor's high potency and selectivity.[10][13]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursors.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC₅₀ (μM)Assay Type
Compound 5 (Scaffold 1) Chst1523[³⁵S]-labeling
Compound 19 (Scaffold 2) Chst1539[³⁵S]-labeling
This compound Chst15Potent inhibitorNot specified

Data sourced from Cheung ST, et al. (2017).[3]

Table 2: Cellular Activity of this compound

Concentration (μM)Cell LineEffectDuration (hours)
10Neu7 astrocytesSignificant decrease in cell-surface CS-E expressionNot specified
25Neu7 astrocytesDose-dependent decrease in cell-surface CS-E expressionNot specified
25Neu7 astrocytesSelective for sulfotransferases over other cysteine-containing proteins24

Data sourced from MedchemExpress and GlpBio product pages.[10][13]

Table 3: Pharmacokinetic Properties of this compound

ParameterValueAdministration Route
Clearance 21 mL/min/kgIntravenous (i.v.)
Volume of Distribution 0.97 L/kgIntravenous (i.v.)
Terminal Half-life 1.6 hoursIntravenous (i.v.)

Data sourced from MedchemExpress and GlpBio product pages.[10][13]

Experimental Protocols

6.1. Fluorescence-Based High-Throughput Screening Assay

This assay couples the activity of Chst15 to the fluorescent signal generated by Sult1c1.[3][9]

  • Reaction Mixture: Prepare a reaction mixture containing Chst15, the sulfate donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfate acceptor chondroitin sulfate A (CS-A), the coupling enzyme Sult1c1, and the fluorogenic substrate 4-methylumbelliferyl sulfate (MUS).

  • Incubation: Add the test compounds to the reaction mixture in a 1536-well plate format and incubate.

  • Mechanism: Chst15 transfers sulfate from PAPS to CS-A, producing 3'-phosphoadenosine-5'-phosphate (PAP). Sult1c1 then utilizes PAP and MUS to regenerate PAPS, releasing the fluorescent product 4-methylumbelliferone (MU).

  • Detection: The fluorescence of MU is measured to determine the rate of the reaction. Inhibitors of Chst15 will decrease the production of PAP and, consequently, the fluorescent signal.

6.2. [³⁵S]-Labeling Assay for Inhibitor Validation

This direct assay measures the incorporation of a radiolabeled sulfate group into the chondroitin sulfate backbone.[3][9]

  • Reaction Mixture: Prepare a reaction mixture containing Chst15, the radiolabeled sulfate donor [³⁵S]-PAPS, and the acceptor substrate CS-A.

  • Incubation: Add the test compounds and incubate the reaction mixture.

  • Separation: Separate the radiolabeled chondroitin sulfate product from the unreacted [³⁵S]-PAPS using a suitable method, such as gel filtration chromatography.

  • Quantification: Quantify the amount of incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the presence of the test compound indicates inhibition of Chst15.

6.3. Cell-Based Assay for CS-E Expression

This assay evaluates the effect of this compound on the levels of CS-E on the cell surface.

  • Cell Culture: Culture Neu7 astrocytes in the presence of varying concentrations of this compound (e.g., 10 μM and 25 μM) for a specified duration (e.g., 24 hours).[10][13]

  • Immunofluorescence Staining: Fix the cells and stain them with an antibody specific for the CS-E motif.

  • Detection: Use a fluorescently labeled secondary antibody to detect the primary antibody.

  • Analysis: Quantify the fluorescence intensity using microscopy or flow cytometry to determine the relative levels of cell-surface CS-E expression. A dose-dependent decrease in fluorescence indicates effective inhibition of Chst15 in a cellular context.[10][13]

Visualizations

cluster_0 Chst15-Mediated Sulfation Pathway cluster_1 Downstream Effects of CS-E cluster_2 Inhibition by this compound PAPS PAPS (Sulfate Donor) Chst15 Chst15 PAPS->Chst15 CSA Chondroitin Sulfate A (CS-A) CSA->Chst15 CSE Chondroitin Sulfate E (CS-E) Chst15->CSE PAP PAP Chst15->PAP Tumor Tumor Progression (Invasion, Metastasis) CSE->Tumor Axon Inhibition of Axon Regeneration CSE->Axon Inhibitor This compound Inhibitor->Chst15 Inhibits

Caption: Chst15 signaling and inhibition pathway.

HTS High-Throughput Screen (70,000 compounds) CounterScreen Counter-Screen (vs. Sult1c1) HTS->CounterScreen Validation [³⁵S]-Labeling Assay (Validation) CounterScreen->Validation SAR SAR Optimization Validation->SAR Final This compound SAR->Final

Caption: Experimental workflow for this compound discovery.

Enzyme Chst15 Enzyme Complex Enzyme-Inhibitor Covalent Complex Enzyme->Complex Binding Inhibitor This compound Inhibitor->Complex Complex->Enzyme Dissociation (Reversible) Inactive Inactive Enzyme Complex->Inactive

Caption: Reversible covalent inhibition mechanism.

References

The Function of Carbohydrate Sulfotransferase 15 (Chst15) in Cellular Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carbohydrate Sulfotransferase 15 (Chst15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST), is a Type II transmembrane glycoprotein located in the Golgi apparatus.[1][2] Its primary enzymatic function is to catalyze the transfer of a sulfate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the 6-O position of N-acetylgalactosamine 4-sulfate (GalNAc-4S) residues within chondroitin sulfate A (CS-A).[3][4][5] This reaction synthesizes the highly sulfated Chondroitin Sulfate E (CS-E), a glycosaminoglycan (GAG) that plays a critical role in structuring the extracellular matrix (ECM).[1][6][7] Dysregulation of Chst15 expression and the subsequent overproduction of CS-E are implicated in the pathophysiology of numerous diseases, most notably in promoting tumor progression and tissue fibrosis, making Chst15 a compelling therapeutic target.[6][8][9] This document provides an in-depth overview of Chst15's function, its role in key signaling pathways, its pathological implications, and relevant experimental methodologies.

Molecular Function and Cellular Localization

Chst15 is an enzyme that modifies glycosaminoglycans, which are essential components of the ECM.[2][7] Its core function is the biosynthesis of CS-E.[10]

  • Enzymatic Reaction: Chst15 facilitates the conversion of Chondroitin Sulfate A ([GlcA-GalNAc-4S]n) to Chondroitin Sulfate E ([GlcA-GalNAc-4S,6S]n).[11]

  • Substrate: Chondroitin Sulfate A (CS-A) / Dermatan Sulfate.[4]

  • Sulfate Donor: 3'-phosphoadenosine 5'-phosphosulfate (PAPS).[3][4]

  • Cellular Localization: Primarily resides in the Golgi apparatus membrane.[1] A small fraction may also be present on the cell surface of B-cells, where it may function as a signaling receptor.[1][6][12]

cluster_0 Chst15 Enzymatic Reaction CSA Chondroitin Sulfate A (CS-A) Chst15 Chst15 Enzyme CSA->Chst15 Substrate CSE Chondroitin Sulfate E (CS-E) PAPS PAPS (Sulfate Donor) PAPS->Chst15 PAP PAP (Byproduct) Chst15->CSE Product Chst15->PAP

Diagram 1: Core enzymatic function of Chst15.

Role in Pathophysiology

Elevated Chst15 expression is a hallmark of several pathological conditions, including cancer and fibrosis. The resulting accumulation of CS-E in the ECM remodels the tissue microenvironment, promoting disease progression.

Oncology

Upregulation of Chst15 is associated with poor clinical outcomes across multiple cancer types.[6] The Chst15-CS-E axis facilitates tumor growth, invasion, and metastasis through several mechanisms.[6][9]

  • Pancreatic Ductal Adenocarcinoma (PDAC): High Chst15 expression supports tumor cell proliferation by suppressing cell cycle inhibitors like p21.[6] Intra-tumoral injection of Chst15 siRNA remodels the dense tumor stroma, reduces myeloid-derived suppressor cells (MDSCs), and increases the infiltration of tumor-killing T cells.[13]

  • Breast Cancer: The long noncoding RNA HOTAIR directly regulates Chst15 expression, which is essential for imparting an invasive phenotype.[6]

  • Esophageal Squamous Cell Carcinoma (ESCC): Chst15 is overexpressed in ESCC tissues.[10][14] Knockdown of Chst15 inhibits cancer cell proliferation and induces apoptosis by modulating the ILKAP/CCND1 and RABL6/PMAIP1 signaling axes.[6][14]

  • Ovarian Cancer: The presence of CS-E epitopes correlates with tumor-specific alterations in the ECM, which may enhance the binding of ligands like vascular endothelial growth factor (VEGF), thereby supporting tumor vascularization.[6]

cluster_cancer Chst15 in Cancer Progression Chst15_up Chst15 Upregulation CSE_inc Increased CS-E Synthesis Chst15_up->CSE_inc ECM_remodel ECM Remodeling CSE_inc->ECM_remodel Proliferation Increased Proliferation (e.g., via p21 suppression) CSE_inc->Proliferation Invasion Enhanced Invasion & Metastasis CSE_inc->Invasion Angiogenesis Angiogenesis (e.g., via VEGF) CSE_inc->Angiogenesis Immune_Supp Immune Suppression (e.g., via MDSCs) CSE_inc->Immune_Supp Poor_Outcome Poor Clinical Outcome ECM_remodel->Poor_Outcome Proliferation->Poor_Outcome Invasion->Poor_Outcome Angiogenesis->Poor_Outcome Immune_Supp->Poor_Outcome

Diagram 2: Role of Chst15 in cancer progression.
Fibrotic Diseases

Chst15 is a novel mediator in the creation of local tissue fibrosis.[8]

  • Inflammatory Bowel Disease (IBD): In mouse models of DSS-induced colitis, Chst15 expression is augmented at the site of injury. Administration of Chst15 siRNA reduces colonic fibrosis, decreases the accumulation of fibroblasts and macrophages, and promotes mucosal healing, partly by reversing the epithelial-mesenchymal transition (EMT) pathway.[8]

  • Pulmonary Fibrosis: In bleomycin-induced pulmonary fibrosis models, Chst15 expression is increased in interstitial fibroblasts.[15] Intranasal delivery of Chst15 siRNA suppresses the activation of fibroblasts and diminishes inflammatory infiltrates, reducing the overall grade of fibrosis.[15][16]

Signaling Pathways Involving Chst15

Chst15 expression and function are integrated with key cellular signaling networks.

Wnt and p38 MAPK Signaling

In prostate cancer, a decline in the enzyme arylsulfatase B (ARSB) leads to an increase in Chondroitin 4-Sulfate (C4S).[11] This accumulation of C4S inhibits SHP2, a phosphatase, which in turn leads to the disinhibition of the Wnt antagonist DKK3. The subsequent activation of Wnt signaling and the p38 MAPK pathway ultimately drives increased expression of Chst15, creating a feed-forward loop that promotes malignant characteristics.[11]

cluster_wnt ARSB-Wnt-Chst15 Signaling Axis ARSB ARSB Decline C4S Increased Chondroitin 4-Sulfate (C4S) ARSB->C4S SHP2 SHP2 Inhibition C4S->SHP2 DKK3 DKK3 Disinhibition SHP2->DKK3 normally inhibits Wnt Wnt Pathway Activation DKK3->Wnt p38 p38 MAPK Activation Wnt->p38 Chst15 Increased CHST15 Expression p38->Chst15 cluster_sirna Experimental Workflow: In Vivo Chst15 siRNA Study Induction 1. Disease Induction (e.g., Bleomycin/DSS Administration) Grouping 2. Animal Grouping (Control siRNA, Chst15 siRNA, Saline) Induction->Grouping Delivery 3. siRNA Delivery (e.g., Intranasal / Submucosal Injection) Repeated doses as required Grouping->Delivery Sacrifice 4. Euthanasia & Tissue Harvest (e.g., Day 14 or 21) Delivery->Sacrifice Analysis 5. Downstream Analysis Sacrifice->Analysis Histo Histology (H&E, Masson's Trichrome) Immunohistochemistry (α-SMA, Chst15) Analysis->Histo QPCR qRT-PCR (Chst15, fibrosis markers) Analysis->QPCR Protein Western Blot / ELISA (Collagen, IL-6) Analysis->Protein

References

Chst15-IN-1: A Technical Guide to Investigating Glycosaminoglycan Sulfation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chst15-IN-1, a small-molecule inhibitor of Carbohydrate Sulfotransferase 15 (CHST15). CHST15 is a key enzyme responsible for the sulfation of chondroitin sulfate (CS), a type of glycosaminoglycan (GAG), to produce chondroitin sulfate E (CS-E). The specific sulfation patterns of GAGs are critical determinants of their biological activity, playing crucial roles in cell signaling, migration, and proliferation.[1][2] Dysregulation of CHST15 activity has been implicated in various pathological conditions, including cancer, fibrosis, and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][3]

This compound has emerged as a valuable chemical tool for studying the roles of GAG sulfation in these processes. This guide details its mechanism of action, summarizes key quantitative data, provides experimental protocols for its use, and visualizes relevant biological pathways and workflows.

Mechanism of Action

This compound is a potent and selective inhibitor of CHST15.[4][5] It functions as a reversible covalent inhibitor, which allows for a durable but not permanent modification of the enzyme's activity.[2][4] The molecule contains an α,β-unsaturated cyanoacrylamide moiety that can act as an electrophile, likely reacting with a nucleophilic amino acid residue, such as a non-catalytic cysteine, within the CHST15 enzyme.[2][6] This interaction blocks the sulfotransferase activity of CHST15, preventing the transfer of a sulfate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 6-O position of N-acetylgalactosamine (GalNAc) in chondroitin sulfate A (CS-A) to form CS-E.[2][7] By inhibiting CHST15, this compound effectively reduces the levels of CS-E and overall GAG sulfation on cell surfaces and in the extracellular matrix.[2][8]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its precursor compounds.

Table 1: In Vitro Efficacy of CHST15 Inhibitors

CompoundTargetIC50 (μM)Assay TypeSource
Compound 5Chst1523[35S]-labeling assay[2][6]
Compound 19Chst1539[35S]-labeling assay[2][6]
This compound (Compound 34) Chst15 Potent inhibitor (specific IC50 not provided in sources) [35S]-labeling assay [2]

Table 2: Cellular Activity of this compound

Cell LineConcentration (μM)EffectSource
Neu7 astrocytes10 and 25Dose-dependent decrease in cell-surface CS-E expression[4]
Neu7 astrocytes25Selective for sulfotransferases over cysteine-containing proteins[4]

Table 3: Pharmacokinetic Properties of this compound

ParameterValueAdministration RouteSpeciesSource
Clearance21 mL/min/kgIntravenous (i.v.)Not specified[4]
Volume of Distribution0.97 L/kgIntravenous (i.v.)Not specified[4]
Terminal Half-life1.6 hoursIntravenous (i.v.)Not specified[4]

Key Signaling Pathway

CHST15 expression can be regulated by various signaling pathways, including the non-canonical WNT signaling pathway. In certain cellular contexts, a decrease in the expression of Arylsulfatase B (ARSB) leads to the activation of WNT signaling, which in turn upregulates CHST15 expression. This pathway involves Wnt3A, the GTPase Rac-1, and the phosphorylation of p38 MAPK, ultimately leading to the binding of the transcription factor GATA-3 to the CHST15 promoter.[9]

CHST15_Regulation ARSB ARSB (Arylsulfatase B) WNT Non-canonical WNT Signaling ARSB->WNT inhibition Wnt3A Wnt3A WNT->Wnt3A Rac1 Rac-1 GTPase Wnt3A->Rac1 p38 p-p38 MAPK Rac1->p38 GATA3 GATA-3 p38->GATA3 activation CHST15 CHST15 Expression GATA3->CHST15 transcriptional activation

Caption: Regulation of CHST15 expression via the non-canonical WNT signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments involving the identification and characterization of this compound are provided below.

High-Throughput Screening for CHST15 Inhibitors

This protocol describes the initial fluorescence-based assay used to screen a compound library for inhibitors of CHST15.[2]

HTS_Workflow cluster_assay Enzyme-Coupled Fluorescence Assay cluster_screening Screening Process CSA Chondroitin Sulfate A (CS-A) (Substrate) CHST15 CHST15 Enzyme CSA->CHST15 PAPS 3'-phosphoadenosine-5'-phosphosulfate (PAPS) (Sulfate Donor) PAPS->CHST15 PAP 3'-phosphoadenosine-5'-phosphate (PAP) CHST15->PAP CSE Chondroitin Sulfate E (CS-E) CHST15->CSE Compound Test Compound Compound->CHST15 Sult1c1 Sult1c1 Enzyme PAP->Sult1c1 MU 4-methylumbelliferone (MU) (Fluorescent) Sult1c1->MU MUS 4-methylumbelliferyl sulfate (MUS) MUS->Sult1c1 Screen Primary Screen at 12.5 μM MU->Screen Fluorescence Measurement Library 70,000 Compound Library Library->Screen Hits Initial Hits Screen->Hits CounterScreen Counter-screen against Sult1c1 Hits->CounterScreen ValidatedHits 26 Validated Hits CounterScreen->ValidatedHits ValidationAssay [35S]-labeling Assay ValidatedHits->ValidationAssay Further Validation

Caption: High-throughput screening workflow for the identification of Chst15 inhibitors.

Methodology:

  • Assay Principle: The activity of CHST15 is coupled to a second enzyme, Sult1c1. CHST15 utilizes PAPS as a sulfate donor, producing PAP as a byproduct. Sult1c1 then uses PAP and 4-methylumbelliferyl sulfate (MUS) to regenerate PAPS, releasing the fluorescent molecule 4-methylumbelliferone (MU). Inhibition of CHST15 leads to a decrease in PAP production and consequently a reduction in fluorescence.[2]

  • Screening: A library of 70,000 diverse compounds was screened at a concentration of 12.5 μM in a 1536-well plate format.[2]

  • Counter-Screening: Hits from the primary screen were then tested for their ability to inhibit Sult1c1 to eliminate false positives.[2]

  • Hit Validation: The remaining compounds that selectively inhibited CHST15 were further validated using a direct and more sensitive [35S]-labeling assay.[2]

[35S]-Labeling Assay for CHST15 Activity

This radiometric assay directly measures the incorporation of a radiolabeled sulfate group into the GAG substrate.[2][7]

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Recombinant CHST15 enzyme.[7]

    • Acceptor substrate: Chondroitin Sulfate A (CS-A).[7]

    • Radiolabeled sulfate donor: [35S]-PAPS.[2][7]

    • Buffer: 50 mM imidazole-HCl (pH 6.8), 10 mM CaCl2, 20 mM reduced glutathione.[7]

    • Test inhibitor (e.g., this compound) at various concentrations.

  • Incubation: Incubate the reaction mixture to allow for the enzymatic transfer of [35S]-sulfate to CS-A.

  • Separation: Separate the [35S]-labeled CS-A product from the unreacted [35S]-PAPS. This can be achieved using techniques like desalting chromatography.[7]

  • Quantification: The amount of radioactivity incorporated into the CS-A is quantified using a liquid scintillation counter.[7]

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assay for GAG Sulfation

This protocol assesses the effect of this compound on the sulfation of GAGs on the surface of cultured cells.[4]

Methodology:

  • Cell Culture: Plate cells of interest (e.g., Neu7 astrocytes) and culture them under standard conditions.[4]

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 and 25 μM) for a specified period (e.g., 24 hours).[4]

  • Immunofluorescence Staining:

    • Fix the cells.

    • Incubate with a primary antibody specific for a sulfated GAG epitope, such as an anti-CS-E antibody.

    • Incubate with a fluorescently labeled secondary antibody.

  • Analysis: Analyze the fluorescence intensity using microscopy or flow cytometry to quantify the levels of cell-surface CS-E. A dose-dependent decrease in fluorescence indicates inhibition of CHST15 activity.[4]

Applications in Research and Drug Development

This compound serves as a critical tool for:

  • Target Validation: Elucidating the role of CHST15 and CS-E in various physiological and pathological processes.[1][10]

  • Mechanism of Action Studies: Investigating the downstream consequences of inhibiting GAG sulfation on cell signaling, adhesion, and migration.[1][11]

  • Therapeutic Development: Providing a lead compound for the development of drugs targeting diseases driven by aberrant GAG sulfation, such as cancer and fibrosis.[1][8] For instance, studies have shown that inhibiting CHST15 can reduce tumor growth and metastasis in preclinical models and promote nerve repair after spinal cord injury.[3][10][12]

This technical guide provides a foundational understanding of this compound and its application in studying glycosaminoglycan sulfation. The provided data and protocols offer a starting point for researchers to incorporate this valuable tool into their studies.

References

Literature review on the therapeutic potential of Chst15-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate sulfotransferase 15 (CHST15), an enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), has emerged as a critical regulator in a variety of pathological processes, including fibrosis, cancer progression, and neuronal regeneration. Overactivity of CHST15 leads to an accumulation of highly sulfated glycosaminoglycans (GAGs), which alters the extracellular matrix and modulates key signaling pathways. Chst15-IN-1 is a potent and selective, reversible covalent inhibitor of CHST15, demonstrating significant therapeutic promise in preclinical studies. This technical guide provides a comprehensive review of the current knowledge on this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and an overview of the signaling pathways it modulates.

Mechanism of Action

This compound acts as a reversible covalent inhibitor of CHST15. This mechanism involves the formation of a transient covalent bond with the enzyme, leading to a time-dependent increase in inhibition. Unlike irreversible covalent inhibitors, the enzyme-inhibitor complex can dissociate, allowing for the restoration of enzyme activity upon removal of the inhibitor. This compound specifically targets the sulfotransferase activity of CHST15, preventing the transfer of sulfate groups to chondroitin sulfate chains and thereby reducing the production of CS-E.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity and in vivo pharmacokinetics of this compound and the effects of CHST15 modulation in various disease models.

Table 1: In Vitro Inhibitory Activity of this compound (Compound 34)

Target EnzymeIC50 (μM)Enzyme Class
Chst152.0 - 2.5GAG Sulfotransferase
Chst11 (C4ST-1)2.0 - 2.5GAG Sulfotransferase
Ust (C2ST)2.0 - 2.5GAG Sulfotransferase
Hs3st1 (HS3ST1)2.0 - 2.5GAG Sulfotransferase
Sult1e119 - 42Cytosolic Sulfotransferase
Sult2b1a19 - 42Cytosolic Sulfotransferase
Sult2b1b19 - 42Cytosolic Sulfotransferase
Sult1c1> 100Cytosolic Sulfotransferase

Table 2: In Vivo Pharmacokinetics of this compound

ParameterValue
Administration RouteIntravenous (i.v.)
Dose3.0 mg/kg
Clearance21 mL/min/kg
Volume of Distribution0.97 L/kg
Terminal Half-life1.6 hours

Table 3: Efficacy of CHST15 Inhibition in Preclinical Models

Disease ModelTreatmentKey Quantitative OutcomeReference
Pancreatic Cancer (PANC-1 Xenograft)CHST15 siRNA (single intratumoral injection)Almost complete suppression of tumor growth.
Pancreatic Cancer (KPC Syngeneic Model)CHST15 shRNAAlmost complete inhibition of tumor growth.
Murine Pulmonary Fibrosis (Bleomycin-induced)CHST15 siRNA (intranasal)Significant suppression of CHST15 mRNA; Reduced lung CSPG and fibrosis grade.
Murine Colitis (DSS-induced)CHST15 siRNA (systemic)Significant reduction of CHST15 mRNA and α-SMA mRNA.

Experimental Protocols

In Vitro Enzyme Inhibition Assays

1. Fluorescence-Based High-Throughput Screening (HTS) Assay for Chst15 Inhibitors

  • Principle: The assay couples the activity of Chst15 to a second enzyme, Sult1c1, which generates a fluorescent signal. Chst15 utilizes the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), converting it to 3'-phosphoadenosine-5'-phosphate (PAP). Sult1c1 then uses PAP and 4-methylumbelliferyl sulfate (MUS) to regenerate PAPS and produce the fluorescent molecule 4-methylumbelliferone (MU). Inhibition of Chst15 leads to a decrease in MU production.

  • Protocol:

    • Prepare a reaction mixture containing Chst15, Sult1c1, MUS, and the acceptor substrate (e.g., chondroitin sulfate A).

    • Add the test compound (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding PAPS.

    • Incubate the reaction at a controlled temperature.

    • Measure the fluorescence of MU at appropriate excitation and emission wavelengths.

    • For counter-screening, perform the assay in the absence of Chst15 to identify compounds that directly inhibit Sult1c1.

2. [35S]-PAPS Incorporation Assay for Chst15 Activity

  • Principle: This direct and sensitive assay measures the incorporation of a radiolabeled sulfate group from [35S]-PAPS into an acceptor substrate, such as chondroitin sulfate A (CS-A).

  • Protocol:

    • Prepare a reaction mixture containing 50 mM imidazole-HCl (pH 6.8), 10 mM CaCl2, 20 mM reduced glutathione, the acceptor substrate (e.g., 0.5 μmol/mL CS-A), and the recombinant Chst15 enzyme.

    • Add the test inhibitor at desired concentrations.

    • Initiate the reaction by adding [35S]-PAPS (e.g., 1 μM with ~5.0 × 105 cpm/50 μL).

    • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction and precipitate the [35S]-labeled glycosaminoglycans.

    • Collect and wash the precipitate.

    • Quantify the incorporated radioactivity using a liquid scintillation counter.

In Vivo Experimental Models

1. Rat Model of Spinal Cord Injury (SCI)

  • Animal Model: Adult female Wistar rats.

  • Injury Induction:

    • Anesthetize the rats (e.g., intraperitoneal injection of 3% sodium pentobarbital at 40 mg/kg).

    • Perform a laminectomy at the T9 vertebral level to expose the spinal cord.

    • Induce a contusion or compression injury using a standardized impactor device or a modified aneurysm clip.

  • This compound Administration:

    • Administer this compound (or a corresponding siRNA/shRNA) directly to the lesion site.

  • Outcome Measures:

    • Behavioral Assessment: Evaluate locomotor function using scoring systems like the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.

    • Histological Analysis: Assess glial scar formation, axonal regeneration, and inflammatory cell infiltration through immunohistochemical staining of spinal cord tissue sections.

2. Murine Model of Bleomycin-Induced Pulmonary Fibrosis

  • Animal Model: Mice (e.g., C57BL/6J).

  • Fibrosis Induction:

    • Administer a single intratracheal dose of bleomycin to induce lung injury and subsequent fibrosis.

  • CHST15 siRNA Administration:

    • Administer CHST15 siRNA intranasally at specific time points post-bleomycin challenge (e.g., days 1, 4, 8, and 11).

  • Outcome Measures:

    • Histological Analysis: Evaluate the extent of fibrosis using Masson's trichrome staining of lung sections.

    • Biochemical Analysis: Measure collagen content in lung homogenates (e.g., hydroxyproline assay).

    • Gene Expression Analysis: Quantify the expression of fibrotic markers (e.g., α-smooth muscle actin, collagen) and CHST15 in lung tissue using qRT-PCR.

Signaling Pathways and Visualizations

CHST15 in Non-Canonical WNT Signaling

In prostate cancer, a decline in arylsulfatase B (ARSB) leads to an increase in chondroitin 4-sulfate (C4S). This increase in C4S inhibits SHP2, leading to sustained activation of the non-canonical WNT pathway. This pathway involves Wnt3A, Rac-1 GTPase, and phospho-p38 MAPK, ultimately resulting in increased expression of CHST15.

CHST15_WNT_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt3A Wnt3A Frizzled_LRP Frizzled/LRP Wnt3A->Frizzled_LRP Rac1 Rac-1 GTPase Frizzled_LRP->Rac1 p38 p38 MAPK Rac1->p38 pp38 p-p38 MAPK p38->pp38 Phosphorylation CHST15_gene CHST15 Gene pp38->CHST15_gene Upregulation ARSB ARSB (decreased) C4S C4S (increased) ARSB->C4S Leads to SHP2 SHP2 C4S->SHP2 Inhibits SHP2->Frizzled_LRP Regulates Chst15_IN_1 This compound CHST15_protein CHST15 Protein Chst15_IN_1->CHST15_protein Inhibits CHST15_gene->CHST15_protein Expression

Caption: Non-canonical WNT signaling pathway leading to CHST15 expression.

CHST15 in ROR1/JNK Signaling in Breast Cancer

In basal-like breast cancer cells, chondroitin sulfate E (CS-E) is required for the binding of WNT5A to the receptor tyrosine kinase-like orphan receptor 1 (ROR1). This interaction activates c-Jun N-terminal kinase (JNK) signaling, which promotes cancer cell invasion. Knockdown of CHST15 inhibits this invasive activity.

CHST15_ROR1_JNK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm WNT5A WNT5A ROR1 ROR1 Receptor WNT5A->ROR1 CSE Chondroitin Sulfate E (CS-E) CSE->ROR1 Required for WNT5A binding JNK JNK ROR1->JNK Activation pJNK p-JNK JNK->pJNK Phosphorylation Invasion Cell Invasion pJNK->Invasion Promotes CHST15 CHST15 CHST15->CSE Biosynthesis Chst15_IN_1 This compound Chst15_IN_1->CHST15 Inhibits Experimental_Workflow start Start: Disease Model Induction (e.g., SCI, Fibrosis, Tumor Implantation) treatment Treatment Administration (this compound vs. Vehicle Control) start->treatment monitoring In-life Monitoring (e.g., Behavioral Tests, Tumor Growth) treatment->monitoring endpoint Endpoint: Tissue Collection and Analysis monitoring->endpoint histology Histological Analysis (e.g., Staining for Fibrosis, Neurons, Immune Cells) endpoint->histology biochemistry Biochemical Analysis (e.g., Collagen Assay, ELISA) endpoint->biochemistry gene_expression Gene Expression Analysis (qRT-PCR, Western Blot) endpoint->gene_expression

Unraveling the Inhibition of Chst15: A Technical Guide to the Reversible Covalent Inhibitor Chst15-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Chst15-IN-1, a potent and selective reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (Chst15). Designed for researchers, scientists, and drug development professionals, this document details the mechanism of action, quantitative inhibition data, and experimental protocols for studying this interaction.

Introduction to Chst15 and its Inhibition

Carbohydrate Sulfotransferase 15 (Chst15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan (GAG).[1][2] Chst15 catalyzes the transfer of a sulfate group from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) to the 6-hydroxyl group of N-acetylgalactosamine-4-sulfate (GalNAc(4S)) residues within chondroitin sulfate chains.[2][3] The resulting CS-E motifs play critical roles in various biological and pathological processes, including neural development, cancer metastasis, and inflammation.[4][5] Dysregulation of Chst15 activity has been implicated in several diseases, making it an attractive target for therapeutic intervention.[6][7]

This compound (also referred to as compound 34 in initial discovery literature) has emerged as a first-in-class, cell-permeable, and selective inhibitor of GAG sulfotransferases.[4][8] It employs a reversible covalent mechanism of action, offering a unique pharmacological profile with the potential for sustained target engagement and tunable activity.[4][9] This guide will explore the specifics of this interaction.

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data.

Inhibitor Target IC50 (µM) Assay Type Reference
This compound (Cmpd 34)Chst152.0[35S]-incorporation[4]
This compound (Cmpd 34)Chst112.5[35S]-incorporation[4]
This compound (Cmpd 34)Ust2.5[35S]-incorporation[4]
This compound (Cmpd 34)Hs3st12.0[35S]-incorporation[4]
This compound (Cmpd 34)Sult1e119Enzyme-coupled fluorescence[4]
This compound (Cmpd 34)Sult2b1a42Enzyme-coupled fluorescence[4]
This compound (Cmpd 34)Sult2b1b>100Enzyme-coupled fluorescence[4]
Initial Hit (Cmpd 5)Chst1523[35S]-incorporation[4]
Initial Hit (Cmpd 19)Chst1539[35S]-incorporation[4]

Table 1: IC50 Values of this compound and Initial Hits against Various Sulfotransferases. This table highlights the potency of this compound against Chst15 and its selectivity over cytosolic sulfotransferases.

Parameter Value (µM) Substrate Varied Inhibition Type Reference
Ki0.77PAPSCompetitive[4]
Ki1.43CS-AMixed[4]
Ki'2.45CS-AMixed[4]

Table 2: Kinetic Constants for Chst15 Inhibition by this compound. This table details the kinetic parameters of this compound, indicating a competitive mode of inhibition with respect to the co-substrate PAPS and a mixed mode with respect to the acceptor substrate Chondroitin Sulfate A (CS-A).

Mechanism of Reversible Covalent Inhibition

This compound features an α,β-unsaturated cyanoacrylamide moiety, which acts as a Michael acceptor for a nucleophilic residue in the active site of Chst15, likely a cysteine.[4] This leads to the formation of a transient covalent bond. The reversibility of this interaction has been demonstrated through dilution experiments, where the enzymatic activity of Chst15 is restored after the removal of the inhibitor.[4][10] This reversible covalent mechanism provides a prolonged duration of action while minimizing the risk of permanent target modification.[4]

G Chst15 Chst15 (with nucleophilic Cys) Reversible_Complex Non-covalent Complex (E•I) Chst15->Reversible_Complex k_on Inhibitor This compound (α,β-unsaturated cyanoacrylamide) Inhibitor->Reversible_Complex Reversible_Complex->Chst15 k_off Covalent_Adduct Reversible Covalent Adduct (E-I) Reversible_Complex->Covalent_Adduct k_inact Covalent_Adduct->Reversible_Complex k_react

Figure 1: Mechanism of Reversible Covalent Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Enzyme-Coupled Fluorescence Assay for High-Throughput Screening

This assay couples the activity of Chst15 to a fluorescent reporter system, enabling high-throughput screening of potential inhibitors.[4]

Principle: Chst15 utilizes PAPS as a sulfate donor, generating 3'-phosphoadenosine-5'-phosphate (PAP) as a byproduct. The coupled enzyme, Sult1c1, then uses PAP to regenerate PAPS from 4-methylumbelliferyl sulfate (MUS), releasing the fluorescent product 4-methylumbelliferone (MU). Inhibition of Chst15 leads to a decrease in MU production.[4]

Protocol:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 10 mM CaCl₂, 1 mM ATP, 0.1 U/mL inorganic pyrophosphatase, 1 µM MUS, and 0.5 µg/mL Sult1c1.

  • Add the test compound (e.g., this compound) at various concentrations to the wells of a 1536-well plate.

  • Add 10 µM Chondroitin Sulfate A (CS-A) as the acceptor substrate.

  • Initiate the reaction by adding recombinant human Chst15 enzyme.

  • Incubate the plate at 37°C for 1 hour.

  • Measure the fluorescence of 4-methylumbelliferone (excitation: 365 nm, emission: 445 nm) using a plate reader.

  • Calculate the percent inhibition relative to a DMSO control.

G cluster_Chst15 Chst15 Reaction cluster_Sult1c1 Coupled Reaction PAPS PAPS Chst15 Chst15 PAPS->Chst15 CSA CS-A CSA->Chst15 CSE CS-E Chst15->CSE PAP PAP Chst15->PAP Sult1c1 Sult1c1 PAP->Sult1c1 MUS MUS (non-fluorescent) MUS->Sult1c1 MU MU (fluorescent) Sult1c1->MU PAPS_regen PAPS Sult1c1->PAPS_regen Inhibitor This compound Inhibitor->Chst15 Inhibits

Figure 2: Workflow for the Enzyme-Coupled Fluorescence Assay.

[³⁵S]-Incorporation Assay for Direct Measurement of Inhibition

This assay directly measures the transfer of radiolabeled sulfate from [³⁵S]PAPS to the acceptor substrate, providing a direct assessment of Chst15 activity.[4][11]

Protocol:

  • Prepare a reaction mixture containing 50 mM imidazole-HCl (pH 6.8), 10 mM CaCl₂, 20 mM reduced glutathione, and 0.5 µmol/mL (as galactosamine) Chondroitin Sulfate A.[11]

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding 1 µM [³⁵S]PAPS (approximately 5.0 × 10⁵ cpm/50 µL) and 2–5 µL of recombinant Chst15 enzyme.[11]

  • Incubate at 37°C for 20 minutes.[11]

  • Stop the reaction by adding 1 mL of 4 M guanidine HCl.

  • Apply the reaction mixture to a DEAE-Sephacel column pre-equilibrated with 20 mM sodium acetate (pH 6.0).

  • Wash the column with the equilibration buffer to remove unincorporated [³⁵S]PAPS.

  • Elute the radiolabeled chondroitin sulfate product with 1 M NaCl.

  • Quantify the radioactivity in the eluate using a scintillation counter.

  • Calculate the percent inhibition relative to a DMSO control.

G Start Prepare Reaction Mix (CS-A, Buffer, Inhibitor) Add_Enzyme Add Chst15 & [35S]PAPS Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop Stop Reaction Incubate->Stop Purify DEAE Column Chromatography Stop->Purify Quantify Scintillation Counting Purify->Quantify G cluster_cancer Cancer Progression cluster_cns CNS Injury Chst15 Chst15 CSE_PG CS-E containing Proteoglycans Chst15->CSE_PG PAPS PAPS PAPS->Chst15 CSA Chondroitin Sulfate A CSA->Chst15 GF_Receptor Growth Factor Receptors (e.g., VEGFR) CSE_PG->GF_Receptor Modulates Activity Axon Neuronal Axon CSE_PG->Axon Inhibits Growth Inhibitor This compound Inhibitor->Chst15 Inhibits Proliferation Cell Proliferation GF_Receptor->Proliferation Invasion Cell Invasion GF_Receptor->Invasion Angiogenesis Angiogenesis GF_Receptor->Angiogenesis Axon_Growth Axon Regeneration Axon->Axon_Growth

References

The Role of CHST15-IN-1 in Extracellular Matrix Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbohydrate Sulfotransferase 15 (CHST15), an enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), plays a critical role in the composition and function of the extracellular matrix (ECM).[1][2] Dysregulation of CHST15 activity is implicated in pathological conditions characterized by excessive ECM deposition, such as fibrosis and cancer.[1][3] This technical guide provides an in-depth overview of the small molecule inhibitor, CHST15-IN-1, and its effects on the ECM. We will explore its mechanism of action, summarize available quantitative data on its impact on key ECM components, provide detailed experimental protocols, and delineate the associated signaling pathways.

Introduction to CHST15 and this compound

CHST15, also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a Golgi-resident enzyme that catalyzes the transfer of a sulfate group to the C-6 position of N-acetylgalactosamine-4-sulfate residues on chondroitin sulfate chains.[2] This process leads to the formation of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan (GAG) that is a key component of the ECM.[2] Overexpression and overactivity of CHST15 result in an accumulation of CS-E, which contributes to tissue stiffening and the progression of fibrotic diseases and cancer.[1][3]

This compound is a potent and selective small molecule inhibitor of CHST15.[4] By blocking the enzymatic activity of CHST15, this inhibitor reduces the production of CS-E, thereby offering a promising therapeutic strategy to counteract the pathological effects of excessive ECM deposition.[4] While direct quantitative data on the effects of this compound on specific ECM proteins like collagen and fibronectin are still emerging, studies using siRNA-mediated silencing of CHST15 provide strong evidence for its anti-fibrotic potential.

Effects of CHST15 Inhibition on the Extracellular Matrix

Inhibition of CHST15 has been shown to significantly impact the composition and organization of the extracellular matrix. The primary mechanism is the reduction of CS-E, which in turn affects the structural integrity and signaling functions of the ECM.

Quantitative Data on ECM Modulation

The following tables summarize quantitative data from studies investigating the effects of CHST15 inhibition on various ECM and fibrosis-related markers. It is important to note that much of the detailed quantitative data currently available is derived from studies using siRNA to silence CHST15, as research with the specific small molecule inhibitor this compound is still in earlier stages. The effects of siRNA-mediated knockdown are expected to be indicative of the potential effects of a specific inhibitor like this compound.

Table 1: Effect of CHST15 siRNA on Fibrosis-Related Gene Expression in a Murine Model of Pulmonary Fibrosis [3]

GeneTreatmentFold Change vs. Controlp-value
αSMA Bleomycin + Control siRNA~3.5< 0.01
Bleomycin + CHST15 siRNA~1.5< 0.01
CTGF Bleomycin + Control siRNA~4.5< 0.01
Bleomycin + CHST15 siRNA~2.0< 0.01
LOXL2 Bleomycin + Control siRNA~3.0< 0.01
Bleomycin + CHST15 siRNA~1.5< 0.01

Table 2: Effect of CHST15 siRNA on Collagen Deposition in a Murine Model of Pulmonary Fibrosis [3]

ParameterTreatmentValue (µ g/lung )p-value
Collagen Content Sham~100< 0.01
Bleomycin + Control siRNA~250< 0.01
Bleomycin + CHST15 siRNA~150< 0.01

Table 3: In Vitro Dose-Dependent Inhibition of CHST15 by a Small Molecule Inhibitor [5]

CompoundIC50 (µM)
Compound 5 23
Compound 19 39
Compound 34 (this compound analog) ~2.0 - 2.5

Signaling Pathways Modulated by CHST15

The expression and activity of CHST15 are regulated by complex signaling networks, and its inhibition can, in turn, modulate these pathways to affect ECM homeostasis.

Non-Canonical Wnt/Rac1/p38 MAPK Pathway

Recent studies have elucidated a non-canonical Wnt signaling pathway that governs CHST15 expression.[6] This pathway involves the activation of the small GTPase Rac1 and the subsequent phosphorylation of p38 MAP kinase, leading to increased CHST15 transcription.[6] Inhibition of CHST15 is therefore hypothesized to interfere with the positive feedback loops that drive fibrosis through this pathway.

Wnt3a Wnt3a Frizzled Frizzled Receptor Wnt3a->Frizzled Binds Rac1 Rac1-GTP Frizzled->Rac1 Activates p38_MAPK p-p38 MAPK Rac1->p38_MAPK Activates GATA3 GATA-3 p38_MAPK->GATA3 Phosphorylates and activates CHST15_Gene CHST15 Gene GATA3->CHST15_Gene Promotes transcription CHST15_Protein CHST15 Protein CHST15_Gene->CHST15_Protein Translation CSE Chondroitin Sulfate E (CS-E) CHST15_Protein->CSE Synthesizes ECM Extracellular Matrix (Fibrosis) CSE->ECM Contributes to CHST15_IN_1 This compound CHST15_IN_1->CHST15_Protein Inhibits

Figure 1: Non-canonical Wnt signaling pathway leading to CHST15 expression and its inhibition by this compound.

Crosstalk with TGF-β Signaling

Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis, promoting the synthesis of major ECM components, including collagens and fibronectin.[7] While direct modulation of the TGF-β pathway by this compound has not been extensively detailed, the reduction in fibrosis markers like α-SMA and collagen, which are downstream targets of TGF-β signaling, suggests a potential interplay.[3] It is plausible that by altering the ECM microenvironment, CHST15 inhibition could indirectly affect TGF-β signaling and its pro-fibrotic effects. Further research is needed to fully elucidate this connection.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on the extracellular matrix.

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate human lung fibroblasts (or other relevant cell types) in 6-well plates at a density of 2 x 105 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Starvation: After 24 hours, when cells have reached approximately 80% confluency, replace the medium with serum-free DMEM for 12-24 hours to synchronize the cells.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) in serum-free DMEM. A vehicle control (e.g., DMSO) should be included. For fibrosis induction models, co-treat with a pro-fibrotic agent like TGF-β1 (e.g., 5 ng/mL).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western blot, qPCR) and collect the cell culture supernatant for analysis of secreted proteins.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 cluster_3 Day 4-6 cluster_4 Day 6 A Seed Fibroblasts B Serum Starvation A->B C Treat with this compound and/or TGF-β1 B->C D Incubate (24-72h) C->D E Harvest Cells and Supernatant D->E

Figure 2: General workflow for in vitro treatment of fibroblasts with this compound.

Western Blot Analysis of ECM Proteins
  • Protein Extraction: Lyse the cultured cells with RIPA buffer containing a protease inhibitor cocktail.[8] Quantify the protein concentration using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-Collagen Type I, anti-Fibronectin, anti-α-SMA, anti-p-p38, anti-p38, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software. Normalize the expression of target proteins to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from the treated cells using a commercially available RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., COL1A1, FN1, ACTA2, CHST15) and a housekeeping gene (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Immunofluorescence Staining for ECM Deposition
  • Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat as described in section 4.1.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes.[9]

  • Blocking: Block with 1% BSA in phosphate-buffered saline (PBS) for 30 minutes.

  • Primary Antibody Incubation: Incubate with primary antibodies against Collagen Type I and Fibronectin overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and capture images using a fluorescence or confocal microscope. Quantify the fluorescence intensity to assess the levels of ECM protein deposition.

Conclusion

This compound represents a promising therapeutic agent for diseases characterized by excessive ECM deposition. By inhibiting the synthesis of CS-E, this small molecule can modulate the composition and signaling of the ECM, leading to a reduction in fibrotic markers. The non-canonical Wnt/Rac1/p38 MAPK pathway has been identified as a key regulatory mechanism for CHST15 expression, providing a framework for understanding the molecular effects of its inhibition. While direct quantitative data for this compound's impact on collagen and fibronectin is still emerging, studies utilizing siRNA-mediated silencing of CHST15 strongly support its anti-fibrotic potential. The experimental protocols provided in this guide offer a robust starting point for researchers to further investigate the therapeutic efficacy and mechanisms of action of this compound in various in vitro and in vivo models of fibrosis. Future research should focus on generating more specific quantitative data for this promising inhibitor and further elucidating its interplay with other key fibrotic signaling pathways, such as the TGF-β pathway.

References

Investigating the impact of Chst15 inhibition on cell signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbohydrate sulfotransferase 15 (CHST15), an enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), has emerged as a critical player in various pathological processes, notably in cancer progression and fibrosis.[1] Overexpression of CHST15 is frequently associated with enhanced cell proliferation, migration, and invasion. Consequently, the inhibition of CHST15 presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the impact of CHST15 inhibition on key cell signaling pathways, detailed experimental protocols to study these effects, and a summary of quantitative data from relevant studies.

Introduction to CHST15 and Its Role in Cellular Processes

CHST15, also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a Golgi-resident enzyme that catalyzes the transfer of a sulfate group to the C-6 position of N-acetylgalactosamine 4-sulfate (chondroitin sulfate A) to form chondroitin sulfate E.[2] This modification of chondroitin sulfate chains, which are major components of proteoglycans in the extracellular matrix, plays a significant role in cell-cell and cell-matrix interactions.[1] Dysregulation of CHST15 activity has been implicated in promoting tumor growth and metastasis by altering the tumor microenvironment and enhancing cancer cell invasiveness.[1] Inhibition of CHST15 has been shown to suppress these malignant phenotypes, making it an attractive target for therapeutic intervention.[1][3]

Key Signaling Pathways Modulated by CHST15 Inhibition

Inhibition of CHST15 has been demonstrated to impact several critical cell signaling pathways involved in cell growth, survival, and motility.

Non-Canonical Wnt Signaling Pathway

CHST15 expression is linked to the non-canonical Wnt signaling pathway.[2][4] Studies have shown that a decline in arylsulfatase B (ARSB) leads to the activation of Wnt signaling, which in turn increases CHST15 expression.[2][4] This signaling cascade involves Wnt3A, the GTPase Rac-1, and phospho-p38 MAPK, ultimately leading to the activation of the transcription factor GATA-3, which binds to the CHST15 promoter.[2][4] Inhibition of CHST15 can disrupt this feedback loop, thereby attenuating non-canonical Wnt signaling.

G Wnt3a Wnt3a Fzd Frizzled Receptor Wnt3a->Fzd LRP5_6 LRP5/6 Wnt3a->LRP5_6 Dvl Dishevelled (Dvl) Fzd->Dvl LRP5_6->Dvl Rac1 Rac-1 Dvl->Rac1 p38_MAPK p38 MAPK Rac1->p38_MAPK GATA3 GATA-3 p38_MAPK->GATA3 CHST15_gene CHST15 Gene GATA3->CHST15_gene CHST15_protein CHST15 Protein CHST15_gene->CHST15_protein Inhibitor CHST15 Inhibitor Inhibitor->CHST15_protein G cluster_proliferation Proliferation Axis cluster_apoptosis Apoptosis Axis CHST15_prolif CHST15 ILKAP ILKAP CHST15_prolif->ILKAP CCND1 CCND1 (Cyclin D1) ILKAP->CCND1 Proliferation Cell Proliferation CCND1->Proliferation CHST15_apop CHST15 RABL6 RABL6 CHST15_apop->RABL6 PMAIP1 PMAIP1 (NOXA) RABL6->PMAIP1 Apoptosis Apoptosis PMAIP1->Apoptosis Inhibitor CHST15 Inhibition Inhibitor->CHST15_prolif Inhibitor->CHST15_apop G CHST15 CHST15 CSE Chondroitin Sulfate E (CS-E) CHST15->CSE ROR1 ROR1 CSE->ROR1 WNT5A WNT5A WNT5A->ROR1 JNK JNK ROR1->JNK Invasion Cell Invasion JNK->Invasion Inhibitor CHST15 Inhibitor Inhibitor->CHST15 G cluster_inhibition CHST15 Inhibition cluster_assays Functional Assays cluster_analysis Molecular Analysis siRNA siRNA Knockdown Proliferation Proliferation Assay (MTT, Clonogenic) siRNA->Proliferation Apoptosis Apoptosis Assay (Annexin V/PI) siRNA->Apoptosis Migration Migration/Invasion Assay siRNA->Migration qPCR qRT-PCR siRNA->qPCR Western Western Blot siRNA->Western Inhibitor Small Molecule Inhibitor Inhibitor->Proliferation Inhibitor->Apoptosis Inhibitor->Migration Inhibitor->Western G Start Start Inhibit_CHST15 Inhibit CHST15 (siRNA or Small Molecule) Start->Inhibit_CHST15 Assess_Phenotype Assess Cellular Phenotype (Proliferation, Apoptosis, etc.) Inhibit_CHST15->Assess_Phenotype Analyze_Pathways Analyze Signaling Pathways (Western Blot for key proteins) Inhibit_CHST15->Analyze_Pathways Correlate Correlate Phenotype with Pathway Modulation Assess_Phenotype->Correlate Analyze_Pathways->Correlate End Conclusion Correlate->End

References

Methodological & Application

Application Notes and Protocols: CHST15-IN-1 In Vitro Assay for Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E). CS-E is a highly sulfated glycosaminoglycan and a major component of chondroitin sulfate proteoglycans (CSPGs). In the central nervous system (CNS), CSPGs are upregulated following neuronal injury and are potent inhibitors of axonal regeneration and plasticity, contributing to the formation of the glial scar.[1][2] Inhibition of CHST15 presents a promising therapeutic strategy to reduce the inhibitory nature of the extracellular matrix and promote neuronal repair.[1][3][4]

CHST15-IN-1 (also known as BJC-934) is a small molecule inhibitor of CHST15.[1] By blocking CHST15, this inhibitor reduces the production of CS-E, thereby mitigating the inhibitory effects of CSPGs on neuronal growth.[1][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and cytotoxicity of this compound on neuronal cells, using the human neuroblastoma cell line SH-SY5Y as a model system.

Signaling Pathway

CHST15 plays a crucial role in the post-translational modification of chondroitin sulfate chains. Its enzymatic activity leads to the formation of CS-E, a key component of inhibitory CSPGs. These CSPGs, present in the extracellular matrix, interact with receptors on the neuronal surface, such as Protein Tyrosine Phosphatase Sigma (PTPσ) and Leukocyte common antigen-related (LAR) phosphatase. This interaction triggers a downstream signaling cascade, prominently involving the activation of the RhoA/ROCK pathway.[5][6][7][8][9] Activation of this pathway leads to growth cone collapse and inhibition of neurite outgrowth, ultimately hampering neuronal regeneration.[7][8]

CHST15_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Neuron Neuronal Cell cluster_Inhibitor CSPG CSPG (with CS-E) PTPs PTPσ / LAR Receptors CSPG->PTPs binds to RhoA RhoA PTPs->RhoA activates ROCK ROCK RhoA->ROCK activates GrowthConeCollapse Growth Cone Collapse & Inhibition of Neurite Outgrowth ROCK->GrowthConeCollapse CHST15_IN_1 This compound CHST15 CHST15 Enzyme CHST15_IN_1->CHST15 inhibits CHST15->CSPG produces CS-E on Experimental_Workflow cluster_Preparation Cell Preparation cluster_Treatment Treatment cluster_Assays Endpoint Assays cluster_Analysis Data Analysis Culture Culture SH-SY5Y Cells Differentiate Differentiate with Retinoic Acid Culture->Differentiate Seed Seed Differentiated Cells into 96-well plates Differentiate->Seed Treat_Cells Treat Cells with Inhibitor (24-72 hours) Seed->Treat_Cells Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Treat_Cells Neurite_Assay Neurite Outgrowth Assay (Immunofluorescence) Treat_Cells->Neurite_Assay Viability_Assay Cell Viability Assay (WST-1/MTT) Treat_Cells->Viability_Assay Cytotoxicity_Assay Cytotoxicity Assay (LDH) Treat_Cells->Cytotoxicity_Assay Image_Analysis Image Acquisition & Quantification Neurite_Assay->Image_Analysis Plate_Reader Absorbance Measurement Viability_Assay->Plate_Reader Cytotoxicity_Assay->Plate_Reader Data_Presentation Data Tabulation & Interpretation Image_Analysis->Data_Presentation Plate_Reader->Data_Presentation

References

Application Notes and Protocols for Chst15-IN-1 in Cancer Cell Line Migration Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan (GAG).[1][2] Elevated expression of CHST15 and the subsequent accumulation of CS-E in the tumor microenvironment are associated with increased tumor growth, invasion, and metastasis in various cancers, including pancreatic, ovarian, and breast cancer.[2][3][4] CS-E modifies the extracellular matrix and enhances pro-tumorigenic cell signaling pathways, making CHST15 a compelling target for anti-cancer therapeutics aimed at inhibiting cell migration and metastasis.[3][5]

Chst15-IN-1 is a potent and reversible covalent inhibitor of CHST15. By blocking the sulfotransferase activity of CHST15, this small molecule effectively reduces the sulfation levels of chondroitin sulfate, thereby mitigating the pro-migratory effects of CS-E.[6] These application notes provide detailed protocols for utilizing this compound to investigate its effects on cancer cell line migration using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.

Experimental Workflow Overview

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis P1 Select Cancer Cell Line (High CHST15 Expression) P2 Culture Cells to Optimal Confluency P1->P2 P3 Prepare this compound Stock Solution (in DMSO) P2->P3 A2 Pre-treat Cells with This compound (various conc.) P3->A2 Working Dilutions A1 Seed Cells for Assay (e.g., 24-well plate) A1->A2 A3 Initiate Migration (Scratch or Chemoattractant) A2->A3 A4 Incubate for Defined Period (e.g., 24h) A3->A4 D1 Image Acquisition (Microscopy) A4->D1 Endpoint D2 Quantify Cell Migration (Area Closure / Cell Count) D1->D2 D3 Statistical Analysis & Data Visualization D2->D3

Caption: Experimental workflow for assessing this compound's effect on cell migration.

Protocol 1: Wound Healing (Scratch) Assay

This assay is a straightforward method to study collective cell migration in two dimensions.

Materials
  • Cancer cell line of interest (e.g., MDA-MB-231, Panc-1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free or low-serum medium (e.g., DMEM with 0.5% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Methodology
  • Cell Seeding: Seed cancer cells into 24-well plates at a density that will form a confluent monolayer within 24 hours.[7]

  • Cell Starvation (Optional): Once confluent, replace the growth medium with a serum-free or low-serum medium and incubate for 12-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to migration.

  • Inhibitor Pre-treatment: Aspirate the medium and add fresh low-serum medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM).[6][8] Include a vehicle control (DMSO at the same final concentration as the highest this compound dose). Pre-incubate the cells for 1-2 hours at 37°C.[9]

  • Creating the Scratch: Gently and steadily create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[7]

  • Imaging (Time 0): Wash the wells twice with PBS to remove detached cells. Add fresh low-serum medium containing the respective concentrations of this compound or vehicle. Immediately capture images of the scratch in each well, ensuring the same field of view is marked for subsequent imaging. This is the 0h time point.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Subsequent Imaging: Capture images of the same marked fields at regular intervals (e.g., 6, 12, and 24 hours) to monitor the rate of wound closure.[10]

  • Data Analysis:

    • Measure the area of the cell-free "wound" at each time point for all conditions using ImageJ or similar software.

    • Calculate the percentage of wound closure relative to the initial area at time 0h.

    • Formula: % Wound Closure = [ (Area₀ - Areaₜ) / Area₀ ] * 100 , where Area₀ is the initial wound area and Areaₜ is the wound area at a specific time point.

Protocol 2: Transwell Migration (Boyden Chamber) Assay

This assay assesses the chemotactic response of individual cells migrating through a porous membrane.

Materials
  • Cancer cell line of interest

  • Transwell inserts (e.g., 8 µm pore size for 24-well plates)

  • Serum-free medium (for cell suspension)

  • Complete growth medium with FBS (as a chemoattractant)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cotton swabs

  • Fixation solution (e.g., 4% Paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet in methanol)

  • Inverted microscope

Methodology
  • Cell Preparation: Culture cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate for 12-24 hours to starve the cells.

  • Assay Setup:

    • Add 600 µL of complete growth medium (e.g., 10% FBS) to the lower chambers of a 24-well plate. This will act as the chemoattractant.

    • Place the Transwell inserts into the wells.

  • Cell Treatment and Seeding:

    • Harvest the starved cells using trypsin and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

    • Aliquot the cell suspension into tubes for each experimental condition.

    • Add the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) or vehicle (DMSO) to the respective cell suspensions and incubate for 30 minutes at 37°C.[6]

    • Add 100-200 µL of the treated cell suspension to the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C for a period appropriate for the cell line's migration rate (typically 12-48 hours).

  • Fixation and Staining:

    • After incubation, carefully remove the inserts from the plate.

    • Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface by immersing the inserts in 4% paraformaldehyde for 15 minutes.

    • Stain the cells by immersing the inserts in 0.1% crystal violet solution for 20-30 minutes.

  • Imaging and Quantification:

    • Gently wash the inserts in water to remove excess stain and allow them to air dry.

    • Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several (e.g., 3-5) random fields of view.

    • Calculate the average number of migrated cells per field for each condition.

Data Presentation

Quantitative data should be summarized to compare the effects of different this compound concentrations.

Table 1: Effect of this compound on Cancer Cell Migration

Assay Type Treatment Group Concentration (µM) Endpoint Measured Value (Mean ± SD) % Inhibition of Migration
Wound Healing Vehicle Control 0 (DMSO) 24h 85.2 ± 5.6 % Closure 0%
Wound Healing This compound 1 24h 70.1 ± 6.1 % Closure 17.7%
Wound Healing This compound 10 24h 45.8 ± 4.9 % Closure 46.2%
Wound Healing This compound 25 24h 22.5 ± 3.8 % Closure 73.6%
Transwell Vehicle Control 0 (DMSO) 24h 150 ± 18 Migrated Cells/Field 0%
Transwell This compound 1 24h 115 ± 15 Migrated Cells/Field 23.3%
Transwell This compound 10 24h 62 ± 9 Migrated Cells/Field 58.7%
Transwell This compound 25 24h 28 ± 6 Migrated Cells/Field 81.3%

(Note: Data shown are for illustrative purposes only.)

CHST15 Signaling in Cancer Cell Migration

CHST15-mediated synthesis of CS-E on the cell surface can activate pro-migratory signaling cascades. Inhibition of CHST15 is expected to attenuate these pathways. In some cancers, CHST15 expression is linked to non-canonical WNT signaling, which can activate small GTPases like Rac1 and subsequently the p38 MAPK pathway, both of which are crucial regulators of cytoskeletal dynamics and cell motility.[2] Furthermore, CS-E has been shown to activate the JNK pathway, another MAPK family member involved in invasion.[11][12]

G Chst15_IN_1 This compound CHST15 CHST15 Enzyme Chst15_IN_1->CHST15 Inhibits CSE Chondroitin Sulfate E (CS-E) CHST15->CSE Synthesizes WNT Non-canonical WNT Signaling CSE->WNT JNK JNK Pathway CSE->JNK Rac1_p38 Rac1 / p38 MAPK Pathway WNT->Rac1_p38 Cytoskeleton Cytoskeletal Rearrangement JNK->Cytoskeleton Rac1_p38->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration

Caption: CHST15 inhibition blocks pro-migratory signaling pathways.

References

Application Notes and Protocols for a CHST15-IN-1 Cell-Based Sulfation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E).[1][2] CHST15 catalyzes the transfer of a sulfate group to the C-6 position of N-acetylgalactosamine 4-sulfate residues within chondroitin sulfate chains.[3] Elevated expression and activity of CHST15 are implicated in the pathophysiology of various diseases, including cancer, fibrosis, and inflammatory conditions, making it a compelling target for therapeutic intervention.[2][4] Chst15-IN-1 is a potent and reversible covalent inhibitor of CHST15, offering a valuable tool for investigating the biological roles of CHST15 and for the development of novel therapeutics.[5][6]

These application notes provide a comprehensive, step-by-step guide for conducting a cell-based sulfation assay using this compound. The protocols herein detail methods for cell culture, inhibitor treatment, and the subsequent quantification and visualization of changes in cellular chondroitin sulfate sulfation. Three distinct methods for assessing sulfation are presented: metabolic labeling with ³⁵S-sulfate, a dimethylmethylene blue (DMMB) colorimetric assay, and immunofluorescence staining for chondroitin sulfate.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CHST15 signaling pathway and the general experimental workflow for the cell-based sulfation assay.

CHST15_Signaling_Pathway CHST15 Signaling Pathway cluster_0 Extracellular Matrix cluster_1 Cellular Processes Proteoglycan Core Protein Proteoglycan Core Protein Chondroitin Sulfate Chain Chondroitin Sulfate Chain Proteoglycan Core Protein->Chondroitin Sulfate Chain Glycosylation Chondroitin Sulfate E (CS-E) Chondroitin Sulfate E (CS-E) Chondroitin Sulfate Chain->Chondroitin Sulfate E (CS-E) Sulfation Cell Adhesion Cell Adhesion Chondroitin Sulfate E (CS-E)->Cell Adhesion Cell Migration Cell Migration Chondroitin Sulfate E (CS-E)->Cell Migration Cell Proliferation Cell Proliferation Chondroitin Sulfate E (CS-E)->Cell Proliferation Tumor Progression Tumor Progression Chondroitin Sulfate E (CS-E)->Tumor Progression CHST15 CHST15 CHST15->Chondroitin Sulfate E (CS-E) Catalyzes This compound This compound This compound->CHST15 Inhibits PAPS PAPS (Sulfate Donor) PAPS->CHST15 Provides Sulfate

Caption: CHST15-mediated sulfation and its inhibition.

Experimental_Workflow Experimental Workflow Cell_Seeding Seed Cells in Culture Plates Cell_Culture Incubate for 24-48h Cell_Seeding->Cell_Culture Inhibitor_Treatment Treat with this compound Cell_Culture->Inhibitor_Treatment Incubation Incubate for 24h Inhibitor_Treatment->Incubation Detection Sulfation Detection Assays Incubation->Detection Metabolic_Labeling Metabolic Labeling with ³⁵S-Sulfate Detection->Metabolic_Labeling DMMB_Assay DMMB Assay Detection->DMMB_Assay Immunofluorescence Immunofluorescence Staining Detection->Immunofluorescence Data_Analysis Data Analysis and Interpretation Metabolic_Labeling->Data_Analysis DMMB_Assay->Data_Analysis Immunofluorescence->Data_Analysis

Caption: General workflow for the cell-based sulfation assay.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Select a cell line with high endogenous CHST15 expression. Suitable candidates include esophageal squamous cell carcinoma cell lines (e.g., TE-1), pancreatic ductal adenocarcinoma cell lines, or breast cancer cell lines.[2][7]

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • For Metabolic Labeling:

    • Sulfate-free cell culture medium

    • [³⁵S]Sulfate

    • Scintillation cocktail and vials

    • Scintillation counter

  • For DMMB Assay:

    • 1,9-Dimethylmethylene blue (DMMB) dye solution

    • Chondroitin sulfate standard

    • Papain digestion buffer

    • Spectrophotometer

  • For Immunofluorescence:

    • Primary antibody against chondroitin sulfate (e.g., CS-56)

    • Fluorophore-conjugated secondary antibody

    • Chondroitinase ABC

    • Paraformaldehyde (PFA) for fixation

    • Permeabilization buffer (e.g., Triton X-100 in PBS)

    • Blocking buffer (e.g., bovine serum albumin in PBS)

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

Protocol 1: Cell Culture and Inhibitor Treatment
  • Cell Seeding: Seed the selected cells in appropriate culture vessels (e.g., 24-well plates for DMMB and metabolic labeling, chamber slides for immunofluorescence) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours to allow for attachment and growth.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. A typical starting range is 1-50 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

  • Inhibitor Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for 24 hours at 37°C.[5]

Protocol 2: Metabolic Labeling with ³⁵S-Sulfate
  • Preparation: Following the 24-hour inhibitor treatment, wash the cells twice with sulfate-free medium.

  • Labeling: Add sulfate-free medium containing [³⁵S]Sulfate (e.g., 10-50 µCi/mL) and the respective concentrations of this compound or vehicle control to each well.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Lysis: Wash the cells three times with ice-cold PBS. Lyse the cells in a suitable lysis buffer.

  • Quantification:

    • Transfer an aliquot of the cell lysate to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Normalize the counts to the total protein concentration of the lysate.

Protocol 3: Dimethylmethylene Blue (DMMB) Assay
  • Cell Lysis: After the 24-hour inhibitor treatment, wash the cells with PBS and lyse them using a papain digestion buffer overnight at 60°C.

  • Sample Preparation: Centrifuge the lysates to pellet any debris.

  • Standard Curve: Prepare a standard curve using known concentrations of chondroitin sulfate.

  • DMMB Reaction:

    • Add an aliquot of the cell lysate supernatant or standard to a 96-well plate.

    • Add the DMMB dye solution to each well.

    • Immediately read the absorbance at 525 nm and 595 nm using a spectrophotometer.[8][9] The difference in absorbance is proportional to the amount of sulfated glycosaminoglycans.

  • Quantification: Determine the concentration of sulfated glycosaminoglycans in the samples by comparing their absorbance to the standard curve. Normalize the results to the total DNA content or protein concentration of the lysate.

Protocol 4: Immunofluorescence Staining
  • Fixation: Following the 24-hour inhibitor treatment, wash the cells on chamber slides with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Enzymatic Digestion: Wash the cells with PBS and treat with chondroitinase ABC (e.g., 0.1 U/mL in PBS) for 30-60 minutes at 37°C to expose the chondroitin sulfate stubs.[10]

  • Permeabilization and Blocking: Wash the cells with PBS, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes, and then block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody against chondroitin sulfate diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the slides with an appropriate mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. The fluorescence intensity will be proportional to the amount of chondroitin sulfate.

Data Presentation

Quantitative data from the metabolic labeling and DMMB assays should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on ³⁵S-Sulfate Incorporation

Treatment GroupConcentration (µM)³⁵S-Sulfate Incorporation (CPM/µg protein)% Inhibition
Vehicle Control015,234 ± 8560
This compound112,187 ± 73120.0
This compound58,379 ± 50345.0
This compound105,484 ± 32964.0
This compound253,047 ± 18380.0
This compound502,285 ± 13785.0

Table 2: Effect of this compound on Total Sulfated Glycosaminoglycan Content (DMMB Assay)

Treatment GroupConcentration (µM)Sulfated GAGs (µg/mg protein)% Reduction
Vehicle Control025.6 ± 1.80
This compound121.2 ± 1.517.2
This compound515.9 ± 1.137.9
This compound1011.5 ± 0.855.1
This compound257.4 ± 0.571.1
This compound506.1 ± 0.476.2

Note: The data presented in the tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line and experimental conditions.

Conclusion

This document provides a detailed guide for performing a cell-based sulfation assay to evaluate the inhibitory activity of this compound. The described protocols offer robust methods for quantifying and visualizing changes in cellular chondroitin sulfate sulfation, which are crucial for understanding the therapeutic potential of CHST15 inhibitors in various disease models. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental setups to ensure reliable and reproducible results.

References

Application of Chst15-IN-1 in 3D Organoid Culture Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chst15-IN-1 is a potent and selective, reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (CHST15). CHST15 is a key enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan (GAG) that is a critical component of the extracellular matrix (ECM).[1][2][3] Dysregulation of CHST15 and the subsequent overproduction of CS-E have been implicated in the progression of various diseases, including fibrosis and cancer, by promoting aberrant ECM accumulation, cell invasion, and proliferation.[1][2]

Three-dimensional (3D) organoid culture systems have emerged as powerful in vitro models that more accurately recapitulate the complex cellular organization and physiological responses of native tissues compared to traditional 2D cell culture. These systems are invaluable for disease modeling, drug screening, and personalized medicine. The application of this compound in 3D organoid cultures offers a unique opportunity to investigate the role of CS-E in a more physiologically relevant context and to evaluate the therapeutic potential of targeting this pathway.

These application notes provide a comprehensive guide for the use of this compound in 3D organoid culture systems, including detailed protocols for treatment, downstream analysis, and expected outcomes.

Mechanism of Action

This compound specifically targets and inhibits the sulfotransferase activity of the CHST15 enzyme.[1][4] This enzyme catalyzes the transfer of a sulfate group to the C-6 hydroxyl group of N-acetylgalactosamine 4-sulfate (GalNAc(4S)) residues within chondroitin sulfate chains, converting chondroitin sulfate A (CS-A) to chondroitin sulfate E (CS-E).[5] By blocking this step, this compound effectively reduces the levels of CS-E in the extracellular matrix.[4] This modulation of the ECM can impact cell signaling, adhesion, and migration.[1]

Signaling Pathway

CHST15 expression is regulated by the non-canonical WNT signaling pathway. Activation of this pathway, for instance by Wnt3A, can lead to the activation of Rac-1 GTPase and subsequently phospho-p38 MAPK. This cascade results in the translocation of the transcription factor GATA-3 to the nucleus, where it binds to the promoter of the CHST15 gene, leading to its increased expression.

CHST15_Signaling_Pathway Wnt3A Wnt3A Frizzled_ROR Frizzled/ROR Receptor Complex Wnt3A->Frizzled_ROR Dishevelled Dishevelled Frizzled_ROR->Dishevelled Rac1_GTPase Rac-1 GTPase Dishevelled->Rac1_GTPase p38_MAPK p-p38 MAPK Rac1_GTPase->p38_MAPK GATA3 GATA-3 p38_MAPK->GATA3 CHST15_Gene CHST15 Gene GATA3->CHST15_Gene Upregulates Transcription CHST15_Protein CHST15 Protein CHST15_Gene->CHST15_Protein Translation CSE Chondroitin Sulfate E (CS-E) CHST15_Protein->CSE Catalyzes CSA Chondroitin Sulfate A (CS-A) CSA->CSE ECM_Modulation ECM Modulation CSE->ECM_Modulation Chst15_IN_1 This compound Chst15_IN_1->CHST15_Protein Inhibits

CHST15 Non-Canonical WNT Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data for this compound and suggested starting concentrations for organoid experiments.

Table 1: this compound Inhibitor Profile

ParameterValueReference
Target Carbohydrate Sulfotransferase 15 (CHST15)[1][2]
IC₅₀ 2.0 - 2.5 µM (for GAG sulfotransferases)[2]
Mechanism Reversible Covalent[4]
Solvent DMSO[6]
Storage -20°C (1 month) or -80°C (6 months)[6]

Table 2: Recommended Concentration Ranges for 3D Organoid Culture

ApplicationConcentration RangeTreatment Duration
Initial Dose-Response 1 µM - 50 µM24 - 72 hours
ECM Modulation Studies 5 µM - 25 µM3 - 7 days
Phenotypic Assays 10 µM - 25 µM48 - 96 hours

Note: The optimal concentration and treatment duration should be determined empirically for each specific organoid model and experimental endpoint.

Experimental Protocols

The following protocols provide a general framework for the application of this compound in a 3D organoid culture system. Specific details may need to be optimized based on the organoid type and research question.

Experimental Workflow Diagram

Experimental_Workflow start Start: Establish 3D Organoid Culture treatment Treat Organoids with This compound and Controls start->treatment incubation Incubate for Desired Duration treatment->incubation harvest Harvest Organoids incubation->harvest analysis Downstream Analysis harvest->analysis viability Viability/Toxicity Assays analysis->viability phenotypic Phenotypic Analysis analysis->phenotypic ecm ECM/GAG Quantification analysis->ecm gene_protein Gene/Protein Expression Analysis analysis->gene_protein imaging Imaging (e.g., IHC, IF) phenotypic->imaging biochemical Biochemical Assays (e.g., DMMB) ecm->biochemical molecular qPCR, Western Blot gene_protein->molecular

Experimental Workflow for this compound in Organoids
Protocol 1: Treatment of 3D Organoids with this compound

Materials:

  • Established 3D organoid culture (e.g., in Matrigel domes)

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Complete organoid culture medium

  • Multi-well culture plates (e.g., 24- or 96-well)

Procedure:

  • Prepare Working Solutions:

    • Thaw the this compound stock solution.

    • Prepare a series of working solutions of this compound in complete organoid culture medium at 2x the final desired concentrations.

    • Prepare a vehicle control working solution containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment:

    • Carefully remove half of the culture medium from each well containing the organoid domes.

    • Gently add an equal volume of the 2x working solutions of this compound or vehicle control to the corresponding wells. This will result in the final desired concentrations.

    • For example, to achieve a final concentration of 10 µM, add 500 µL of a 20 µM working solution to a well containing 500 µL of existing medium.

  • Incubation:

    • Incubate the plate at 37°C and 5% CO₂ for the desired treatment duration (e.g., 24, 48, 72 hours, or longer for chronic studies).

    • For longer-term experiments, the medium containing this compound or vehicle should be refreshed every 2-3 days.

Protocol 2: Assessment of Organoid Viability

Materials:

  • Treated organoids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar reagent

  • Opaque-walled 96-well plate

  • Luminometer

Procedure:

  • Assay Preparation:

    • Equilibrate the CellTiter-Glo® 3D reagent and the plate containing organoids to room temperature for approximately 30 minutes.

  • Reagent Addition:

    • Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of culture medium in the well.

  • Lysis and Signal Stabilization:

    • Mix the contents of the wells vigorously for 5 minutes on a plate shaker to induce cell lysis.

    • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measurement:

    • Transfer the contents of each well to an opaque-walled 96-well plate.

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the results to the vehicle-treated control group to determine the relative cell viability.

Protocol 3: Quantification of Sulfated Glycosaminoglycans (sGAGs)

Materials:

  • Treated organoids

  • Papain digestion buffer (0.1 M sodium phosphate, 10 mM EDTA, 10 mM L-cysteine, pH 6.5)

  • Papain (from papaya latex)

  • Dimethylmethylene blue (DMMB) dye solution

  • Chondroitin sulfate standard

  • Microplate spectrophotometer

Procedure:

  • Organoid Harvesting and Digestion:

    • Harvest organoids from the Matrigel domes by depolymerizing the Matrigel on ice with a cell recovery solution.

    • Wash the organoids with cold PBS and pellet by centrifugation.

    • Resuspend the organoid pellet in papain digestion buffer and add papain to a final concentration of 125 µg/mL.

    • Incubate at 60°C for 16-24 hours to digest the tissue and release the GAGs.

  • DMMB Assay:

    • Centrifuge the digest to pellet any insoluble material.

    • Add a small volume of the supernatant (or a dilution thereof) to a 96-well plate.

    • Prepare a standard curve using known concentrations of chondroitin sulfate.

    • Add the DMMB dye solution to all wells containing samples and standards.

    • Immediately read the absorbance at 525 nm and 595 nm using a microplate spectrophotometer.

  • Quantification:

    • Calculate the ratio of absorbance (A₅₂₅/A₅₉₅) for all samples and standards.

    • Determine the concentration of sGAGs in the samples by interpolating from the standard curve.

    • Normalize the sGAG content to the total protein or DNA content of the organoids.

Expected Outcomes and Troubleshooting

  • Phenotypic Changes: Treatment with this compound is expected to alter the organoid morphology, potentially affecting size, budding, and cell organization due to the modulation of the ECM.

  • Reduced sGAG Content: A dose-dependent decrease in the total sulfated GAG content is the primary expected biochemical outcome.

  • Altered Gene and Protein Expression: Changes in the expression of genes and proteins related to ECM components (e.g., collagens, other proteoglycans) and cell adhesion molecules (e.g., cadherins) may be observed.

  • Troubleshooting:

    • High Cytotoxicity: If significant cell death is observed at lower concentrations, reduce the treatment duration or concentration range. Ensure the DMSO concentration is not exceeding 0.1%.

    • No Effect: If no significant changes are observed, increase the concentration of this compound or the treatment duration. Confirm the activity of the compound and the expression of CHST15 in the organoid model.

    • Variability between Organoids: Organoid heterogeneity is a known challenge. Increase the number of biological replicates and use size-matched organoids for experiments.

By following these guidelines and protocols, researchers can effectively utilize this compound to investigate the role of CHST15 and chondroitin sulfate E in 3D organoid models, paving the way for new insights into disease mechanisms and the development of novel therapeutic strategies.

References

Application Notes and Protocols: Targeting Pancreatic Cancer with Chst15-IN-1 in a Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carbohydrate sulfotransferase 15 (CHST15) has emerged as a significant therapeutic target in pancreatic ductal adenocarcinoma (PDAC).[1][2][3] CHST15 is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E), a glycosaminoglycan implicated in promoting tumor invasion, metastasis, and stromal remodeling.[1][2][4] Overexpression of CHST15 in the stroma of pancreatic cancer is associated with a poorer prognosis.[5][6][7] Inhibition of CHST15, as demonstrated through the use of small interfering RNA (siRNA) or double-stranded RNA (dsRNA) which we will refer to as Chst15-IN-1 for the purpose of these notes, has been shown to suppress tumor growth in preclinical xenograft models.[1][2][8]

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in a xenograft model of pancreatic cancer. The information compiled is based on in vitro and in vivo studies that have successfully demonstrated the anti-tumor effects of CHST15 inhibition.

Mechanism of Action

This compound functions by inhibiting the expression of the CHST15 gene, leading to a reduction in the biosynthesis of CS-E.[4] This has several downstream effects that contribute to its anti-cancer activity:

  • Induction of Cell Cycle Arrest: Silencing of the CHST15 gene leads to the up-regulation of the cell cycle inhibitor p21CIP1/WAF1, which in turn reduces cancer cell proliferation.[1][2][8]

  • Modulation of the Tumor Microenvironment: Inhibition of CHST15 can remodel the dense stroma characteristic of pancreatic cancer.[3] This includes repressing stromal density and diminishing the presence of myeloid-derived suppressor cells (MDSCs).[3]

  • Enhancement of Anti-Tumor Immunity: By altering the tumor microenvironment, this compound can augment the infiltration of tumor-infiltrating T cells (TILs), suggesting a role in overcoming immunotherapy resistance.[3]

  • Regulation of CD44: this compound has been shown to reduce the secretion of soluble CD44 variants, which are involved in tumor invasion.[4]

Data Presentation

The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of CHST15 inhibition in pancreatic cancer models.

Table 1: In Vitro Efficacy of CHST15 siRNA in Pancreatic Cancer Cell Lines

Cell LineTreatmentTime PointOutcomeResultReference
PANC-1CHST15 siRNA24 hCHST15 mRNA Reduction1%[1]
PANC-1CHST15 siRNA48 hCHST15 mRNA Reduction85%[1]
PANC-1CHST15 siRNA72 hCHST15 mRNA Reduction87%[1]
PANC-1, MIA PaCa-2, Capan-1, Capan-2CHST15 siRNA48 hCell ProliferationSignificant Suppression[1]
PANC-1, Capan-2CHST15 siRNANot Specifiedp21 Gene ExpressionIncreased[1][8]
BxPC-3hCHST15 siRNANot SpecifiedHuman CHST15 mRNA Knockdown86.8%[3]
KPC (mouse)hCHST15 siRNANot SpecifiedMouse CHST15 mRNA Knockdown52.0%[3]

Table 2: In Vivo Efficacy of CHST15 dsRNA/siRNA in a Pancreatic Cancer Xenograft Model

Animal ModelCell LineTreatmentOutcomeResultReference
Nude MicePANC-1Intratumoral CHST15 siRNATumor GrowthAlmost completely suppressed[1][2][8]
Nude MicePANC-1Intratumoral CHST15 dsRNATumor NecrosisInduced[4]
Human Patients (IIT)Unresectable Pancreatic CancerIntratumoral CHST15 dsRNA (250nM, 16ml)Mean Tumor Size ChangeFrom 32.2 mm to 30 mm[4]

Signaling Pathway

The proposed signaling pathway for the action of this compound in pancreatic cancer involves the inhibition of CHST15, leading to reduced CS-E synthesis. This, in turn, is hypothesized to influence downstream pathways, including the upregulation of the cell cycle inhibitor p21. One possibility is that blocking CS-E synthesis could inhibit Hedgehog signaling, which would lead to an upregulation of p21.[1]

G Chst15_IN_1 This compound (siRNA/dsRNA) CHST15 CHST15 Enzyme Chst15_IN_1->CHST15 Inhibits CS_E Chondroitin Sulfate E (CS-E) CHST15->CS_E Biosynthesizes Proliferation Tumor Cell Proliferation TME Tumor Microenvironment (Stroma, MDSCs) Hedgehog Hedgehog Signaling (Potential Pathway) CS_E->Hedgehog May Enhance CS_E->Proliferation Promotes CS_E->TME Modulates p21 p21 (CIP1/WAF1) Hedgehog->p21 Inhibits p21->Proliferation Inhibits TILs Tumor-Infiltrating T-cells TME->TILs G cluster_0 Preparation Phase cluster_1 Xenograft Phase cluster_2 Analysis Phase Cell_Culture 1. Pancreatic Cancer Cell Culture (PANC-1) Xenograft_Implantation 3. Subcutaneous Implantation of Cells Cell_Culture->Xenograft_Implantation Animal_Acclimatization 2. Animal Acclimatization (Nude Mice) Animal_Acclimatization->Xenograft_Implantation Tumor_Growth 4. Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth Treatment_Administration 5. Intratumoral Injection (this compound vs. Control) Tumor_Growth->Treatment_Administration Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment_Administration->Data_Collection Euthanasia 7. Euthanasia & Tumor Excision Data_Collection->Euthanasia Analysis 8. Histology, IHC, & RT-PCR Analysis Euthanasia->Analysis Results 9. Data Analysis & Conclusion Analysis->Results

References

Application Notes and Protocols for Intratumoral Injection of Chst15-IN-1 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Carbohydrate Sulfotransferase 15 (CHST15), a type II transmembrane Golgi protein, plays a critical role in the biosynthesis of chondroitin sulfate E (CS-E), a specific motif on glycosaminoglycans (GAGs).[1][2] In the context of oncology, elevated CHST15 expression is often correlated with a poor prognosis.[3] The enzyme contributes to remodeling the tumor stroma, creating a dense, immunosuppressive tumor microenvironment (TME) that can impede anti-tumor immune responses and promote tumor progression and metastasis.[1][4] Specifically, CHST15-mediated production of CS-E is implicated in promoting tumor invasion by interacting with molecules like CD44 on cancer cells.[3]

Chst15-IN-1 is a potent, selective, and reversible covalent inhibitor of CHST15.[5][6][7] By blocking the enzymatic activity of CHST15, this compound effectively decreases the sulfation of GAGs, thereby reducing the levels of CS-E.[5][8] This action disrupts the integrity of the tumor extracellular matrix. Preclinical studies using agents that inhibit CHST15, such as siRNA, have demonstrated that local, intratumoral administration can remodel the TME, repress stromal density, reduce the population of myeloid-derived suppressor cells (MDSCs), and significantly enhance the infiltration of tumor-infiltrating T cells (TILs).[4][9] These changes are associated with tumor growth inhibition, highlighting CHST15 as a promising therapeutic target.[1][3]

Intratumoral (i.t.) delivery of this compound offers a strategy to achieve high local concentrations of the inhibitor directly at the tumor site, potentially maximizing its therapeutic effect on the TME while minimizing systemic exposure and associated toxicities. This document provides a detailed protocol for the in vivo application of this compound via intratumoral injection for preclinical cancer research.

Mechanism of Action: CHST15 Inhibition in the Tumor Microenvironment

The following diagram illustrates the proposed signaling pathway and the mechanism by which this compound modulates the tumor microenvironment.

CHST15_Pathway cluster_0 Tumor Microenvironment (High CHST15) cluster_1 Therapeutic Intervention cluster_2 Tumor Microenvironment (Inhibited CHST15) CHST15 CHST15 Enzyme CSE Chondroitin Sulfate E (CS-E) Motif CHST15->CSE Biosynthesis MDSC Myeloid-Derived Suppressor Cells (MDSCs) CHST15->MDSC Supports CSE_Reduced Reduced CS-E ECM Dense Extracellular Matrix (ECM) CSE->ECM Promotes TCell_Blocked T-Cell Exclusion ECM->TCell_Blocked Causes MDSC->TCell_Blocked Contributes to TumorGrowth Tumor Growth & Metastasis TCell_Blocked->TumorGrowth Leads to Inhibitor This compound Inhibitor->CHST15 Inhibits ECM_Remodeled Remodeled ECM CSE_Reduced->ECM_Remodeled Leads to TCell_Infiltration T-Cell Infiltration ECM_Remodeled->TCell_Infiltration Allows MDSC_Reduced Reduced MDSCs MDSC_Reduced->TCell_Infiltration Promotes TumorRegression Tumor Regression TCell_Infiltration->TumorRegression Induces

Caption: Mechanism of this compound in remodeling the tumor microenvironment.

Experimental Protocols

This section details a representative protocol for the intratumoral administration of this compound in a subcutaneous mouse tumor model. Researchers should optimize parameters such as dosage, formulation, and treatment frequency for their specific model and experimental goals.

Materials and Reagents
  • This compound (powder)

  • Vehicle components:

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, pyrogen-free 1.5 mL microcentrifuge tubes

  • Insulin syringes (e.g., 28-31 gauge) with a fixed needle

  • Animal model (e.g., BALB/c or C57BL/6 mice for syngeneic models; immunodeficient mice like NSG or NOD-SCID for xenograft models)

  • Tumor cells (e.g., PANC-1, KPC)

  • Standard cell culture reagents (media, serum, etc.)

  • Digital calipers

  • 70% Ethanol for sterilization

  • Appropriate personal protective equipment (PPE)

Experimental Workflow

The diagram below outlines the typical workflow for an in vivo study involving intratumoral injection of this compound.

Experimental_Workflow Start Start: Study Design CellCulture 1. Tumor Cell Culture (e.g., KPC, PANC-1) Start->CellCulture Inoculation 2. Subcutaneous Tumor Cell Inoculation CellCulture->Inoculation TumorGrowth 3. Tumor Growth Monitoring (Wait until ~100 mm³) Inoculation->TumorGrowth Randomization 4. Animal Randomization (Vehicle vs. Treatment Groups) TumorGrowth->Randomization Treatment 5. Intratumoral (i.t.) Injection (this compound or Vehicle) Randomization->Treatment Monitoring 6. Ongoing Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Repeat per schedule (e.g., 2-3x / week) Endpoint 7. Endpoint Analysis (e.g., Day 21 or Tumor Burden Limit) Monitoring->Endpoint Analysis 8. Tissue Collection & Analysis (Tumor, Spleen, dLN) - Tumor Weight - Histology (H&E) - IHC/IF (CD8, F4/80) - Flow Cytometry (TILs, MDSCs) Endpoint->Analysis Finish End: Data Interpretation Analysis->Finish

Caption: Standard experimental workflow for in vivo this compound efficacy studies.

Protocol Steps

Step 1: Preparation of this compound Formulation

Note: this compound has a short half-life of approximately 1.6 hours when administered intravenously.[5] A formulation that enhances retention may be beneficial. The following is a standard vehicle formulation for poorly soluble compounds.

  • Prepare the vehicle solution. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

  • On the day of injection, weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to dissolve the powder completely. Vortex briefly.

  • Add PEG300 and vortex to mix.

  • Add Tween 80 and vortex to mix.

  • Finally, add the sterile saline in a dropwise manner while vortexing to prevent precipitation.

  • The final concentration should be determined based on the desired dose. For a starting point, a dose of 1-5 mg/kg can be considered, delivered in a volume of 20-50 µL depending on tumor size.

  • Protect the final formulation from light and use it within a few hours of preparation. Store stock solutions of this compound at -20°C for up to one month or -80°C for up to six months.[5]

Step 2: Animal and Tumor Model

  • Propagate the chosen cancer cell line (e.g., murine KPC cells for an immunocompetent syngeneic model) under standard conditions.

  • Harvest cells and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10⁶ to 1 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Allow tumors to grow. Begin measuring tumor volume every 2-3 days using digital calipers once they become palpable. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment and control groups (n=5-10 mice per group).

Step 3: Intratumoral Injection Procedure

  • Properly restrain the mouse. Anesthesia may be used if necessary, according to approved institutional animal care protocols.

  • Wipe the skin over the tumor with 70% ethanol.

  • Draw the prepared this compound formulation or vehicle control into an insulin syringe. Ensure there are no air bubbles.

  • Gently pinch the tumor to stabilize it. Insert the needle into the center of the tumor mass.

  • Slowly inject the solution (e.g., 30 µL for a 100 mm³ tumor). To ensure even distribution, the injection can be administered at multiple points within the tumor.[10]

  • Slowly withdraw the needle to minimize leakage of the injectate.

  • Return the animal to its cage and monitor for any immediate adverse reactions.

  • Repeat the injections according to the study design (e.g., three times per week for 2-3 weeks).

  • Continue to monitor tumor volume and animal body weight throughout the study.

Quantitative Data and Expected Outcomes

The following tables present hypothetical but representative data based on outcomes observed in studies involving CHST15 inhibition.[3][9]

Table 1: Tumor Growth Inhibition

Treatment Group Day 0 (mm³) Day 7 (mm³) Day 14 (mm³) Day 21 (mm³) Tumor Growth Inhibition (%) at Day 21
Vehicle Control 102 ± 8 285 ± 25 650 ± 55 1250 ± 110 -
This compound (2 mg/kg) 105 ± 9 210 ± 20 380 ± 40 580 ± 65 53.6%

Data are presented as mean ± SEM.

Table 2: Analysis of Tumor Microenvironment at Endpoint (Day 21)

Treatment Group Tumor Weight (g) CD8+ T cells / mm² (IHC) Ly6G+ MDSCs / mm² (IHC) Stromal Density (Collagen, %)
Vehicle Control 1.28 ± 0.15 45 ± 10 150 ± 20 65 ± 8
This compound (2 mg/kg) 0.61 ± 0.09 180 ± 25 60 ± 12 30 ± 5

Data are presented as mean ± SEM.

Conclusion

Intratumoral administration of this compound represents a targeted approach to modulate the immunosuppressive tumor microenvironment. By inhibiting the biosynthesis of chondroitin sulfate E, this strategy can potentially decrease stromal density and reduce the presence of suppressive immune cells, thereby facilitating the infiltration and activity of cytotoxic T lymphocytes. The protocols and data presented here provide a framework for preclinical evaluation of this compound as a novel cancer immunotherapeutic agent. Further studies are warranted to optimize dosing and scheduling and to explore its potential in combination with other therapies, such as immune checkpoint inhibitors.[4]

References

Application Notes and Protocols: Chst15-IN-1 Treatment in a Bleomycin-Induced Lung Fibrosis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the therapeutic potential of Chst15-IN-1, a representative inhibitor of Carbohydrate Sulfotransferase 15 (CHST15), in a preclinical model of bleomycin-induced pulmonary fibrosis.

Introduction

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options.[1][2] A key pathological feature of IPF is the excessive deposition of extracellular matrix (ECM) components, leading to scarring of the lung tissue and diminished lung function.[3][4] Carbohydrate Sulfotransferase 15 (CHST15), an enzyme responsible for the sulfation of glycosaminoglycans (GAGs) like chondroitin sulfate, plays a critical role in this fibrotic process.[5][6][7] Overactivity of CHST15 can lead to aberrant ECM accumulation, promoting fibrosis.[5] Therefore, inhibiting CHST15 presents a promising therapeutic strategy for fibrotic diseases, including IPF.[5]

Recent studies using siRNA to silence CHST15 in a bleomycin-induced murine model of pulmonary fibrosis have demonstrated a significant reduction in lung fibrosis, inflammation, and the expression of pro-fibrotic markers.[8][9] These findings highlight the potential of targeting CHST15 for the treatment of pulmonary fibrosis. This document outlines the experimental framework for evaluating a specific CHST15 inhibitor, referred to here as this compound, in this well-established animal model.

Data Summary

The following tables summarize the key quantitative findings from studies investigating the inhibition of CHST15 in a bleomycin-induced lung fibrosis model. The data is derived from studies using CHST15 siRNA as a surrogate for a specific small molecule inhibitor like this compound.

Table 1: Effect of CHST15 Inhibition on Lung Fibrosis Markers

ParameterBleomycin + ControlBleomycin + CHST15 InhibitionPercent ReductionReference
Ashcroft Fibrosis ScoreSignificantly IncreasedMarkedly Reduced~28%[1][10]
Lung Collagen ContentSignificantly IncreasedSignificantly Lower-[10]
α-Smooth Muscle Actin (αSMA) ExpressionIncreasedSuppressed-[8][9]
Connective Tissue Growth Factor (CTGF) ExpressionIncreasedSuppressed-[8][9]
Lysyl Oxidase Like 2 (LOXL2) ExpressionIncreasedSuppressed-[8][9]

Table 2: Effect of CHST15 Inhibition on Inflammatory Markers

ParameterBleomycin + ControlBleomycin + CHST15 InhibitionPercent ReductionReference
Total Cells in Bronchoalveolar Lavage Fluid (BALF)Significantly IncreasedSignificantly Reduced-[9]
Macrophages in BALFSignificantly IncreasedSignificantly Reduced-[9]
Neutrophils in BALFSignificantly IncreasedSignificantly Reduced-[9]
CC-chemokine ligand 2 (CCL2)/MCP-1 ExpressionIncreasedSuppressed-[8][9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for CHST15 in lung fibrosis and the experimental workflow for evaluating this compound.

cluster_0 Bleomycin-Induced Lung Injury cluster_1 Fibrotic Cascade cluster_2 Therapeutic Intervention Epithelial Cell Injury Epithelial Cell Injury TGF-β Activation TGF-β Activation Epithelial Cell Injury->TGF-β Activation CHST15 Upregulation CHST15 Upregulation TGF-β Activation->CHST15 Upregulation Chondroitin Sulfate E (CS-E) Production Chondroitin Sulfate E (CS-E) Production CHST15 Upregulation->Chondroitin Sulfate E (CS-E) Production Fibroblast Activation & Proliferation Fibroblast Activation & Proliferation Chondroitin Sulfate E (CS-E) Production->Fibroblast Activation & Proliferation ECM Deposition (Collagen) ECM Deposition (Collagen) Fibroblast Activation & Proliferation->ECM Deposition (Collagen) Pulmonary Fibrosis Pulmonary Fibrosis ECM Deposition (Collagen)->Pulmonary Fibrosis This compound This compound This compound->CHST15 Upregulation Inhibits

Caption: Proposed signaling pathway of CHST15 in bleomycin-induced pulmonary fibrosis.

cluster_0 Day 0 cluster_1 Days 1-21 (Treatment Period) cluster_2 Day 21 (Endpoint Analysis) Bleomycin Instillation Bleomycin Instillation This compound Administration This compound Administration Bleomycin Instillation->this compound Administration Sacrifice Sacrifice This compound Administration->Sacrifice BALF Analysis BALF Analysis Sacrifice->BALF Analysis Histopathology (H&E, Masson's Trichrome) Histopathology (H&E, Masson's Trichrome) Sacrifice->Histopathology (H&E, Masson's Trichrome) Biochemical Analysis (Collagen Assay) Biochemical Analysis (Collagen Assay) Sacrifice->Biochemical Analysis (Collagen Assay) Gene & Protein Expression (qPCR, Western Blot) Gene & Protein Expression (qPCR, Western Blot) Sacrifice->Gene & Protein Expression (qPCR, Western Blot)

Caption: Experimental workflow for evaluating this compound in the bleomycin-induced lung fibrosis model.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a widely used and reproducible model that mimics many features of human IPF.[2][3][11]

Materials:

  • C57BL/6 mice (female, 6-8 weeks old)[12]

  • Bleomycin sulfate

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Animal ventilator (optional, for precise delivery)

  • Microsprayer or equivalent intratracheal delivery device

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • Anesthesia: Anesthetize the mice using a standard approved protocol. Ensure a surgical plane of anesthesia is reached before proceeding.

  • Bleomycin Preparation: Prepare a fresh solution of bleomycin in sterile saline at the desired concentration (e.g., 1-3 mg/kg body weight).[11] The final volume for intratracheal instillation should be approximately 50 µL per mouse.[12]

  • Intratracheal Instillation:

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Expose the trachea through a small midline incision in the neck.

    • Carefully insert a 24-gauge catheter or a specialized microsprayer into the trachea.

    • Instill 50 µL of the bleomycin solution (or sterile saline for the control group) into the lungs.[12]

    • Alternatively, a non-surgical transoral instillation method can be used.

  • Post-Procedure Care:

    • Suture the incision.

    • Allow the mouse to recover on a warming pad.

    • Monitor the animal closely until it is fully ambulatory.

    • Provide soft food and easy access to water.

Administration of this compound

The administration route and dosage of this compound will depend on its pharmacokinetic and pharmacodynamic properties. The following is a general guideline.

Materials:

  • This compound

  • Appropriate vehicle for solubilizing the compound

  • Administration equipment (e.g., gavage needles for oral administration, syringes for injection)

Procedure:

  • Dosing Regimen: Based on preliminary studies, establish an effective and well-tolerated dose of this compound. A typical regimen might involve daily or twice-daily administration.

  • Administration:

    • Oral Gavage: Dissolve or suspend this compound in the vehicle and administer directly into the stomach using a gavage needle.

    • Intraperitoneal (IP) Injection: Dissolve this compound in a sterile vehicle and inject into the peritoneal cavity.

    • Intranasal (IN) Administration: As an alternative for local delivery to the lungs, a formulation of this compound suitable for intranasal delivery can be administered to anesthetized mice. This route was shown to be effective for siRNA delivery.[8][9]

  • Treatment Period: Administer this compound for a predefined period, typically starting 1 day after bleomycin instillation and continuing for 14-21 days.

Endpoint Analysis

At the end of the treatment period (e.g., day 21), mice are euthanized, and samples are collected for analysis.

3.1. Bronchoalveolar Lavage (BAL) Fluid Analysis

Procedure:

  • Cannulate the trachea and instill a known volume of sterile saline (e.g., 1 mL) into the lungs.

  • Gently aspirate the fluid. Repeat this process 2-3 times.

  • Pool the collected BAL fluid.

  • Centrifuge the BAL fluid to pellet the cells.

  • Use the supernatant for cytokine analysis (e.g., ELISA for CCL2/MCP-1).

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, lymphocytes).

3.2. Histopathological Analysis

Procedure:

  • Perfuse the lungs with saline and then fix them by intratracheal instillation of 10% neutral buffered formalin.

  • Excise the lungs and immerse them in formalin for 24 hours.

  • Process the fixed lung tissue and embed in paraffin.

  • Cut 5 µm sections and stain with:

    • Hematoxylin and Eosin (H&E): To assess overall lung architecture and inflammation.

    • Masson's Trichrome: To visualize and quantify collagen deposition (fibrosis).

  • Score the extent of fibrosis using a semi-quantitative method like the Ashcroft score.[3][12]

3.3. Biochemical Analysis of Lung Collagen

Procedure:

  • Harvest a portion of the lung tissue and store it at -80°C.

  • Homogenize the lung tissue.

  • Measure the total collagen content using a Sircol Collagen Assay or by quantifying hydroxyproline levels, which are specific to collagen.

3.4. Gene and Protein Expression Analysis

Procedure:

  • RNA Extraction and qPCR:

    • Homogenize lung tissue in a lysis buffer suitable for RNA extraction.

    • Extract total RNA using a commercial kit.

    • Synthesize cDNA from the RNA.

    • Perform quantitative PCR (qPCR) to measure the mRNA expression levels of key fibrotic genes (e.g., Col1a1, Acta2 (α-SMA), Ctgf, Tgf-β1, Chst15).

  • Protein Extraction and Western Blot:

    • Homogenize lung tissue in a lysis buffer containing protease inhibitors.

    • Determine the total protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against proteins of interest (e.g., α-SMA, Collagen I, CHST15).

    • Use a secondary antibody conjugated to an enzyme for detection.

    • Quantify the protein bands using densitometry.

Conclusion

The protocols and data presented here provide a robust framework for evaluating the anti-fibrotic efficacy of this compound in a preclinical model of lung fibrosis. By targeting a key enzyme in the fibrotic cascade, this compound holds promise as a novel therapeutic agent for idiopathic pulmonary fibrosis and other related disorders. Careful adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is crucial for the advancement of new anti-fibrotic therapies.

References

Application Notes and Protocols: Measuring Chst15 Activity in the Presence of Chst15-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the activity of Carbohydrate Sulfotransferase 15 (Chst15) in the presence of its inhibitor, Chst15-IN-1. The provided methodologies are essential for researchers studying the role of Chst15 in various physiological and pathological processes, as well as for professionals in drug development screening for novel Chst15 inhibitors.

Introduction to Chst15 and this compound

Carbohydrate Sulfotransferase 15 (Chst15) is a Golgi-resident type II transmembrane enzyme that plays a critical role in the biosynthesis of chondroitin sulfate E (CS-E)[1][2]. It catalyzes the transfer of a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the 6-hydroxyl position of N-acetylgalactosamine 4-sulfate (GalNAc(4S)) residues within chondroitin sulfate A (CS-A) chains[3][4]. The resulting CS-E motifs are crucial components of chondroitin sulfate proteoglycans (CSPGs), which are involved in a myriad of biological processes, including cell adhesion, migration, and signaling[5]. Dysregulation of Chst15 activity has been implicated in diseases such as cancer and fibrosis and is known to contribute to the inhibition of axonal regeneration following central nervous system injury[6][7][8].

This compound is a potent and selective, reversible covalent inhibitor of Chst15[6][9]. It effectively reduces the sulfation of chondroitin sulfate, thereby diminishing the inhibitory effects of CSPGs[9]. This inhibitor serves as a valuable chemical tool for elucidating the biological functions of Chst15 and for validating it as a therapeutic target.

Chst15 Signaling and Inhibition Pathway

The enzymatic activity of Chst15 is central to the post-translational modification of chondroitin sulfate chains. The following diagram illustrates the core biochemical reaction catalyzed by Chst15 and the mechanism of its inhibition by this compound.

Chst15_Pathway cluster_0 Chst15 Catalytic Cycle cluster_1 Inhibition by this compound PAPS PAPS (Sulfate Donor) Chst15 Chst15 Enzyme PAPS->Chst15 Binds CSA Chondroitin Sulfate A (CS-A) (Acceptor Substrate) CSA->Chst15 Binds CSE Chondroitin Sulfate E (CS-E) (Sulfated Product) Chst15->CSE Catalyzes Sulfation PAP PAP (Byproduct) Chst15->PAP Releases Chst15_Inhibitor_Complex Chst15-Inhibitor (Inactive Complex) Chst15_active Chst15 Enzyme Chst15_active->Chst15_Inhibitor_Complex Inhibitor This compound Inhibitor->Chst15_active Reversible Covalent Binding

Caption: Biochemical reaction of Chst15 and its inhibition.

Experimental Protocols

Two primary methods for measuring Chst15 activity are detailed below: a radiometric assay for high sensitivity and an enzyme-coupled fluorescence assay suitable for high-throughput screening.

Protocol 1: Radiometric [³⁵S]-PAPS Incorporation Assay

This protocol measures the incorporation of a radiolabeled sulfate group from [³⁵S]-PAPS into the acceptor substrate, Chondroitin Sulfate A (CS-A).

Materials:

  • Recombinant human Chst15

  • Chondroitin Sulfate A (CS-A)

  • [³⁵S]-PAPS (3'-phosphoadenosine 5'-phosphosulfate)

  • This compound

  • Assay Buffer: 50 mM MES, pH 6.5, containing 10 mM MgCl₂, 10 mM MnCl₂, 1 mM CaCl₂, and 0.1% Triton X-100

  • Stop Solution: 100 mM Tris-HCl, pH 8.0, containing 20 mM EDTA

  • Scintillation fluid

  • 96-well filter plates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, prepare serial dilutions of this compound in the assay buffer. Include a DMSO-only control.

  • Add recombinant Chst15 to each well and pre-incubate with the inhibitor for 30 minutes at 37°C to allow for binding.

  • Initiate the enzymatic reaction by adding a mixture of CS-A and [³⁵S]-PAPS to each well.

  • Incubate the reaction mixture for 60 minutes at 37°C.

  • Terminate the reaction by adding the stop solution.

  • Transfer the reaction mixture to a 96-well filter plate to separate the radiolabeled CS-A from the unincorporated [³⁵S]-PAPS.

  • Wash the filter plate multiple times with the stop solution.

  • Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of Chst15 inhibition for each concentration of this compound relative to the DMSO control.

Experimental Workflow for Radiometric Assay:

Radiometric_Workflow A Prepare this compound dilutions B Add Chst15 and pre-incubate A->B C Initiate reaction with CS-A and [³⁵S]-PAPS B->C D Incubate at 37°C C->D E Stop reaction D->E F Filter and wash E->F G Add scintillation fluid F->G H Measure radioactivity G->H

Caption: Workflow for the Chst15 radiometric assay.

Protocol 2: Enzyme-Coupled Fluorescence Assay

This high-throughput assay couples the production of PAP, a byproduct of the Chst15 reaction, to a second enzymatic reaction that generates a fluorescent signal[6].

Materials:

  • Recombinant human Chst15

  • Chondroitin Sulfate A (CS-A)

  • PAPS

  • This compound

  • Recombinant human Sulfotransferase 1C1 (Sult1c1)

  • 4-methylumbelliferyl sulfate (MUS)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂

  • Stop Solution: 100 mM Glycine, pH 10.5

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 384-well plate, add serial dilutions of this compound in assay buffer. Include a DMSO-only control.

  • Add recombinant Chst15 to each well and pre-incubate with the inhibitor for 30 minutes at room temperature.

  • Prepare a reaction mixture containing CS-A, PAPS, Sult1c1, and MUS in the assay buffer.

  • Initiate the reaction by adding the reaction mixture to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of Chst15 inhibition for each concentration of this compound relative to the DMSO control.

Experimental Workflow for Fluorescence Assay:

Fluorescence_Workflow A Prepare this compound dilutions B Add Chst15 and pre-incubate A->B C Initiate reaction with substrate mix (CS-A, PAPS, Sult1c1, MUS) B->C D Incubate at 37°C C->D E Stop reaction D->E F Measure fluorescence E->F

Caption: Workflow for the Chst15 enzyme-coupled fluorescence assay.

Data Presentation

The inhibitory activity of this compound on Chst15 should be quantified and presented in a clear, tabular format. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to determine.

Table 1: Inhibition of Chst15 Activity by this compound (Radiometric Assay)

This compound (µM)Average CPM% Inhibition
0 (DMSO Control)15,0000
0.112,75015
0.59,00040
1.07,50050
5.03,00080
10.01,50090
IC₅₀ (µM) \multicolumn{2}{c}{1.0 }

Table 2: Inhibition of Chst15 Activity by this compound (Fluorescence Assay)

This compound (µM)Average RFU% Inhibition
0 (DMSO Control)50,0000
0.143,50013
0.532,50035
1.026,00048
5.011,00078
10.06,00088
IC₅₀ (µM) \multicolumn{2}{c}{1.04 }

Conclusion

The protocols outlined in these application notes provide robust and reliable methods for measuring Chst15 activity and its inhibition by this compound. The choice of assay will depend on the specific experimental needs, with the radiometric assay offering high sensitivity and the fluorescence-based assay providing a high-throughput alternative. Accurate determination of Chst15 activity is crucial for advancing our understanding of its role in health and disease and for the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Troubleshooting Chst15-IN-1 solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chst15-IN-1. The information is presented in a question-and-answer format to directly address common challenges related to its solubility and stability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. How can I prevent this?

A1: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic small molecules. Here are several steps to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically between 0.1% and 0.5%, to avoid cellular toxicity. A control with the same concentration of DMSO alone should always be included in your experiments.[1]

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock solution directly to the full volume of your medium. Instead, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of serum-free medium, vortexing gently, and then add this intermediate dilution to your final volume of complete medium.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[2]

  • Serum Considerations: If you are using a serum-containing medium, adding the inhibitor to the medium with serum can sometimes aid solubility due to the presence of proteins like albumin.[2] However, it's also important to consider that interactions with serum proteins could potentially reduce the effective concentration of the inhibitor.

Q2: How should I prepare my this compound stock solution, and how should it be stored?

A2: Proper preparation and storage of your stock solution are critical for reproducible results.

  • Solvent: this compound is soluble in DMSO at a concentration of 50 mg/mL. To aid dissolution, you can use ultrasonication, gentle warming, or heating to 60°C.

  • Storage: Store the DMSO stock solution in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.

Q3: I am concerned about the stability of this compound in my cell culture medium during a long-term experiment. How can I assess its stability?

A3: It is crucial to determine the stability of this compound in your specific cell culture conditions. You can perform a chemical stability assay. The general steps are outlined in the "Experimental Protocols" section below. This involves incubating the inhibitor in the cell culture medium at 37°C and measuring its concentration at different time points using a technique like HPLC-MS.

Q4: Could components of the cell culture medium, like serum, affect the activity of this compound?

A4: Yes, it is possible. Serum proteins can bind to small molecule inhibitors, which may reduce the free concentration of the compound available to interact with its target. This can lead to a decrease in the apparent potency of the inhibitor in cell-based assays. If you observe a significant difference in activity between serum-free and serum-containing conditions, this could be a contributing factor.

Data Presentation

Table 1: this compound Solubility and Stock Solution Stability

ParameterValueNotes
Solvent DMSO
Solubility in DMSO 50 mg/mLMay require ultrasonication, warming, or heating to 60°C.
Stock Solution Storage -80°C or -20°CAliquot to avoid freeze-thaw cycles.
Stock Solution Stability 6 months at -80°C
1 month at -20°C

Table 2: Recommended Working Concentrations

ApplicationConcentration RangeNotes
Cell-based Assays 10 - 25 µMOptimal concentration should be determined empirically for your specific cell line and assay.
Final DMSO Concentration < 0.5%To minimize solvent toxicity to cells.[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol helps determine the kinetic solubility of this compound in an aqueous buffer, which can be adapted for cell culture media.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate.

  • Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final concentrations.

  • Mix the plate gently and incubate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of the solutions using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in signal indicates precipitation.

  • The highest concentration that does not show a significant increase in signal compared to the buffer-only control is considered the kinetic solubility.

Protocol 2: Chemical Stability Assay in Cell Culture Media

This protocol assesses the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Your specific cell culture medium (with or without serum)

  • Incubator (37°C, 5% CO2)

  • HPLC-MS system

Procedure:

  • Prepare a working solution of this compound in your cell culture medium at the desired final concentration.

  • At time zero, take an aliquot of the solution and immediately store it at -80°C or process it for analysis.

  • Incubate the remaining solution at 37°C in a 5% CO2 incubator.

  • At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and store them at -80°C or process them immediately.

  • Analyze the concentration of this compound in all aliquots using a validated HPLC-MS method.

  • Plot the concentration of this compound versus time to determine its stability profile.

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Precipitation A Start: this compound precipitates in cell culture medium B Is the final DMSO concentration < 0.5%? A->B C Action: Lower the final DMSO concentration. B->C No D Did you perform a stepwise dilution? B->D Yes C->B E Action: Use a stepwise dilution method. D->E No F Did you pre-warm the medium to 37°C? D->F Yes E->D G Action: Pre-warm the medium before adding the inhibitor. F->G No H Have you tried adding to serum-containing medium? F->H Yes G->F I Action: Test addition to medium with serum. H->I No K Consider a kinetic solubility assay to determine the solubility limit. H->K Yes I->H J Problem Solved K->J

Caption: Troubleshooting workflow for this compound precipitation issues.

G cluster_1 Chst15 Signaling Pathway Inhibition PAPS PAPS (Sulfate Donor) Chst15 Chst15 Enzyme PAPS->Chst15 CS_E Chondroitin Sulfate E (CS-E) (Inhibits Neuronal Repair) Chst15->CS_E Sulfation CS_A Chondroitin Sulfate A (CS-A) CS_A->Chst15 Neuronal_Repair Neuronal Repair CS_E->Neuronal_Repair Inhibitor This compound Inhibitor->Chst15

Caption: Simplified diagram of this compound inhibiting the Chst15 signaling pathway.

References

Optimizing Chst15-IN-1 concentration for effective inhibition without toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Chst15-IN-1 for effective inhibition of Carbohydrate Sulfotransferase 15 (CHST15) without inducing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Carbohydrate Sulfotransferase 15 (CHST15).[1][2] It functions as a reversible covalent inhibitor, targeting the sulfotransferase activity of CHST15. This inhibition prevents the transfer of a sulfate group to chondroitin sulfate, thereby blocking the biosynthesis of chondroitin sulfate E (CS-E), a key component of chondroitin sulfate proteoglycans (CSPGs).[1][3] By reducing CS-E levels, this compound can diminish the inhibitory effects of CSPGs on cellular processes like neuronal repair.[1][3]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

Based on published data, a starting concentration range of 10-25 µM has been shown to be effective in reducing cell-surface CS-E expression in Neu7 astrocytes.[1] However, the optimal concentration is highly dependent on the cell type and experimental conditions. It is strongly recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

Q3: How should I store this compound?

For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1]

Q4: What are the known off-target effects of this compound?

This compound has been shown to be selective for sulfotransferases over other proteins containing reactive cysteines.[1] While it is a potent inhibitor of CHST15, it may also inhibit other closely related glycosaminoglycan (GAG) sulfotransferases.[1][3] It is advisable to assess the effects on other GAG sulfotransferases if they are relevant to your experimental system.

Q5: What is the significance of CHST15 in signaling pathways?

CHST15 plays a role in the non-canonical Wnt signaling pathway.[4] Upregulation of CHST15 has been associated with the activation of this pathway, which can influence cell proliferation, migration, and other cellular processes, particularly in the context of cancer.[4][5]

Data Summary

Table 1: Reported Effective Concentrations of this compound

ConcentrationCell Line/SystemObserved EffectReference
10 µMNeu7 astrocytesSignificant decrease in cell-surface CS-E expression[1]
25 µMNeu7 astrocytesSignificant decrease in cell-surface CS-E expression and selectivity for sulfotransferases[1]
12.5 µMHigh-Throughput ScreenConcentration used for initial screening of a compound library for Chst15 inhibition[3]

Table 2: IC50 Values of Related Sulfotransferase Inhibitors (for reference)

CompoundTargetIC50Reference
Compound 5Chst1523 µM[3]
Compound 19Chst1539 µM[3]
Compound 34Chst15 and other GAG sulfotransferases2.0-2.5 µM

Experimental Protocols

Protocol 1: Determining Optimal and Non-Toxic Concentration of this compound

This protocol outlines a general workflow for determining the effective concentration range of this compound while monitoring for potential cytotoxicity.

G cluster_0 Phase 1: Dose-Response and Viability cluster_1 Phase 2: Inhibition Efficacy A 1. Prepare this compound Serial Dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) B 2. Seed Cells in 96-well Plates A->B C 3. Treat Cells with this compound Dilutions and Vehicle Control (DMSO) B->C D 4. Incubate for Desired Time (e.g., 24, 48, 72 hours) C->D E 5. Perform Cell Viability Assay (e.g., MTT, XTT, or WST-1) D->E F 6. Analyze Data to Determine CC50 (Cytotoxic Concentration 50%) E->F G 7. Select Non-Toxic Concentrations (well below CC50) F->G Select concentrations for efficacy testing H 8. Treat Cells with Selected Concentrations G->H I 9. Perform CHST15 Activity Assay (e.g., [35S]-PAPS incorporation or ELISA for CS-E) H->I J 10. Analyze Inhibition Data to Determine IC50 (Inhibitory Concentration 50%) I->J

Caption: Workflow for optimizing this compound concentration.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dilution should also be prepared.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay:

    • Perform a standard cytotoxicity assay such as MTT, XTT, or WST-1 according to the manufacturer's instructions.

    • Measure the absorbance using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC50 value (the concentration at which 50% of the cells are viable).

  • Efficacy Testing:

    • Based on the CC50 value, select a range of non-toxic concentrations for further experiments.

    • Treat cells with these selected concentrations of this compound.

    • Assess the inhibitory effect on CHST15 activity using a suitable assay (see Protocol 2).

    • Determine the IC50 value (the concentration that causes 50% inhibition of CHST15 activity).

Protocol 2: [³⁵S]-PAPS Incorporation Assay for CHST15 Activity

This assay measures the transfer of radiolabeled sulfate from [³⁵S]-PAPS to a chondroitin sulfate acceptor.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 50 mM Imidazole-HCl (pH 6.8)

    • 10 mM CaCl₂

    • 20 mM reduced glutathione

    • Chondroitin sulfate A (acceptor substrate)

    • [³⁵S]-PAPS (radiolabeled sulfate donor)

    • Cell lysate or purified CHST15 enzyme

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes).

  • Reaction Termination: Stop the reaction by adding a suitable buffer.

  • Separation: Separate the radiolabeled chondroitin sulfate from the unincorporated [³⁵S]-PAPS using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted fractions containing the sulfated chondroitin sulfate using a scintillation counter.

  • Data Analysis: Compare the radioactivity in samples treated with this compound to the untreated control to determine the percentage of inhibition.

Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Wnt3A Wnt3A Frizzled Frizzled Receptor Wnt3A->Frizzled Dsh Dishevelled (Dvl) Frizzled->Dsh LRP5_6 LRP5/6 Rac1 Rac1-GTPase Dsh->Rac1 p38_MAPK p-p38 MAPK Rac1->p38_MAPK GATA3 GATA3 p38_MAPK->GATA3 CHST15_gene CHST15 Gene Transcription GATA3->CHST15_gene ARSB ARSB (Arylsulfatase B) C4S Chondroitin 4-Sulfate (C4S) ARSB->C4S Degrades CHST15_enz CHST15 Enzyme C4S->CHST15_enz Substrate CS_E Chondroitin Sulfate E (CS-E) CHST15_enz->CS_E Catalysis Chst15_IN_1 This compound Chst15_IN_1->CHST15_enz Inhibits CHST15_gene->CHST15_enz Translation

Caption: CHST15 in the Non-Canonical Wnt Signaling Pathway.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Uneven drug distribution- Ensure a single-cell suspension before seeding.- Use a multichannel pipette for adding reagents.- Gently mix the plate after adding this compound.
No or low inhibition observed - this compound concentration is too low- Inactive inhibitor- Incorrect assay conditions- Cell line is resistant- Perform a dose-response experiment to find the optimal concentration.- Verify the storage conditions and age of the inhibitor.- Optimize assay parameters such as incubation time and substrate concentration.- Confirm CHST15 expression in your cell line.
Significant cell death observed at effective inhibitory concentrations - this compound is cytotoxic to the cell line at the tested concentrations- Off-target effects- Determine the CC50 and choose concentrations well below this value.- Reduce the incubation time.- Consider using a different cell line if the therapeutic window is too narrow.
Precipitation of this compound in culture medium - Poor solubility of the compound at the tested concentration- Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh dilutions from a concentrated stock solution for each experiment.- Visually inspect the medium for any precipitation before adding to the cells.
Inconsistent results over time - Degradation of this compound in culture medium- Changes in cell culture conditions- As a reversible covalent inhibitor, its stability in aqueous solution over long incubation periods might vary. Consider refreshing the medium with the inhibitor for long-term experiments.- Maintain consistent cell culture practices (e.g., passage number, confluency).

References

Identifying and mitigating potential assay interference with Chst15-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Chst15-IN-1, a potent, reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (CHST15). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential assay interference when working with this compound.

Troubleshooting Guides

This section provides solutions to common issues that may arise during experiments with this compound, presented in a question-and-answer format.

Question 1: Why am I seeing variable or lower-than-expected potency (IC50) for this compound in my biochemical assay?

Possible Causes and Solutions:

  • Inadequate Pre-incubation Time: this compound is a reversible covalent inhibitor, and its binding to CHST15 is time-dependent. Insufficient pre-incubation of the enzyme and inhibitor before adding the substrate can lead to an underestimation of its potency.

    • Solution: Perform a time-dependent inhibition assay to determine the optimal pre-incubation time. Incubate CHST15 with this compound for varying durations (e.g., 0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate. You should observe a decrease in the IC50 value with longer pre-incubation times, indicating time-dependent inhibition.[1] For routine assays, use a consistent and sufficiently long pre-incubation time to ensure the binding has reached equilibrium.

  • High Enzyme Concentration: In assays with covalent inhibitors, a high enzyme concentration can lead to significant depletion of the inhibitor from the solution as it binds to the target. This can result in an artificially high IC50 value.[2]

    • Solution: Use the lowest concentration of CHST15 that still provides a robust and reproducible assay signal. This will minimize inhibitor depletion and provide a more accurate assessment of potency.

  • Suboptimal Assay Buffer Conditions: The pH and composition of the assay buffer can influence both enzyme activity and inhibitor stability.

    • Solution: Ensure the assay buffer pH is optimal for CHST15 activity. Some sulfotransferase assays are sensitive to pH, which can affect the fluorescence of certain substrates.[3] Include additives like bovine serum albumin (BSA) to prevent non-specific binding of the inhibitor to reaction tubes. Dithiothreitol (DTT) can also be included to maintain a reducing environment, but be aware of potential interactions with a covalent inhibitor.

Question 2: My dose-response curve for this compound is shallow and does not fit a standard sigmoidal model. What could be the reason?

Possible Causes and Solutions:

  • Reversible Covalent Kinetics: The complex binding kinetics of reversible covalent inhibitors can sometimes result in non-standard dose-response curves. The two-step process of initial reversible binding followed by covalent bond formation can lead to this phenomenon.[4][5]

    • Solution: Analyze your data using kinetic models specifically designed for reversible covalent inhibitors. These models take into account both the initial binding affinity (Ki) and the rate of covalent bond formation (kinact). Standard four-parameter logistic fits may not be appropriate.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that may non-specifically inhibit the enzyme, leading to a shallow curve.

    • Solution: Include a non-ionic detergent, such as Triton X-100 or Tween-20, in your assay buffer at a concentration above the critical micelle concentration (e.g., 0.01%) to prevent compound aggregation.

  • Off-Target Effects at High Concentrations: At higher concentrations, this compound may exhibit off-target activity against other components in the assay, contributing to the observed inhibition.

    • Solution: Test this compound in appropriate counter-screens to assess its selectivity. For example, if using a coupled-enzyme assay, test for inhibition of the coupling enzyme alone.

Question 3: I am observing inconsistent results in my cell-based assay for this compound activity. What should I check?

Possible Causes and Solutions:

  • Cell Permeability and Efflux: The effectiveness of this compound in a cellular context depends on its ability to cross the cell membrane and accumulate at its site of action.

    • Solution: If you suspect poor cell permeability, you can try to permeabilize the cells using a mild detergent, although this will disrupt the natural cellular environment. Alternatively, consider using a different cell line that may have lower levels of drug efflux pumps.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells, leading to a decrease in its effective concentration over time.

    • Solution: Perform a time-course experiment to see if the inhibitory effect diminishes over longer incubation periods. If metabolic instability is suspected, co-administration with known inhibitors of drug-metabolizing enzymes (e.g., cytochrome P450 inhibitors) could be explored, though this adds complexity to the experiment.

  • Cell Health and Density: The physiological state of the cells can significantly impact assay results.

    • Solution: Ensure that cells are healthy and in the logarithmic growth phase. Use a consistent cell seeding density for all experiments, as this can affect the cellular response to the inhibitor. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to ensure that the observed inhibition is not due to general cytotoxicity.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent and selective reversible covalent inhibitor of CHST15.[6][7] It works by first forming a non-covalent bond with the enzyme, followed by the formation of a reversible covalent bond with a nucleophilic residue in the active site. This mechanism leads to a time-dependent increase in inhibitory potency.

What are the known off-targets of this compound?

This compound has been shown to inhibit other closely related glycosaminoglycan (GAG) sulfotransferases, such as chondroitin 4-O-sulfotransferase (CHST11).[8] However, it displays significantly lower activity against cytosolic sulfotransferases.[8] It is always recommended to perform counter-screens against relevant off-targets for your specific experimental system.

How should I prepare and store this compound?

This compound is typically supplied as a solid. For use in assays, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Store the stock solution at -20°C or -80°C for long-term stability.[6] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate assay buffer.

Quantitative Data Summary

The following tables summarize the reported inhibitory activity of this compound and related compounds against various sulfotransferases.

CompoundTarget EnzymeAssay TypeIC50 (µM)Reference
This compound (analogue 34)CHST15[35S]-labeling2.0 - 2.5[8]
This compound (analogue 34)CHST11[35S]-labeling2.0 - 2.5[8]
This compound (analogue 34)Ust[35S]-labeling2.0 - 2.5[8]
This compound (analogue 34)Hs3st1[35S]-labeling2.0 - 2.5[8]
This compound (analogue 34)Sult1e1[35S]-labeling19 - 42[8]
This compound (analogue 34)Sult2b1a[35S]-labeling19 - 42[8]
This compound (analogue 34)Sult2b1b[35S]-labeling19 - 42[8]
Compound 5CHST15[35S]-labeling23[8]
Compound 19CHST15[35S]-labeling39[8]

Experimental Protocols

1. Fluorescence-Based Coupled-Enzyme Assay for CHST15 Activity

This assay continuously monitors CHST15 activity by coupling the production of 3'-phosphoadenosine-5'-phosphate (PAP) to a fluorescent signal.[3][8]

Materials:

  • Recombinant human CHST15

  • Chondroitin sulfate A (CS-A) as the acceptor substrate

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor

  • A coupling enzyme such as Sult1c1 or a PAP-specific phosphatase like gPAPP[8]

  • A fluorogenic substrate for the coupling enzyme (e.g., 4-methylumbelliferyl sulfate (MUS) for Sult1c1)[3][8]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • This compound stock solution in DMSO

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, CS-A, PAPS, the coupling enzyme, and the fluorogenic substrate.

  • In the wells of the microplate, add a small volume of this compound at various concentrations (or DMSO for the no-inhibitor control).

  • Add the CHST15 enzyme to the wells and pre-incubate with the inhibitor for the desired amount of time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the fluorophore being generated (e.g., excitation at 360 nm and emission at 450 nm for 4-methylumbelliferone).[3]

  • Calculate the initial reaction rates from the linear portion of the fluorescence-versus-time curves.

  • Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a suitable dose-response model.

2. [35S]-PAPS Incorporation Assay for CHST15 Activity

This is a direct and highly sensitive endpoint assay that measures the incorporation of radiolabeled sulfate from [35S]-PAPS into the chondroitin sulfate substrate.[8][9]

Materials:

  • Recombinant human CHST15

  • Chondroitin sulfate A (CS-A)

  • [35S]-PAPS (radiolabeled sulfate donor)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 6.5, containing 10 mM DTT)[9]

  • This compound stock solution in DMSO

  • Stop solution (e.g., a solution to precipitate the unused [35S]-PAPS, or for separation by chromatography)

  • Method for separating the radiolabeled product from unreacted [35S]-PAPS (e.g., precipitation with barium hydroxide and zinc sulfate, or anion-exchange chromatography)[6][9]

  • Scintillation counter and scintillation fluid

Procedure:

  • In microcentrifuge tubes, prepare the reaction mixtures containing assay buffer, CS-A, and CHST15 enzyme.

  • Add this compound at various concentrations (or DMSO for the control) to the tubes and pre-incubate for a predetermined time at 37°C.

  • Initiate the reaction by adding [35S]-PAPS to each tube.

  • Incubate the reactions at 37°C for a set period (e.g., 20-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Separate the [35S]-labeled chondroitin sulfate from the unreacted [35S]-PAPS using your chosen method.

  • Quantify the amount of incorporated radioactivity in the product fraction using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Visualizations

CHST15_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus WNT5A WNT5A ROR1 ROR1 WNT5A->ROR1 binds CS-E Chondroitin Sulfate E (CS-E) CS-E->ROR1 co-receptor JNK JNK ROR1->JNK activates c-Jun c-Jun JNK->c-Jun phosphorylates Gene_Expression Gene Expression (Invasion, Proliferation) c-Jun->Gene_Expression regulates CHST15 CHST15 (Target of this compound) CHST15->CS-E synthesizes Chst15_IN_1 This compound Chst15_IN_1->CHST15 inhibits

Caption: CHST15 signaling pathway in cancer.[10][11]

Troubleshooting_Workflow start Inconsistent/Unexpected This compound Assay Results is_biochemical Biochemical Assay? start->is_biochemical check_preincubation Check Pre-incubation Time (Time-dependent inhibition study) is_biochemical->check_preincubation Yes is_cell_based Cell-based Assay? is_biochemical->is_cell_based No check_enzyme_conc Check Enzyme Concentration (Use lowest possible) check_preincubation->check_enzyme_conc check_buffer Check Buffer Composition (pH, BSA, detergent) check_enzyme_conc->check_buffer analyze_kinetics Analyze with Reversible Covalent Kinetic Model check_buffer->analyze_kinetics check_permeability Assess Cell Permeability/ Efflux is_cell_based->check_permeability Yes check_metabolism Evaluate Compound Stability (Time-course experiment) check_permeability->check_metabolism check_cell_health Verify Cell Health & Density (Viability assay) check_metabolism->check_cell_health end Optimized Assay check_cell_health->end analyze_kinetics->end Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Substrates, and Enzyme pre_incubate Pre-incubate Enzyme with this compound prep_reagents->pre_incubate prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->pre_incubate initiate_reaction Initiate Reaction with Substrate Mix pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate measure_signal Measure Signal (Fluorescence or Radioactivity) initiate_reaction->measure_signal Continuous Assay stop_reaction Stop Reaction (if endpoint) incubate->stop_reaction stop_reaction->measure_signal calculate_inhibition Calculate % Inhibition measure_signal->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

References

Best practices for storing and handling Chst15-IN-1 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Chst15-IN-1 stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Storage and Handling Best Practices

Proper storage and handling of this compound are crucial for maintaining its stability and ensuring experimental reproducibility.

Quantitative Data Summary

For quick reference, the following table summarizes the key storage and solubility information for this compound.

ParameterValueSource
Storage Temperature (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[1][2]
Storage Temperature (Powder) -20°C for up to 3 years[3]
Recommended Solvent Dimethyl sulfoxide (DMSO)[3][4][5]
Solubility in DMSO 50 mg/mL (113.10 mM)[3][4][5]

Experimental Protocols

While specific experimental protocols can vary based on the cell type and research question, here is a general methodology for preparing this compound stock solutions.

Protocol for Reconstituting and Storing this compound

  • Centrifugation: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Reconstitution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of powder (M.Wt: 442.09), add 226.2 µL of DMSO.

  • Solubilization: To fully dissolve the compound, it may be necessary to use an ultrasonic bath and warm the solution to 60°C.[3][4][5]

  • Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.[2][4]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[3][4][5]

Q2: How should I store the this compound powder upon receipt?

A2: The lyophilized powder should be stored at -20°C and is stable for up to 3 years.[3]

Q3: What is the stability of the this compound stock solution?

A3: Stock solutions of this compound are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1][2] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][4]

Q4: My this compound solution appears to have precipitated after thawing. What should I do?

A4: If you observe precipitation, you can try to redissolve the compound by gently warming the vial to 37°C and vortexing. If the precipitate persists, it may be necessary to prepare a fresh stock solution. To prevent precipitation, ensure the compound is fully dissolved during initial reconstitution and avoid repeated freeze-thaw cycles by storing it in single-use aliquots.

Q5: Can I store my this compound stock solution at 4°C?

A5: It is not recommended to store this compound stock solutions at 4°C for extended periods. For short-term use within a day, it may be acceptable, but for longer-term storage, freezing at -20°C or -80°C is required to maintain stability.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no biological activity 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles. 3. Incorrect stock solution concentration.1. Ensure the stock solution has been stored at the correct temperature and for the recommended duration. 2. Always use freshly thawed aliquots for each experiment. 3. Verify the calculations used for preparing the stock solution and consider preparing a fresh stock.
Precipitation in cell culture media 1. The final concentration of DMSO is too high. 2. The concentration of this compound exceeds its solubility in the aqueous media.1. Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. 2. Perform a solubility test to determine the maximum concentration of this compound that can be used in your specific media without precipitation.
Variability between experiments 1. Inconsistent thawing and handling of stock solutions. 2. Use of a stock solution that has been stored for too long.1. Standardize the thawing procedure for your aliquots (e.g., thaw at room temperature or in a 37°C water bath for a consistent amount of time). 2. Check the storage date of your stock solution and prepare a fresh one if it has exceeded the recommended storage period.

Visual Workflows

G cluster_prep Stock Solution Preparation start Receive Lyophilized This compound Powder centrifuge Centrifuge Vial start->centrifuge add_dmso Add High-Purity DMSO centrifuge->add_dmso dissolve Ultrasonicate & Warm (if necessary) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C or -20°C aliquot->store

Caption: Workflow for Preparing this compound Stock Solutions.

G cluster_troubleshooting Troubleshooting Workflow issue Inconsistent Experimental Results check_storage Check Storage Conditions (Temp & Duration) issue->check_storage check_freeze_thaw Review Freeze-Thaw Cycles issue->check_freeze_thaw check_concentration Verify Stock Concentration issue->check_concentration prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Improper standardize_handling Standardize Thawing & Handling Protocol check_storage->standardize_handling Proper check_freeze_thaw->prepare_fresh Multiple Cycles check_freeze_thaw->standardize_handling Single Use check_concentration->prepare_fresh Incorrect check_concentration->standardize_handling Correct prepare_fresh->standardize_handling resolve Issue Resolved standardize_handling->resolve

Caption: Troubleshooting Logic for Inconsistent this compound Activity.

References

How to control for the reversible covalent binding of Chst15-IN-1 in washout experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to design, perform, and interpret washout experiments for the reversible covalent inhibitor, Chst15-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of Carbohydrate Sulfotransferase 15 (CHST15).[1] CHST15 is an enzyme that plays a crucial role in the sulfation of glycosaminoglycans (GAGs), particularly in the biosynthesis of chondroitin sulfate E (CS-E).[2][3] this compound functions as a reversible covalent inhibitor.[1][3][4] Its mechanism involves an α,β-unsaturated cyanoacrylamide moiety that acts as an electrophile, forming a transient covalent bond with a nucleophilic cysteine residue within the CHST15 active site.[4] This reversible binding allows for modulation of CHST15 activity.

Q2: Why are washout experiments necessary for studying this compound?

A2: Washout experiments are critical for characterizing the binding kinetics and duration of action of covalent inhibitors. For a reversible covalent inhibitor like this compound, these experiments are essential to:

  • Confirm Reversibility: Demonstrate that the inhibitor can dissociate from its target, leading to the recovery of enzyme activity. Unlike irreversible inhibitors, the effects of this compound are expected to diminish over time after its removal.[5][6][7]

  • Determine Target Residence Time: Assess how long the inhibitor remains bound to the target protein within a cellular context. This provides insights into the potential duration of its pharmacological effect.[5]

  • Distinguish from Non-Covalent and Irreversible Inhibitors: A well-designed washout experiment can clearly differentiate the binding characteristics of this compound from those of purely non-covalent or irreversible inhibitors.[6]

Q3: What is the expected outcome of a successful washout experiment with this compound?

A3: In a successful washout experiment, you would expect to observe a time-dependent recovery of CHST15 activity or a reversal of the inhibitor-induced phenotype after this compound is removed from the cell culture medium. This is in contrast to an irreversible inhibitor, where the inhibitory effect would persist long after the compound is washed out, often requiring new protein synthesis for the activity to be restored.[6]

Troubleshooting Guides

Issue 1: No recovery of enzymatic activity is observed after washout.

  • Possible Cause 1: Incomplete Washout: Residual this compound may remain in the wells or adhered to the cells, leading to continued inhibition.

    • Troubleshooting Tip: Increase the number and volume of washes. Use a serum-containing medium for the final washes to help sequester any remaining hydrophobic compound.

  • Possible Cause 2: Off-target Irreversible Effects: At high concentrations, this compound might exhibit off-target effects, some of which could be irreversible and mask the reversible inhibition of CHST15.

    • Troubleshooting Tip: Perform a dose-response experiment to determine the optimal concentration of this compound that provides significant inhibition of CHST15 without causing overt cellular toxicity or off-target effects.

  • Possible Cause 3: Slow Dissociation Rate: The dissociation of this compound from CHST15 might be slower than the experimental timeframe.

    • Troubleshooting Tip: Extend the post-washout incubation period. Collect samples at multiple time points (e.g., 4, 8, 12, and 24 hours) to capture the dynamics of target activity recovery.

Issue 2: High variability in results between replicate wells.

  • Possible Cause 1: Inconsistent Washing Technique: Variations in the washing procedure across the plate can lead to differing amounts of residual inhibitor.

    • Troubleshooting Tip: Standardize the washing protocol. Use a multichannel pipette or an automated plate washer for consistency. Ensure complete aspiration of wash buffers without disturbing the cell monolayer.

  • Possible Cause 2: Cell Detachment: Excessive washing or harsh pipetting can cause cell loss, leading to inaccurate measurements of cellular activity.

    • Troubleshooting Tip: Handle the plates gently during washing steps. Visually inspect the cell monolayer after washing to ensure its integrity. Consider using cell culture plates coated with an extracellular matrix protein to improve cell adherence.

Issue 3: The observed recovery of activity is faster than expected.

  • Possible Cause 1: Rapid Dissociation: The off-rate of this compound from the target may be very fast.

    • Troubleshooting Tip: Shorten the time intervals between post-washout measurements to accurately capture the initial rate of recovery.

  • Possible Cause 2: Cellular Efflux: Active transport mechanisms may be rapidly removing the inhibitor from the cells.

    • Troubleshooting Tip: While challenging to control, being aware of this possibility is important for data interpretation. Comparing results in cell lines with known differences in efflux pump expression could provide further insights.

Quantitative Data Summary

The following table summarizes the key binding and inhibitory parameters for a representative reversible covalent inhibitor of Chst15, which is analogous to this compound.

ParameterValueDescriptionReference
IC₅₀ 2.0 - 2.5 µMThe half-maximal inhibitory concentration in in vitro assays.[2]
Kᵢ 0.77 µMThe inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.[2]
Binding Mode MixedExhibits characteristics of both competitive and non-competitive inhibition.[2]

The table below illustrates the conceptual data you would expect to generate from a successful washout experiment with this compound compared to a non-covalent and an irreversible inhibitor.

Treatment ConditionNon-Covalent Inhibitor (% Inhibition)This compound (% Inhibition)Irreversible Inhibitor (% Inhibition)
No Washout 95%95%95%
4 hours post-washout 10%60%90%
12 hours post-washout 2%25%88%
24 hours post-washout <1%10%85%

Experimental Protocols

Detailed Methodology for a Cellular Washout Experiment with this compound

This protocol is designed to assess the reversibility of this compound in a cell-based assay.

Materials:

  • Cells expressing CHST15

  • Cell culture medium (with and without serum)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents for measuring CHST15 activity or a downstream signaling event.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Inhibitor Treatment:

    • Prepare a working solution of this compound in cell culture medium at the desired final concentration (e.g., 5x the IC₅₀). Also, prepare a vehicle control (DMSO) at the same final concentration.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle.

    • Incubate the cells for a sufficient time to allow for target engagement (e.g., 2-4 hours).

  • Washout Procedure:

    • Carefully aspirate the inhibitor-containing medium from all wells.

    • Gently wash the cell monolayer with 200 µL of pre-warmed PBS. Repeat this wash step three times to ensure complete removal of the unbound inhibitor.

    • After the final wash, add 200 µL of fresh, pre-warmed cell culture medium (without inhibitor) to each well.

  • Time-Course Analysis:

    • At designated time points post-washout (e.g., 0, 2, 4, 8, 12, and 24 hours), lyse the cells and perform the assay to measure CHST15 activity or the relevant downstream readout.

    • Include a "no washout" control group where the inhibitor is not removed to represent maximal inhibition.

    • Include a vehicle-treated control group to represent basal activity.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and the no-washout control (0% activity).

    • Plot the percentage of activity recovery against time to visualize the dissociation kinetics of this compound.

Visualizations

Reversible_Covalent_Binding E_I Enzyme + Inhibitor EI_non_covalent Non-covalent Complex (E·I) E_I->EI_non_covalent k_on EI_non_covalent->E_I k_off EI_covalent Reversible Covalent Complex (E-I) EI_non_covalent->EI_covalent k_inact EI_covalent->EI_non_covalent k_rev Washout_Experiment_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_washout Washout cluster_recovery Recovery & Analysis cell_seeding 1. Seed Cells inhibitor_incubation 2. Incubate with This compound cell_seeding->inhibitor_incubation wash_cells 3. Wash to Remove Unbound Inhibitor inhibitor_incubation->wash_cells time_points 4. Incubate in Fresh Medium (Multiple Time Points) wash_cells->time_points assay 5. Measure CHST15 Activity time_points->assay Non_Canonical_Wnt_Pathway cluster_nucleus Wnt Wnt5a Fzd Frizzled (Fzd) Wnt->Fzd Dvl Dishevelled (Dvl) Fzd->Dvl Rac1 Rac1 Dvl->Rac1 p38 p38 MAPK Rac1->p38 JNK JNK GATA3 GATA3 p38->GATA3 Phosphorylation Nucleus Nucleus GATA3->Nucleus CHST15_exp Increased CHST15 Expression Nucleus->CHST15_exp Transcription

References

Technical Support Center: Enhancing Chst15 Catalytic Efficiency for Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the carbohydrate sulfotransferase, Chst15.

Frequently Asked Questions (FAQs)

Q1: What is Chst15 and why is it a target for inhibitor screening?

Chst15, or Carbohydrate Sulfotransferase 15, is an enzyme that catalyzes the transfer of a sulfate group to chondroitin sulfate A (CSA) to form chondroitin sulfate E (CSE).[1][2] This modification of the extracellular matrix is crucial for various biological processes.[3] In pathological conditions such as cancer and fibrosis, Chst15 can be overactive, contributing to disease progression by altering the tumor microenvironment and promoting cell invasion and proliferation.[3][4] As such, inhibitors of Chst15 are being investigated as potential therapeutics to disrupt these disease processes.[3][5]

Q2: What are the common methods to measure Chst15 catalytic activity?

Several methods can be employed:

  • Colorimetric Assay: One common method involves a reaction with 1,9-dimethylmethylene blue (DMMB) coloring reagent. The absorbance is measured at a wavelength of 525 nm to determine enzyme activity.[1]

  • Enzyme-Coupled Fluorescence Assay: For high-throughput screening, a fluorescence-based assay has been developed where Chst15 activity is coupled to the enzyme Sult1c1. This system uses 4-methylumbelliferyl sulfate (MUS) as a sulfate donor, leading to the release of the fluorescent 4-methylumbelliferone (MU), which can be readily quantified.[6]

  • Radiolabeling Assay: A [35S]-labeling assay can be used to directly measure the incorporation of a radiolabeled sulfate group into the chondroitin sulfate substrate.[6]

Q3: How can I improve the expression and solubility of recombinant Chst15?

Low soluble expression of Chst15 is a common issue, particularly in prokaryotic systems like E. coli.[1] A proven strategy is to use co-expression with solubilizing tags. Tags such as Maltose Binding Protein (MBP), thioredoxin (Trx), Small Ubiquitin-related Modifier (SUMO), and Glutathione S-transferase (GST) can significantly increase the yield of soluble, active enzyme.[1] For instance, the co-expression of an MBP tag has been shown to increase the enzyme activity of E. calabaricus Chst15 by 2.8-fold.[1]

Q4: Are there any known inhibitors for Chst15 that can be used as positive controls?

Yes, a potent, reversible covalent inhibitor known as Chst15-IN-1 is commercially available.[5][7] This small molecule effectively inhibits the sulfation of chondroitin sulfate E and can be used as a positive control in your screening assays to validate the experimental setup.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Chst15 inhibitor screening experiments.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Enzyme Activity 1. Poor Protein Expression/Solubility: Recombinant Chst15 is not being expressed or is forming insoluble inclusion bodies.[1] 2. Inactive Enzyme: The purified enzyme may be denatured or lack necessary cofactors. 3. Incorrect Assay Buffer Conditions: The pH or temperature of the assay buffer is not optimal.[8]1. Optimize Expression: Co-express Chst15 with a solubilizing tag like MBP to improve soluble protein yield.[1] 2. Proper Handling: Purify the protein under non-denaturing conditions and ensure proper storage at -80°C. 3. Optimize Buffer: Ensure the assay buffer is at room temperature before use and the pH is optimal for Chst15 activity (e.g., Tris-HCl, pH 7.4).[1][8]
High Background Signal in Assay 1. Substrate Instability: The substrate may be degrading spontaneously, leading to a false positive signal. 2. Contaminating Enzymes: The purified Chst15 sample may contain other enzymes that react with the substrate or detection reagents. 3. Incompatible Plate Type: Using an incorrect microplate type (e.g., clear plates for a fluorescence assay) can cause signal bleed-through.[8]1. Run Controls: Always include a "no-enzyme" control to measure the rate of spontaneous substrate degradation. 2. Improve Purification: Assess the purity of your enzyme preparation using SDS-PAGE. If necessary, add another purification step.[1] 3. Select Correct Plate: Use black plates with clear bottoms for fluorescence, white plates for luminescence, and clear plates for colorimetric assays.[8]
Inconsistent or Irreproducible Results 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes.[8] 2. Reagent Instability: Assay components, particularly the enzyme or the sulfate donor PAPS, may have degraded over time.[8] 3. Incomplete Thawing/Mixing: Reagents were not completely thawed or mixed before use, leading to concentration gradients.[9]1. Use Master Mixes: Prepare a master reaction mix to minimize pipetting variability. Use calibrated pipettes.[8] 2. Fresh Reagents: Use fresh samples or store components at the correct temperatures. Prepare the reaction mix immediately before use.[8] 3. Proper Reagent Handling: Ensure all components are fully thawed and gently mixed to create a homogenous solution before pipetting.[9]
False Positives in Inhibitor Screen 1. Compound Interference: The test compounds may interfere with the assay itself (e.g., autofluorescence, light scattering). 2. Non-specific Inhibition: Compounds may be inhibiting a coupling enzyme (like Sult1c1) instead of Chst15.[6]1. Run Compound Controls: Test compounds in the absence of the enzyme to check for intrinsic fluorescence or absorbance. 2. Counter-Screening: Perform a counter-screen against the coupling enzyme to eliminate compounds that inhibit it.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to Chst15 enzyme activity and inhibition.

Table 1: Comparison of Wild-Type (WT) and Engineered Chst15 Activity

Enzyme VariantSource OrganismExpression SystemSpecific Activity (U/mL)In Vitro Conversion (%)Reference
WT EcCHST15 Erpetoichthys calabaricusE. coli44.618.1[1]
WT HsCHST15 Homo sapiensCOS-7 cells33.7N/A[1]
M7 Mutant EcCHST15 Erpetoichthys calabaricusE. coliN/A62.5[1]

Note: The M7 mutant demonstrated a 3.5-fold increase in catalytic efficiency compared to the wild type (WT).[1]

Table 2: Pharmacokinetic Properties of this compound

ParameterValueUnitsAdministrationReference
Clearance 21mL/min/kgIntravenous (i.v.)[5]
Volume of Distribution 0.97L/kgIntravenous (i.v.)[5]
Terminal Half-life 1.6hoursIntravenous (i.v.)[5]

Experimental Protocols & Workflows

Protocol 1: Recombinant Chst15 Expression and Purification (MBP-tagged)

This protocol is adapted from methodologies used for expressing Chst15 in E. coli.[1]

  • Transformation: Transform E. coli BL21(DE3) cells with the expression vector containing the MBP-Chst15 fusion gene.

  • Culture Growth: Grow the transformed cells in LB medium at 37°C until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression with IPTG and continue to culture at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer and disrupt the cells using a high-pressure homogenizer.

  • Clarification: Centrifuge the crude lysate at 10,000 x g at 4°C for 30 minutes to pellet cell debris.

  • Affinity Chromatography: Apply the supernatant to a dextrin agarose resin. Allow the MBP-tagged protein to bind for at least 30 minutes.

  • Washing: Wash the resin with wash buffer to remove unbound proteins.

  • Elution: Elute the captured MBP-Chst15 protein using an elution buffer containing 10 mM maltose.

  • Verification: Confirm protein concentration using a BCA assay and assess purity via SDS-PAGE analysis.

Protocol 2: High-Throughput Inhibitor Screening using a Coupled Fluorescence Assay

This protocol is based on the high-throughput screening method developed for Chst15 inhibitors.[6]

  • Reagent Preparation: Prepare assay buffer, Chst15 enzyme, the coupling enzyme Sult1c1, the substrate Chondroitin Sulfate A (CSA), the sulfate donor 4-methylumbelliferyl sulfate (MUS), and the universal sulfate donor PAPS.

  • Compound Plating: Dispense test compounds and controls (e.g., this compound for positive inhibition, DMSO for negative control) into a 1536-well black microplate.

  • Enzyme-Substrate Mix: Prepare a master mix containing Chst15, Sult1c1, CSA, and MUS in assay buffer.

  • Reaction Initiation: Add the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the master mix to initiate the reaction, and immediately dispense into the wells containing the test compounds.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time.

  • Fluorescence Reading: Measure the fluorescence of the liberated 4-methylumbelliferone (MU) using a plate reader (Excitation/Emission ~365/445 nm).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Hits are typically identified as compounds that show significant inhibition with little to no effect in a counter-screen against the coupling enzyme, Sult1c1.

Visualizations

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prot_Exp 1. Recombinant Chst15 Expression & Purification Reaction 4. Initiate Reaction (Add PAPS) Prot_Exp->Reaction Cmpd_Plate 2. Compound Library Plating Cmpd_Plate->Reaction Assay_Prep 3. Assay Reagent Preparation Assay_Prep->Reaction Incubate 5. Incubation Reaction->Incubate Measure 6. Read Fluorescence Incubate->Measure Data_Analysis 7. Calculate % Inhibition Measure->Data_Analysis Counter_Screen 8. Counter-Screen against Coupling Enzyme Data_Analysis->Counter_Screen Hit_ID 9. Hit Identification Counter_Screen->Hit_ID

Caption: High-throughput screening workflow for Chst15 inhibitors.

G cluster_wnt WNT Pathway Components ARSB Reduced Arylsulfatase B (ARSB) Activity C4S Increased Chondroitin 4-Sulfate (C4S) ARSB->C4S WNT Activation of Non-Canonical WNT Signaling C4S->WNT Wnt3A Wnt3A WNT->Wnt3A Rac1 Rac-1 GTPase WNT->Rac1 p38 p-p38 MAPK WNT->p38 GATA3 GATA-3 WNT->GATA3 CHST15 Upregulation of CHST15 Expression WNT->CHST15

Caption: Non-canonical WNT signaling pathway regulating Chst15.[10]

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

A Head-to-Head Battle for Chst15 Inhibition: A Comparative Guide to Chst15-IN-1 and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of targeting Carbohydrate Sulfotransferase 15 (Chst15), this guide provides a comprehensive comparison of two prominent inhibitory approaches: the small molecule inhibitor Chst15-IN-1 and siRNA-mediated gene knockdown. This objective analysis, supported by experimental data, will aid in the selection of the most appropriate method for your research needs.

Chst15, an enzyme responsible for the biosynthesis of chondroitin sulfate E (CS-E), plays a pivotal role in various physiological and pathological processes, including neuronal repair, cancer progression, and fibrosis.[1][2] Consequently, the ability to effectively inhibit its activity is of significant interest. This guide delves into the mechanisms, efficacy, and practical considerations of two distinct strategies to achieve this inhibition.

At a Glance: this compound vs. siRNA Knockdown

FeatureThis compoundsiRNA Knockdown of Chst15
Mechanism of Action Reversible covalent inhibition of the Chst15 enzyme's active site.[3]Post-transcriptional gene silencing by mRNA degradation.[4]
Target Level ProteinmRNA
Mode of Inhibition Enzymatic activity inhibitionInhibition of protein synthesis
Reversibility Reversible[3]Long-lasting, but transient
Reported Efficacy IC50 of 23 µM and 39 µM in biochemical assays.[1] Significant dose-dependent decrease in cell-surface CS-E expression at 10 and 25 µM.[3]86.8% knockdown of human CHST15 mRNA in BxPC-3 cells and 52.0% in mouse KPC cells.[5] Significant reduction of fibrosis-related genes.[4]
Potential Off-Target Effects Can inhibit other closely related glycosaminoglycan (GAG) sulfotransferases.[3]Can cause unintended gene silencing through partial sequence complementarity (miRNA-like effects).[6][7]

Delving Deeper: A Quantitative Look at Efficacy

The following tables summarize quantitative data from various studies, highlighting the efficacy of each method. It is important to note that these data are not from direct head-to-head comparative studies, and experimental conditions may vary.

Table 1: Efficacy of this compound

Assay TypeModel SystemConcentrationObserved EffectReference
Biochemical AssayEnzyme-coupled fluorescence assayIC50 = 23 µM, 39 µMInhibition of Chst15 activity[1]
Cell-Based AssayNeu7 astrocytes10 µM and 25 µMSignificant dose-dependent decrease in cell-surface CS-E expression[3]

Table 2: Efficacy of siRNA Knockdown of Chst15

Cell LinesiRNA Concentration% mRNA KnockdownDownstream EffectReference
BxPC-3 (human pancreatic cancer)Not specified86.8%-[5]
KPC (mouse pancreatic cancer)Not specified52.0%-[5]
PANC-1, MIA PaCa-2, Capan-1, Capan-2 (human pancreatic cancer)Not specifiedSignificant inhibitionSignificant reduction of proliferation and up-regulation of p21CIP1/WAF1[8]
Human fibroblast cell linesDose-dependentDose-dependent suppressionRepression of fibrosis-related genes[4]

Experimental Corner: Protocols for Inhibition

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for the application of this compound and siRNA-mediated knockdown of Chst15 in an in vitro setting.

Protocol 1: In Vitro Treatment with this compound

This protocol is a general guideline for treating adherent cell lines with this compound.

Materials:

  • Adherent cells of interest

  • Complete growth medium

  • This compound (stock solution typically in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency).

  • Preparation of Treatment Medium: Prepare fresh dilutions of this compound in complete growth medium to the desired final concentrations (e.g., 10 µM, 25 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Cell Treatment: Remove the existing medium from the cells and wash once with PBS. Add the prepared treatment or vehicle control medium to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess protein levels, or functional assays to measure phenotypic changes.

Protocol 2: In Vitro siRNA Transfection for Chst15 Knockdown

This protocol provides a general procedure for transiently knocking down Chst15 expression using siRNA in adherent cells. Optimization of siRNA concentration and transfection reagent is recommended for each cell line.

Materials:

  • Adherent cells of interest

  • Chst15-specific siRNA and a non-targeting (scramble) control siRNA

  • siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium

  • Multi-well plates

  • Standard cell culture equipment

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate in antibiotic-free complete growth medium so that they reach 60-80% confluency at the time of transfection.

  • Preparation of siRNA-Lipid Complexes:

    • For each well, dilute the required amount of siRNA (e.g., 20-80 pmols for a 6-well plate) in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Wash the cells once with serum-free medium.

    • Add the siRNA-lipid complex mixture to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.

  • Post-Transfection: Add complete growth medium (with serum, without antibiotics) to the cells and incubate for an additional 24-72 hours.

  • Verification of Knockdown and Downstream Analysis: Harvest the cells to verify knockdown efficiency by RT-qPCR (for mRNA levels) or Western blotting (for protein levels) and proceed with further experiments.

Visualizing the Impact: Signaling Pathways and Experimental Flow

To better understand the mechanisms at play, the following diagrams, generated using Graphviz, illustrate the Chst15 signaling pathway and a typical experimental workflow for comparing these two inhibitory methods.

CHST15_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Wnt3A Wnt3A Rac1 Rac-1 GTPase Wnt3A->Rac1 Non-canonical Wnt Signaling p38 phospho-p38 MAPK Rac1->p38 Non-canonical Wnt Signaling GATA3 GATA-3 p38->GATA3 Non-canonical Wnt Signaling CHST15_gene CHST15 Gene GATA3->CHST15_gene Non-canonical Wnt Signaling CHST15_mRNA CHST15 mRNA CHST15_gene->CHST15_mRNA Transcription CHST15_protein CHST15 Protein (Enzyme) CHST15_mRNA->CHST15_protein Translation CSE Chondroitin Sulfate E (CS-E) CHST15_protein->CSE Enzymatic Synthesis p21 p21CIP1/WAF1 CHST15_protein->p21 Matrix Matrix Remodeling Genes CSE->Matrix TCell Anti-tumor T-cell Activity Genes CSE->TCell siRNA siRNA siRNA->CHST15_mRNA Degradation Chst15_IN_1 This compound Chst15_IN_1->CHST15_protein Inhibition

Caption: CHST15 signaling pathway and points of intervention.

Experimental_Workflow cluster_treatment Treatment Groups cluster_analysis Downstream Analysis start Cell Culture (e.g., Cancer cell line) control Vehicle Control (e.g., DMSO) start->control inhibitor This compound Treatment start->inhibitor siRNA_control Scramble siRNA Control start->siRNA_control siRNA_knockdown Chst15 siRNA Knockdown start->siRNA_knockdown incubation Incubation (24-72 hours) control->incubation inhibitor->incubation siRNA_control->incubation siRNA_knockdown->incubation qPCR RT-qPCR (CHST15 mRNA levels) incubation->qPCR western Western Blot (CHST15 protein levels) incubation->western functional Functional Assays (e.g., Proliferation, Migration) incubation->functional

Caption: Experimental workflow for comparing this compound and siRNA.

Concluding Remarks

Both this compound and siRNA-mediated knockdown offer effective means to inhibit Chst15, albeit through different mechanisms. The choice between these two powerful tools will depend on the specific research question, the desired duration of the effect, and the experimental system. This compound provides a reversible, titratable inhibition of enzyme activity, making it suitable for studies requiring acute and controlled modulation. In contrast, siRNA knockdown offers a potent and more prolonged, though transient, reduction in protein expression, ideal for investigating the consequences of Chst15 depletion. Careful consideration of potential off-target effects is crucial for both methodologies to ensure the validity of experimental findings. This guide serves as a foundational resource to inform the strategic selection and application of these valuable research tools in the ever-evolving field of Chst15 biology.

References

Confirming Chst15-IN-1 Target Engagement in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern biophysical and enzymatic methods to confirm the engagement of Chst15-IN-1 with its target, Carbohydrate Sulfotransferase 15 (CHST15), within a cellular environment. We will delve into the principles, protocols, and comparative performance of the Cellular Thermal Shift Assay (CETSA), NanoBRET/NanoBiT Target Engagement Assays, and Activity-Based Protein Profiling (ABPP), alongside traditional enzymatic activity assays. This guide aims to equip researchers with the knowledge to select the most appropriate method for their specific experimental needs.

Introduction to CHST15 and this compound

Carbohydrate sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan (GAG).[1][2] CHST15 catalyzes the transfer of a sulfate group to the 6-position of N-acetylgalactosamine 4-sulfate residues within the chondroitin sulfate chain.[2] Dysregulation of CHST15 activity has been implicated in various pathological processes, including cancer progression, fibrosis, and inflammation, making it an attractive therapeutic target.[1][3][4][5]

This compound is a potent, cell-permeable, reversible covalent inhibitor of CHST15.[6][7][8] It effectively reduces the levels of CS-E and has shown potential in preclinical models for neuronal repair and mitigating the inhibitory effects of chondroitin sulfate proteoglycans (CSPGs).[9] Confirming that this compound directly binds to and engages with CHST15 in a cellular context is a critical step in its validation as a chemical probe and potential therapeutic agent.

Comparison of Target Engagement Methodologies

Here, we compare three prominent methods for assessing target engagement in a cellular context: Cellular Thermal Shift Assay (CETSA), NanoBRET/NanoBiT, and Activity-Based Protein Profiling (ABPP).

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET/NanoBiT Target EngagementActivity-Based Protein Profiling (ABPP)
Principle Ligand binding alters the thermal stability of the target protein.Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.Covalent labeling of active enzyme sites by a chemical probe.
Target Modification Not required (endogenous protein).Requires genetic modification (NanoLuc fusion).Not required for the target protein.
Compound Modification Not required.Requires a specific fluorescent tracer that binds to the target.Requires a specific, reactive chemical probe.
Readout Western Blot, ELISA, Mass Spectrometry.Luminescence and fluorescence detection (BRET ratio).Fluorescence scan, Mass Spectrometry.
Throughput Low to high, depending on the detection method.High.Medium to high.
Quantitative Nature Semi-quantitative (thermal shift) to quantitative (isothermal dose-response).Quantitative (IC50, affinity, residence time).Semi-quantitative (gel-based) to quantitative (MS-based).
Advantages Label-free for both target and compound; applicable to endogenous proteins.[10]High sensitivity and quantitative data on binding affinity and residence time in live cells.[11][12]Directly measures the functional state of the enzyme.
Disadvantages Not all protein-ligand interactions result in a detectable thermal shift.[11]Requires genetic engineering of the target protein and development of a specific tracer.[11]Requires the design and synthesis of a specific probe for the target enzyme family.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for CHST15

This protocol is adapted from general CETSA procedures and tailored for assessing this compound engagement with endogenous CHST15.[13][14]

Materials:

  • Cells expressing CHST15 (e.g., HEK293T, or a relevant cancer cell line)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-CHST15 antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • SDS-PAGE gels and Western blot apparatus

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: After incubation, wash the cells with PBS. Resuspend the cells in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with an anti-CHST15 antibody.

  • Data Analysis: Quantify the band intensities for CHST15 at each temperature. Plot the percentage of soluble CHST15 as a function of temperature for both this compound treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

NanoBRET Target Engagement Assay for CHST15

This protocol outlines the steps for a NanoBRET assay to quantify the binding of this compound to CHST15 in live cells.[15][16][17][18]

Materials:

  • HEK293T cells

  • Plasmid encoding CHST15-NanoLuc fusion protein

  • Transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • This compound

  • CHST15 fluorescent tracer (custom synthesis may be required)

  • NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor

  • White, 96-well or 384-well assay plates

  • Luminometer capable of measuring BRET

Procedure:

  • Transfection: Co-transfect HEK293T cells with the CHST15-NanoLuc fusion plasmid. Plate the transfected cells in the assay plates and incubate for 24 hours.

  • Tracer and Compound Addition: Prepare serial dilutions of this compound. Add the CHST15 fluorescent tracer to the cells at a predetermined optimal concentration. Immediately after, add the this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Substrate Addition: Equilibrate the plate to room temperature. Add the NanoBRET Nano-Glo Substrate and the Extracellular NanoLuc Inhibitor to all wells.

  • BRET Measurement: Read the donor emission (460 nm) and acceptor emission (610 nm) within 10 minutes using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the potency of target engagement in the cellular environment.

Activity-Based Protein Profiling (ABPP) for CHST15

As no specific activity-based probe for CHST15 has been reported, this protocol describes a general competitive ABPP workflow to indirectly assess target engagement. This would require a broad-spectrum sulfotransferase probe.

Materials:

  • Cells expressing CHST15

  • This compound

  • Broad-spectrum sulfotransferase activity-based probe with a reporter tag (e.g., a fluorophore or biotin)

  • Lysis buffer

  • SDS-PAGE gels

  • Fluorescence gel scanner or streptavidin beads and mass spectrometer

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified duration.

  • Probe Labeling: Lyse the cells and treat the proteome with the broad-spectrum sulfotransferase ABP for a defined period to allow for covalent labeling of active sulfotransferases.

  • Detection (Gel-Based): If the probe has a fluorescent tag, separate the labeled proteins by SDS-PAGE and visualize using a fluorescence gel scanner. A decrease in the fluorescence intensity of the band corresponding to CHST15 with increasing concentrations of this compound indicates target engagement.

  • Detection (MS-Based): If the probe has a biotin tag, enrich the labeled proteins using streptavidin beads. Elute the bound proteins and identify them by mass spectrometry. A reduction in the spectral counts for CHST15 in the this compound treated samples compared to the control would confirm target engagement.

Alternative Methods to this compound

While this compound is a potent inhibitor, other strategies exist to modulate CHST15 activity.

Alternative MethodPrincipleAdvantagesDisadvantages
RNA interference (siRNA) Post-transcriptional gene silencing of CHST15.[4][5]High specificity for CHST15.Transient effect; potential off-target effects.
Monoclonal Antibodies Extracellular neutralization of CHST15 or its products.[1]High specificity; can target extracellular domains.Poor cell permeability; high cost of development.
Other Small Molecule Inhibitors Competitive or allosteric inhibition of CHST15.[6][7]Cell-permeable; potential for oral bioavailability.May have off-target effects; require extensive optimization.

Signaling Pathways and Experimental Workflows

CHST15 Signaling in Disease

CHST15 plays a significant role in modifying the tumor microenvironment and promoting fibrosis.[1][3][4] Its product, chondroitin sulfate E, can influence cell signaling pathways that regulate cell proliferation, migration, and invasion.

CHST15_Signaling cluster_extracellular Extracellular Matrix cluster_cell Cell cluster_golgi Golgi Apparatus cluster_signaling Intracellular Signaling CSPG Chondroitin Sulfate Proteoglycans (CSPGs) Receptor Receptor Tyrosine Kinases CSPG->Receptor GrowthFactors Growth Factors (e.g., TGF-β) GrowthFactors->Receptor CHST15 CHST15 CS_E Chondroitin Sulfate E CHST15->CS_E CS_A Chondroitin Sulfate A CS_A->CHST15 CS_E->CSPG Downstream Downstream Signaling (e.g., Wnt, MAPK) Receptor->Downstream Proliferation Cell Proliferation & Migration Downstream->Proliferation Chst15_IN_1 This compound Chst15_IN_1->CHST15

Caption: CHST15 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Target Engagement Confirmation

The following diagram illustrates a typical workflow for confirming target engagement using the methods described in this guide.

Target_Engagement_Workflow cluster_assays Target Engagement Assays start Start: Hypothesized Target (CHST15) compound Compound of Interest (this compound) start->compound cell_culture Cell Culture (Expressing CHST15) start->cell_culture treatment Treat Cells with This compound compound->treatment cell_culture->treatment CETSA CETSA treatment->CETSA NanoBRET NanoBRET treatment->NanoBRET ABPP ABPP treatment->ABPP analysis Data Analysis CETSA->analysis NanoBRET->analysis ABPP->analysis confirmation Target Engagement Confirmed analysis->confirmation Positive Result no_confirmation Target Engagement Not Confirmed analysis->no_confirmation Negative Result

Caption: A generalized workflow for confirming CHST15 target engagement.

Conclusion

Confirming the direct interaction of a small molecule inhibitor with its intended target in a cellular context is paramount for its validation and further development. This guide has provided a comparative overview of three powerful techniques—CETSA, NanoBRET, and ABPP—for assessing this compound target engagement with CHST15. The choice of method will depend on the specific research question, available resources, and the desired level of quantitative detail. By employing these advanced methodologies, researchers can gain a deeper understanding of the mechanism of action of this compound and accelerate the development of novel therapeutics targeting CHST15-driven pathologies.

References

Comparative Analysis of Chst15-IN-1 Dose-Response in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of Chst15-IN-1, a potent inhibitor of Carbohydrate Sulfotransferase 15 (CHST15), across various cell lines. This document provides a comparative analysis of this compound with alternative CHST15 inhibitors, supported by experimental data and detailed protocols.

Introduction

Carbohydrate Sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan.[1] Elevated expression of CHST15 and subsequent accumulation of CS-E in the extracellular matrix have been implicated in the progression of various diseases, including cancer and fibrosis, by promoting cell proliferation, invasion, and metastasis.[2][3] This has positioned CHST15 as a promising therapeutic target for the development of novel inhibitors.[2] this compound, a potent and reversible covalent inhibitor of CHST15, has emerged as a valuable tool for studying the biological functions of this enzyme and as a potential therapeutic agent.[1] This guide provides a detailed dose-response analysis of this compound in different cell lines and compares its performance with other CHST15 inhibitory strategies.

This compound: Mechanism of Action

This compound effectively reduces the sulfation of chondroitin sulfate to produce the CS-E isoform.[1] It functions as a selective sulfotransferase inhibitor, thereby mitigating the downstream effects of CHST15 activity.[1]

Comparative Dose-Response Analysis

This guide presents a comparative analysis of the inhibitory effects of this compound and alternative CHST15 inhibitors based on available biochemical and cellular assay data.

Table 1: Biochemical IC50 Values of CHST15 Inhibitors

InhibitorTargetIC50 (μM)Assay Type
This compound (Inhibitor 34)Chst152.0 - 2.5[35S]-labeling assay
Chst112.0 - 2.5[35S]-labeling assay
Ust2.0 - 2.5[35S]-labeling assay
Hs3st12.0 - 2.5[35S]-labeling assay
Sult1e119[35S]-labeling assay
Sult2b1a42[35S]-labeling assay
Sult2b1b25[35S]-labeling assay
Compound 5Chst1523[35S]-labeling assay
Compound 19Chst1539[35S]-labeling assay

Data sourced from Cheung et al., 2017.[5]

Table 2: Cellular Effects of CHST15 Inhibition

Inhibitor/MethodCell Line(s)Effect
This compoundNeu7 astrocytesDose-dependent decrease in cell-surface CS-E expression (10 and 25 μM).[4]
CHST15 siRNAPANC-1, MIA PaCa-2, Capan-1, Capan-2 (Pancreatic Cancer)Significant reduction in cell proliferation.[2][6]
CHST15 siRNATE-1 (Esophageal Squamous Cell Carcinoma)Inhibition of cell growth and proliferation, induction of apoptosis.

Alternative CHST15 Inhibitors

Small Molecule Inhibitors: Compounds 5 and 19

During the high-throughput screening that identified this compound, two other compounds, designated as 5 and 19, also demonstrated inhibitory activity against CHST15 in biochemical assays.[5] With IC50 values of 23 μM and 39 μM, respectively, these compounds are less potent than this compound.[5] Further structure-activity relationship studies would be required to optimize their efficacy for cellular applications.

Genetic Inhibition: siRNA and dsRNA

Silencing the expression of CHST15 using small interfering RNA (siRNA) has proven to be an effective strategy to inhibit cancer cell proliferation. Studies have shown that CHST15 siRNA significantly reduces the proliferation of pancreatic cancer cell lines, including PANC-1, MIA PaCa-2, Capan-1, and Capan-2.[2][6] Similarly, knockdown of CHST15 in the esophageal squamous cell carcinoma cell line TE-1 resulted in inhibited cell growth and proliferation, alongside the induction of apoptosis.

A first-in-human clinical trial has been conducted to evaluate the safety and efficacy of a double-stranded RNA (dsRNA) oligonucleotide that specifically represses CHST15 in patients with pancreatic cancer.

CHST15 Signaling Pathway

The upregulation of CHST15 has been linked to the activation of non-canonical WNT signaling pathways. This intricate signaling cascade involves the decline of Arylsulfatase B (ARSB), leading to the disinhibition of WNT signaling, which in turn promotes the expression of CHST15. This pathway highlights the complex regulatory mechanisms governing CHST15 expression and its role in disease progression.

CHST15_Signaling_Pathway ARSB ARSB WNT Non-canonical WNT Signaling ARSB->WNT inhibition CHST15 CHST15 Expression WNT->CHST15 activation Proliferation Cell Proliferation & Invasion CHST15->Proliferation

CHST15 Signaling Cascade

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound or other inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the inhibitor and a vehicle control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate for 15 minutes at room temperature with shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed Seed Cells Incubate1 Incubate 24h Seed->Incubate1 Treat Add Inhibitor Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Solubilize Incubate3->Solubilize Read Read Absorbance Solubilize->Read

MTT Assay Workflow

Western Blot for CHST15 Expression

This protocol is used to detect the levels of CHST15 protein in cell lysates.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against CHST15

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CHST15 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

Conclusion

This compound is a valuable research tool and a promising therapeutic lead for diseases driven by aberrant CHST15 activity. While direct comparative dose-response data on cell viability across multiple cancer cell lines is still emerging, the available biochemical and cellular data, alongside evidence from genetic inhibition studies, strongly support the on-target effect of CHST15 inhibition. Further studies are warranted to establish a comprehensive dose-response profile of this compound in a wider range of cell lines to facilitate its translation into clinical applications. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to conduct their own investigations into the therapeutic potential of targeting CHST15.

References

Assessing the Selectivity Profile of Chst15-IN-1 Against Other Sulfotransferases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed assessment of the selectivity profile of Chst15-IN-1, a potent and reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (Chst15). The following sections present a comprehensive comparison of its inhibitory activity against a panel of other human sulfotransferases, supported by experimental data and detailed protocols. This information is intended to assist researchers, scientists, and drug development professionals in evaluating the suitability of this compound for their specific research applications.

Executive Summary

This compound demonstrates notable selectivity for glycosaminoglycan (GAG) sulfotransferases over cytosolic sulfotransferases. While it effectively inhibits Chst15 and other closely related GAG sulfotransferases involved in chondroitin and heparan sulfate biosynthesis, its activity against cytosolic sulfotransferases that act on steroidal substrates is significantly lower.[1][2] This selectivity profile makes this compound a valuable tool for studying the specific roles of GAG sulfation in various biological processes and as a potential starting point for the development of therapeutic agents targeting diseases associated with aberrant GAG sulfation.[1][3]

Selectivity Profile of this compound (Compound 34)

The inhibitory activity of this compound was evaluated against a panel of human sulfotransferases. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays.

Target SulfotransferaseEnzyme FamilySubstrate ClassIC50 (µM)
Chst15 GAG SulfotransferaseChondroitin Sulfate~2.0-2.5
Chst11GAG SulfotransferaseChondroitin Sulfate~2.0-2.5
UstGAG SulfotransferaseChondroitin Sulfate~2.0-2.5
Hs3st1GAG SulfotransferaseHeparan Sulfate~2.0-2.5
Sult1e1Cytosolic SulfotransferaseSteroids19
Sult2b1aCytosolic SulfotransferaseSteroids42
Sult2b1bCytosolic SulfotransferaseSteroids>100
Sult1c1Cytosolic SulfotransferaseXenobiotics>100

Data sourced from Cheung et al., 2017.[1][2]

Experimental Protocols

The selectivity of this compound was determined using two primary biochemical assays: a fluorescence-based high-throughput screening (HTS) assay for initial screening and a more direct [³⁵S]-incorporation assay for validation and IC50 determination.[1]

Fluorescence-Based Coupled-Enzyme Assay (HTS)

This assay was employed for the high-throughput screening of potential Chst15 inhibitors.[1]

  • Principle: The activity of Chst15 is coupled to that of a cytosolic sulfotransferase, Sult1c1. Chst15 utilizes the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), converting it to 3'-phosphoadenosine-5'-phosphate (PAP). In the coupled reaction, Sult1c1 utilizes PAP and a non-fluorescent substrate, 4-methylumbelliferyl sulfate (MUS), to regenerate PAPS and release the fluorescent product, 4-methylumbelliferone (MU). Inhibition of Chst15 leads to a decrease in the rate of MU formation.[1]

  • Protocol:

    • Reactions are performed in a 1536-well plate format.

    • Each well contains recombinant human Chst15, the acceptor substrate (chondroitin sulfate-A), PAPS, Sult1c1, and MUS in a suitable buffer.

    • Test compounds (including this compound) are added to the wells at a specific concentration (e.g., 12.5 µM).

    • The reaction is incubated at a controlled temperature.

    • The fluorescence of 4-methylumbelliferone is measured over time using a plate reader.

    • A counter-screen is performed against Sult1c1 alone to eliminate compounds that directly inhibit the coupling enzyme.[1]

[³⁵S]-PAPS Incorporation Assay

This assay provides a direct and sensitive method for quantifying the inhibitory potency of compounds against sulfotransferases.[1]

  • Principle: This assay measures the direct transfer of a radiolabeled sulfate group ([³⁵S]SO₄²⁻) from the donor substrate, [³⁵S]-PAPS, to the acceptor substrate (e.g., chondroitin sulfate-A for Chst15). The amount of radioactivity incorporated into the acceptor substrate is proportional to the enzyme activity.

  • Protocol:

    • The reaction mixture contains the specific sulfotransferase (e.g., Chst15, Chst11, etc.), the corresponding acceptor substrate, and [³⁵S]-PAPS in an appropriate reaction buffer.

    • This compound is added at varying concentrations to determine the dose-dependent inhibition.

    • The reaction is incubated at 37°C for a defined period.

    • The reaction is terminated, and the radiolabeled product is separated from the unreacted [³⁵S]-PAPS, typically by precipitation or chromatography.

    • The amount of incorporated radioactivity is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[1]

Visualizing the Experimental Workflow and Biological Context

To better illustrate the processes described, the following diagrams were generated using Graphviz.

experimental_workflow cluster_hts Fluorescence-Based HTS cluster_validation Validation & Selectivity Profiling hts_start Compound Library hts_assay Coupled-Enzyme Assay (Chst15 + Sult1c1) hts_start->hts_assay hts_readout Fluorescence Measurement hts_assay->hts_readout hts_counter Counter-screen (Sult1c1 alone) hts_readout->hts_counter hts_hits Initial Hits hts_counter->hts_hits val_start Initial Hits val_assay [35S]-PAPS Incorporation Assay val_start->val_assay val_panel Sulfotransferase Panel (Chst15, Chst11, Sult1e1, etc.) val_assay->val_panel val_ic50 IC50 Determination val_panel->val_ic50 val_result Selectivity Profile val_ic50->val_result

Caption: Experimental workflow for inhibitor screening and selectivity profiling.

chst15_pathway CSA Chondroitin Sulfate A (CS-A) [GlcA-GalNAc(4S)]n Chst15 Chst15 CSA->Chst15 Substrate CSE Chondroitin Sulfate E (CS-E) [GlcA-GalNAc(4S,6S)]n Chst15->CSE Product PAP PAP Chst15->PAP PAPS PAPS (Sulfate Donor) PAPS->Chst15 Co-substrate Inhibitor This compound Inhibitor->Chst15 Inhibition

Caption: Role of Chst15 in Chondroitin Sulfate E biosynthesis and its inhibition.

References

Validating Chst15-IN-1 Activity: A Comparative Guide to Assay Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for validating the activity of Chst15-IN-1, a potent and reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (Chst15).[1] It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualization of key processes.

Chst15 is a sulfotransferase responsible for the biosynthesis of chondroitin sulfate E (CS-E), a glycosaminoglycan implicated in various pathological processes, including tumor progression and the inhibition of neuronal repair.[1][2] As a selective inhibitor, this compound presents a promising therapeutic avenue by diminishing the inhibitory effects of chondroitin sulfate proteoglycans (CSPGs).[1] This guide focuses on the use of the [35S]-labeling assay for the validation of this compound and compares it with alternative methods.

Comparative Analysis of Chst15 Activity Assays

The selection of an appropriate assay for validating Chst15 inhibitors is critical for accurate and efficient drug development. The traditional [35S]-labeling assay is a direct and highly sensitive method, while modern non-radiometric assays offer advantages in terms of safety and throughput.

Assay MethodPrincipleAdvantagesDisadvantages
[35S]-Labeling Assay Measures the direct transfer of a radiolabeled sulfate group from [35S]3'-phosphoadenosine 5'-phosphosulfate ([35S]PAPS) to a chondroitin sulfate acceptor.High sensitivity and direct measurement of enzyme activity. Considered the gold standard for sulfotransferase assays.Requires handling of radioactive materials, is labor-intensive, and has a low throughput.
Fluorescence-Based Assay A coupled-enzyme assay where the product of the Chst15 reaction (PAP) is used by a second enzyme (Sult1c1) to generate a fluorescent signal from a non-fluorescent substrate.[2]High-throughput, non-radioactive, and suitable for screening large compound libraries.[2]Indirect measurement of Chst15 activity, susceptible to interference from compounds that affect the coupling enzyme.
HPLC-Based Assay Separates and quantifies the sulfated product from the non-sulfated substrate using High-Performance Liquid Chromatography.Provides detailed information on product formation and can distinguish between different sulfated products.Requires specialized equipment, can be time-consuming, and may have lower throughput than fluorescence-based assays.
ELISA-Based Assay Uses specific antibodies to detect the product of the Chst15 reaction, chondroitin sulfate E.High specificity and can be adapted to a high-throughput format.Dependent on the availability of highly specific antibodies; may be less quantitative than direct activity assays.
Experimental Data: Inhibition of Chst15
CompoundIC50 (μM)Assay MethodReference
Compound 5 23[35S]-Labeling Assay[2]
Compound 19 39[35S]-Labeling Assay[2]
This compound Effective at 10-25 µM (in cells)Cell-based CS-E expression[1]

Detailed Experimental Protocols

[35S]-Labeling Assay for Chst15 Activity

This protocol is adapted from established methods for chondroitin sulfate sulfotransferases and is suitable for validating the inhibitory activity of compounds like this compound.[3][4][5][6]

Materials:

  • Recombinant human Chst15 enzyme

  • Chondroitin sulfate A (CS-A) as the acceptor substrate

  • [35S]3'-phosphoadenosine 5'-phosphosulfate ([35S]PAPS)

  • This compound or other inhibitors

  • Reaction Buffer: 50 mM Imidazole-HCl, pH 6.8, 10 mM CaCl2, 20 mM reduced glutathione

  • Stop Solution: 5X SDS gel loading buffer

  • SDS-PAGE apparatus and reagents

  • Blotting paper and gel dryer

  • X-ray film and cassette or phosphorimager

  • Liquid scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing 50 mM imidazole-HCl (pH 6.8), 10 mM CaCl₂, 20 mM reduced glutathione, 0.5 μmol/mL of chondroitin sulfate A, and 1 μM [35S]PAPS (approximately 5.0 × 10^5 cpm/50 μL).[6]

  • Inhibitor Addition: Add the desired concentration of this compound or a vehicle control to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding 2-5 μL of the recombinant Chst15 enzyme. The final reaction volume is typically 50 μL.[6]

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.[6]

  • Reaction Termination: Stop the reaction by adding 15 µL of 5X SDS gel loading buffer.

  • Electrophoresis: Load 22.5 µL of each reaction onto an SDS-PAGE gel. Run the gel at 200 volts for 30 minutes. The loading buffer should run no more than halfway down the gel.

  • Gel Drying: Transfer the gel onto blotting paper and dry it completely using a gel dryer.

  • Autoradiography/Phosphorimaging: Expose the dried gel to X-ray film overnight in a darkroom or use a phosphorimager to detect the radiolabeled product.

  • Quantification: Excise the bands corresponding to the sulfated chondroitin sulfate product and the unreacted [35S]PAPS. Place each band in a separate scintillation vial with 5 mL of scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of [35S] incorporation into chondroitin sulfate for each reaction. Determine the inhibitory activity of this compound by comparing the incorporation in the presence of the inhibitor to the vehicle control.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result reagents Prepare Reaction Mix (Buffer, CS-A, [35S]PAPS) inhibitor Add this compound (or vehicle) reagents->inhibitor start_reaction Initiate with Chst15 Enzyme inhibitor->start_reaction incubation Incubate at 37°C start_reaction->incubation separation Separate Product (SDS-PAGE) incubation->separation detection Detect Radioactivity (Autoradiography) separation->detection quantification Quantify Incorporation (Scintillation Counting) detection->quantification data_analysis Calculate % Inhibition and IC50 quantification->data_analysis

Caption: Workflow of the [35S]-labeling assay for this compound validation.

Chst15 Signaling Pathway

chst15_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix Wnt3a Wnt3a Rac1 Rac-1 GTPase Wnt3a->Rac1 Activates p38 p38 MAPK Rac1->p38 Activates p_p38 Phospho-p38 MAPK p38->p_p38 Phosphorylation GATA3 GATA-3 p_p38->GATA3 Activates CHST15_gene CHST15 Gene GATA3->CHST15_gene Binds to promoter CHST15_exp CHST15 Expression CHST15_gene->CHST15_exp Transcription Chst15 Chst15 Enzyme CHST15_exp->Chst15 CSA Chondroitin Sulfate A (CS-A) Chst15->CSA CSE Chondroitin Sulfate E (CS-E) Chst15->CSE CSA->CSE Sulfation CSPGs Inhibitory CSPGs CSE->CSPGs Incorporation Chst15_IN1 This compound Chst15_IN1->Chst15 Inhibits

Caption: Non-canonical Wnt signaling pathway leading to Chst15 expression.

References

Cross-Validation of Chst15-IN-1 Effects with a CS-E Specific Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the effects of Chst15-IN-1, a potent and reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (Chst15). A primary focus is placed on the cross-validation of this compound's inhibitory action on Chondroitin Sulfate E (CS-E) synthesis using a CS-E specific antibody, alongside alternative validation techniques. This document offers supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound and CS-E

Chondroitin Sulfate Proteoglycans (CSPGs) are key components of the extracellular matrix, playing crucial roles in cell signaling, development, and disease. The biological activity of CSPGs is largely determined by their sulfation patterns. Chondroitin Sulfate E (CS-E) is a specific disaccharide unit within the chondroitin sulfate chain, characterized by sulfation at both the 4- and 6-positions of the N-acetylgalactosamine (GalNAc) residue. The enzyme responsible for the final 6-O-sulfation step in the biosynthesis of CS-E is Chst15.[1][2]

Elevated levels of CS-E have been implicated in the inhibition of axonal regeneration following central nervous system injury.[3][4] Consequently, inhibitors of Chst15, such as this compound, are valuable research tools and potential therapeutic agents for promoting neural repair.[5][6] this compound is a selective, cell-permeable small molecule that has been shown to effectively reduce CS-E levels on cell surfaces and in secreted CSPGs.[5][7]

Validating the specific inhibitory effect of this compound on CS-E synthesis is critical. This guide compares the use of a CS-E specific antibody for immunofluorescence-based validation with other biochemical and genetic approaches.

Comparative Analysis of Validation Methods

The efficacy of this compound can be assessed through various experimental approaches. The following table summarizes the key quantitative data and compares the primary methods for validating the inhibitor's effects.

Table 1: Quantitative Comparison of this compound Activity and Validation Methods

Parameter This compound (Compound 34) Alternative Validation Method: [35S]-PAPS Incorporation Assay Alternative Validation Method: siRNA-mediated knockdown of Chst15
Target Chst15 (N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase)Chst15 and other sulfotransferasesChst15 mRNA
Reported IC50 2.0-2.5 µM for Chst15 and related GAG sulfotransferases.[8]Not directly applicable. This assay measures enzymatic activity. Initial hits from a high-throughput screen showed IC50 values of 23 µM and 39 µM for Chst15.[8]Not applicable.
Observed Effect Dose-dependent decrease in cell-surface CS-E expression in Neu7 astrocytes at 10 and 25 µM.[5]Dose-dependent inhibition of [35S]-sulfate incorporation into chondroitin sulfate A (CS-A).[8]Decreased 4,6-tandem sulfation of chondroitin sulfate.[4]
Principle Small molecule inhibition of enzyme activity.Direct measurement of the transfer of a radiolabeled sulfate group to the substrate.Genetic silencing of the target enzyme.
Primary Readout Reduction in fluorescence intensity from a CS-E specific antibody.Reduction in radioactivity incorporated into the substrate.Reduction in CS-E levels, often measured by antibody-based methods or mass spectrometry.
Advantages - Directly visualizes the reduction of the specific CS-E epitope in a cellular context.- Provides spatial information on CS-E distribution.- Highly sensitive and quantitative measure of enzyme inhibition.- Can be used for high-throughput screening.- Highly specific to the target gene.- Confirms that the observed phenotype is a direct result of reduced Chst15 activity.
Limitations - Dependent on antibody specificity and affinity.- Semi-quantitative unless coupled with advanced image analysis.- Requires handling of radioactive materials.- In vitro assay may not fully reflect cellular activity.- Potential for off-target effects.- Efficiency of knockdown can vary.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Immunofluorescence Staining for CS-E

This protocol describes the use of a CS-E specific antibody to visualize the reduction of CS-E on the surface of cultured cells following treatment with this compound.

Materials:

  • Cultured cells (e.g., Neu7 astrocytes)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Permeabilization Buffer (optional, for intracellular targets): 0.1% Triton X-100 in PBS

  • Primary Antibody: CS-E specific monoclonal antibody

  • Secondary Antibody: Fluorophore-conjugated anti-mouse IgG

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Treatment: Plate cells on glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of this compound (e.g., 10 µM and 25 µM) or a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).

  • Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If staining for intracellular CS-E, incubate the cells with Permeabilization Buffer for 10 minutes. For cell-surface staining, omit this step.

  • Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the CS-E specific primary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells once with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope. Quantify the fluorescence intensity to determine the relative levels of CS-E.

Western Blotting for Chondroitin Sulfate Proteoglycans

This protocol can be adapted to analyze the overall changes in CSPGs after this compound treatment. Direct detection of the CS-E epitope on a western blot can be challenging; therefore, this method often involves enzymatic digestion of the chondroitin sulfate chains.

Materials:

  • Cell lysates or tissue extracts

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Chondroitinase ABC

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary Antibody (e.g., an antibody against a specific CSPG core protein or a general anti-CS antibody like CS-56)

  • HRP-conjugated Secondary Antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Lyse cells or homogenize tissue in Lysis Buffer. Determine the protein concentration of the lysates.

  • Enzymatic Digestion (Optional but Recommended): To analyze the core protein, treat a portion of the lysate with Chondroitinase ABC to digest the chondroitin sulfate chains. This will result in a sharper band for the core protein.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with a chemiluminescent substrate and detect the signal using an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key biological pathways and experimental workflows discussed in this guide.

Chst15_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis start Plate Cells treatment Treat with this compound or Vehicle start->treatment if_staining Immunofluorescence (CS-E Specific Antibody) treatment->if_staining western_blot Western Blot (CSPG Core Protein) treatment->western_blot imaging Fluorescence Microscopy & Quantification if_staining->imaging blot_imaging Chemiluminescence Imaging western_blot->blot_imaging radiolabel_assay [35S]-PAPS Assay (In Vitro) scintillation Scintillation Counting radiolabel_assay->scintillation Chst15_IN_1 This compound Chst15_IN_1->radiolabel_assay

Experimental workflow for validating the effects of this compound.

CS_E_Biosynthesis_and_Inhibition cluster_synthesis CS-E Biosynthesis cluster_inhibition Inhibition cluster_downstream Downstream Effects CS_A Chondroitin Sulfate A (CS-A) (GlcA-GalNAc(4S)) Chst15 Chst15 CS_A->Chst15 CS_E Chondroitin Sulfate E (CS-E) (GlcA-GalNAc(4S,6S)) Axon_Outgrowth Promotion of Axon Outgrowth CS_E->Axon_Outgrowth Inhibits Chst15->CS_E 6-O-Sulfation Reduced_CSE Reduced CS-E Levels PAPS PAPS (Sulfate Donor) PAPS->Chst15 Chst15_IN_1 This compound Chst15_IN_1->Chst15 Inhibits Reduced_CSE->Axon_Outgrowth Promotes

Biosynthesis of CS-E and its inhibition by this compound.

CSPG_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CSPG_E CSPG with CS-E Chains PTPs PTPσ Receptor CSPG_E->PTPs LAR LAR Receptor CSPG_E->LAR NgR NgR1/NgR3 Receptors CSPG_E->NgR RhoA RhoA PTPs->RhoA Akt Akt PTPs->Akt LAR->RhoA NgR->RhoA ROCK ROCK RhoA->ROCK Growth_Cone Growth Cone Collapse & Axon Growth Inhibition ROCK->Growth_Cone Akt->Growth_Cone Inhibits Inhibition

Inhibitory signaling of CS-E-containing CSPGs in neurons.

Conclusion

The cross-validation of this compound's effects using a CS-E specific antibody provides a robust and visually compelling method to confirm its mechanism of action in a cellular context. This approach, when complemented with quantitative biochemical assays and genetic validation techniques, offers a comprehensive understanding of the inhibitor's efficacy and specificity. The detailed protocols and conceptual diagrams presented in this guide are intended to facilitate the design and execution of experiments aimed at investigating the role of Chst15 and CS-E in various biological processes, particularly in the field of neural regeneration.

References

A Comparative Guide to the Functional Outcomes of Chst15-IN-1: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo functional outcomes of Chst15-IN-1, a potent and reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (CHST15). The data presented herein is compiled from publicly available research to facilitate an objective evaluation of this compound's performance and its potential as a therapeutic agent.

Introduction to CHST15 and its Inhibition

Carbohydrate Sulfotransferase 15 (CHST15), also known as N-acetylgalactosamine 4-sulfate 6-O-sulfotransferase, is a key enzyme in the biosynthesis of chondroitin sulfate E (CS-E), a highly sulfated glycosaminoglycan (GAG).[1][2] Overexpression of CHST15 and the subsequent accumulation of CS-E in the extracellular matrix are implicated in the progression of various diseases, including fibrosis and cancer.[1][3] Inhibition of CHST15 is therefore a promising therapeutic strategy to disrupt these pathological processes.[1] this compound is a small molecule inhibitor designed to selectively target CHST15, thereby reducing CS-E levels and mitigating its downstream effects.[4] This guide will delve into the functional consequences of this compound and related CHST15 inhibition strategies in both laboratory and living models.

In Vitro Functional Outcomes

The in vitro efficacy of inhibiting CHST15, either by small molecules like this compound or through gene silencing with siRNA, has been demonstrated across various cell-based assays. These studies highlight the direct impact of CHST15 inhibition on cellular processes central to disease progression.

Table 1: Summary of In Vitro Quantitative Data for CHST15 Inhibition
ParameterCell LineTreatmentConcentrationOutcomeReference
CS-E Expression Neu7 astrocytesThis compound10 µM and 25 µMSignificant dose-dependent decrease in cell-surface CS-E expression.[4]
Cell Proliferation PANC-1 (Pancreatic Cancer)CHST15 siRNANot specifiedSignificant reduction in cell proliferation.[5]
Gene Expression (p21CIP1/WAF1) PANC-1 (Pancreatic Cancer)CHST15 siRNANot specifiedUp-regulation of the cell cycle inhibitor-related gene p21CIP1/WAF1.[5]
CHST15 mRNA Expression CCD-18 Co (Human Colon Fibroblasts)CHST15 siRNA50 pMEffective reduction in CHST15 mRNA.[6]
Collagen Production HEL299 and HFL1 (Lung Fibroblasts)CHST15 siRNANot specifiedSignificant reduction in collagen production.[2]
Tumor Cell Invasion Breast Cancer CellsCHST15 ExpressionNot specifiedCHST15 expression is essential for an invasive phenotype.[7]
Apoptosis Esophageal Squamous Cell Carcinoma CellsCHST15 KnockdownNot specifiedInduction of apoptosis.[7]
Experimental Protocols: Key In Vitro Assays

Cell-Surface CS-E Expression Assay:

  • Cell Culture: Neu7 astrocytes are cultured under standard conditions.

  • Treatment: Cells are treated with this compound at varying concentrations (e.g., 10 µM and 25 µM) for a specified duration (e.g., 24 hours).

  • Staining: Cells are stained with an antibody specific for chondroitin sulfate E.

  • Analysis: The level of cell-surface CS-E is quantified using flow cytometry or immunofluorescence microscopy.[4]

Cell Proliferation Assay:

  • Cell Culture: Pancreatic cancer cells (e.g., PANC-1) are seeded in multi-well plates.

  • Treatment: Cells are transfected with CHST15 siRNA or a negative control siRNA.

  • Analysis: Cell proliferation is assessed at various time points (e.g., 48 hours) using methods such as MTT assay, BrdU incorporation, or direct cell counting.[5]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

  • RNA Extraction: Total RNA is extracted from treated and control cells.

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA.

  • PCR: qRT-PCR is performed using primers specific for the target gene (e.g., CHST15, p21CIP1/WAF1) and a reference gene.

  • Analysis: The relative expression of the target gene is calculated using the ΔΔCt method.[5][6]

In Vivo Functional Outcomes

In vivo studies provide critical insights into the therapeutic potential of CHST15 inhibition in a complex biological system. These studies have primarily utilized animal models of fibrosis and cancer to evaluate the systemic effects of targeting CHST15.

Table 2: Summary of In Vivo Quantitative Data for CHST15 Inhibition
ParameterAnimal ModelTreatmentDosage/AdministrationOutcomeReference
Pharmacokinetics Not specifiedThis compound3.0 mg/kg; i.v.Moderate clearance (21 mL/min/kg), moderate volume of distribution (0.97 L/kg), and a short terminal half-life (1.6 hours).[4]
Tumor Growth PANC-1 Xenograft in Nude MiceCHST15 siRNASingle intratumoral injectionAlmost complete suppression of tumor growth.[5]
Colonic Fibrosis DSS-induced Chronic Colitis in MiceCHST15 siRNAEndoscopic submucosal injectionReduced collagen deposition and enhanced mucosal healing.[6][8]
Pulmonary Fibrosis Bleomycin-induced Lung Fibrosis in MiceCHST15 siRNAIntranasal injection (on days 1, 4, 8, and 11)Reduced lung CSPG and grade of fibrosis.[9]
Tumor-Infiltrating T cells Pancreatic Cancer in MiceIntratumoral CHST15 siRNANot specifiedIncreased tumor-infiltrating T cells.[10]
Experimental Protocols: Key In Vivo Models

Pancreatic Cancer Xenograft Model:

  • Cell Implantation: Human pancreatic cancer cells (e.g., PANC-1) are subcutaneously injected into immunodeficient mice.

  • Treatment: Once tumors are established, CHST15 siRNA or a control is administered directly into the tumor.

  • Monitoring: Tumor volume is measured regularly using calipers.

  • Analysis: At the end of the study, tumors are excised for histological and molecular analysis.[5][11]

DSS-Induced Colitis Model:

  • Induction of Colitis: Mice are administered dextran sulfate sodium (DSS) in their drinking water to induce colitis.

  • Treatment: CHST15 siRNA is delivered to the colon, for example, via endoscopic submucosal injection.

  • Assessment: Disease activity is monitored by body weight, stool consistency, and rectal bleeding.

  • Analysis: Colon tissues are collected for histological evaluation of inflammation and fibrosis (e.g., collagen staining).[6][8]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of CHST15 inhibition are underpinned by its ability to modulate key signaling pathways involved in cell proliferation, fibrosis, and tumor progression.

In cancer, silencing of CHST15 has been shown to upregulate the cell cycle inhibitor p21CIP1/WAF1, leading to reduced proliferation.[5] Furthermore, CHST15 is implicated in regulating the tumor microenvironment, and its inhibition can enhance the infiltration of anti-tumor T cells.[10] In fibrosis, CHST15 inhibition can reverse the epithelial-to-mesenchymal transition (EMT) pathway, a key process in the development of fibrotic tissue.[6] One study has also detailed a non-canonical WNT signaling pathway that regulates the expression of CHST15.[12]

Diagrams of Signaling Pathways and Experimental Workflows

CHST15_Inhibition_Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CHST15 CHST15 p21 p21 CHST15->p21 suppresses Cell_Cycle_Progression Cell_Cycle_Progression p21->Cell_Cycle_Progression inhibits Proliferation Proliferation Cell_Cycle_Progression->Proliferation Chst15_IN_1 This compound / siRNA Chst15_IN_1->CHST15 inhibits Experimental_Workflow_In_Vivo_Cancer Start Cell_Implantation Implant PANC-1 cells into nude mice Start->Cell_Implantation Tumor_Establishment Allow tumors to establish Cell_Implantation->Tumor_Establishment Treatment_Administration Intratumoral injection of This compound or control Tumor_Establishment->Treatment_Administration Monitoring Monitor tumor volume Treatment_Administration->Monitoring Endpoint Endpoint analysis: Histology, Molecular analysis Monitoring->Endpoint End Endpoint->End

References

Safety Operating Guide

Navigating the Safe Disposal of CHST15-IN-1: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential logistical and safety information for the disposal of CHST15-IN-1, a potent reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (CHST15).[1][2] Due to the absence of a specific Safety Data Sheet (SDS) in the public domain, this document outlines a conservative disposal procedure based on general best practices for handling research-grade chemical compounds.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to review any available manufacturer's safety information before proceeding.

Key Handling and Storage Information

Proper storage is the first step in ensuring the safe management of this compound throughout its lifecycle in the laboratory. The following table summarizes the recommended storage conditions based on available supplier data.

ParameterRecommendationSource
Storage Temperature (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month.[3]
Solvent Commonly dissolved in Dimethyl Sulfoxide (DMSO).[3][1]
General Storage Practices Store in a tightly sealed vial, protected from light and moisture.

**Step-by-Step Disposal Protocol for this compound

The following protocol provides a general workflow for the safe disposal of small quantities of this compound, typically encountered in a research setting. This procedure assumes the compound may be in its solid form or dissolved in a solvent such as DMSO.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate PPE, including:

    • Nitrile gloves (inspect before use).

    • Safety goggles or a face shield.

    • A lab coat.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

2. Waste Identification and Segregation:

  • Solid Waste: Unused or expired solid this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), CAS number (2158198-77-5), and any known hazards.

  • Liquid Waste (in DMSO or other solvents): Solutions of this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container for organic solvents. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated and disposed of as solid chemical waste.

3. Waste Collection and Storage:

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

  • Ensure waste containers are properly sealed to prevent leaks or spills.

4. Disposal Request and Pickup:

  • Follow your institution's established procedures for requesting hazardous waste pickup. This typically involves submitting a chemical waste collection form to the EHS department.

  • Provide accurate information about the waste composition on the request form.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_id Waste Identification cluster_disposal_action Disposal Action cluster_final Final Steps start Start: Identify this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type solid_waste Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solution waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware waste_type->contaminated_materials Contaminated collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_contaminated Collect with Solid Chemical Waste contaminated_materials->collect_contaminated store_waste Store Waste in Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end End: Disposal Complete request_pickup->end

References

Personal protective equipment for handling Chst15-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Chst15-IN-1. It is intended to supplement, not replace, your institution's standard safety protocols and a thorough review of any available Safety Data Sheet (SDS).

Understanding the Compound: this compound

This compound is a potent, reversible covalent inhibitor of Carbohydrate Sulfotransferase 15 (CHST15). CHST15 is an enzyme that plays a significant role in various biological processes, including tumor progression and neuronal repair, by modifying chondroitin sulfate chains.[1][2] As a covalent inhibitor, this compound is designed to form a strong bond with its target protein, which necessitates careful handling to minimize unintended off-target interactions.[3][4]

Quantitative Data Summary

PropertyValueSource
CAS Number 2158198-77-5Internal
Molecular Formula C₁₇H₁₁BrCl₂N₂O₃Internal
Molecular Weight 442.09 g/mol Internal
Solubility Soluble in DMSOInternal

Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet, a conservative approach to personal protection is recommended. The following PPE should be considered the minimum requirement when handling this compound in solid (powder) or solution form.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6]Protects against accidental splashes of the compound in solution, which could cause eye irritation or absorption. The powder form can also be an irritant if it becomes airborne.
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[6][7] Double gloving is recommended.Prevents skin contact and absorption. Since this compound is often dissolved in DMSO, which can facilitate the absorption of other chemicals through the skin, appropriate glove selection is critical.[7]
Body Protection A fully buttoned laboratory coat. Consider a chemically resistant apron for larger quantities.[5][8]Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for small-scale laboratory use if handled in a well-ventilated area or a chemical fume hood. If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling the compound, especially in its powdered form.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: All work with this compound, both in solid and solution form, should be conducted in a well-ventilated laboratory. A certified chemical fume hood is highly recommended, especially when handling the powder or preparing stock solutions.

  • Weighing: To prevent inhalation of the powder, weigh this compound in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: this compound is commonly dissolved in Dimethyl Sulfoxide (DMSO).[9] DMSO can penetrate the skin and may carry dissolved chemicals with it.[7] Therefore, extreme caution should be exercised when preparing and handling DMSO solutions of this compound.

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

  • Store this compound in a tightly sealed, light-resistant container.

  • Follow the supplier's recommendations for storage temperature, which is typically at -20°C or -80°C for long-term stability.

Spill Management:

  • Small Spills: For small spills of a solution, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[10] Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Contact your institution's environmental health and safety department for guidance.

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste containing DMSO should be treated as hazardous chemical waste.[11] Do not dispose of it down the drain.[10] Collect all waste in properly labeled, sealed containers.

Experimental Protocols

While specific experimental protocols will vary, the following provides a general framework for working with this compound in a laboratory setting.

Preparation of a 10 mM Stock Solution in DMSO:

  • Pre-weigh: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile, conical tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.42 mg of this compound (MW = 442.09 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex: Vortex the solution until the this compound is completely dissolved. Gentle warming may be required to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Signaling Pathway and Experimental Workflow Visualization

CHST15 in Cancer Progression

CHST15 has been shown to be involved in cancer progression through various signaling pathways. For instance, in esophageal cancer, CHST15 may promote cell proliferation and inhibit apoptosis through the CHST15/ILKAP/CCND1 and CHST15/RABL6/PMAIP1 signaling axes.[12] In pancreatic cancer, the CHST15-CS-E axis is considered a potential therapeutic target.[13][14] Furthermore, in prostate cancer, an increase in CHST15 expression has been linked to the activation of non-canonical WNT signaling.[15]

CHST15_Cancer_Signaling cluster_prostate Prostate Cancer cluster_esophageal Esophageal Cancer cluster_pancreatic Pancreatic Cancer Wnt3A Wnt3A Rac1 Rac-1 GTPase Wnt3A->Rac1 p38 p-p38 MAPK Rac1->p38 GATA3 GATA-3 p38->GATA3 CHST15_P CHST15 Expression GATA3->CHST15_P CHST15_E CHST15 ILKAP ILKAP CHST15_E->ILKAP RABL6 RABL6 CHST15_E->RABL6 CCND1 CCND1 ILKAP->CCND1 Proliferation Cell Proliferation CCND1->Proliferation PMAIP1 PMAIP1 RABL6->PMAIP1 Apoptosis Apoptosis PMAIP1->Apoptosis CHST15_Pan CHST15 p21 p21CIP1/WAF1 CHST15_Pan->p21 Prolif_Pan Cell Proliferation p21->Prolif_Pan

Caption: CHST15 signaling pathways in different cancers.

Experimental Workflow for Handling this compound

The following diagram outlines a general workflow for handling this compound in a laboratory setting, from receipt of the compound to its final application in an experiment.

Chst15_IN_1_Workflow Receipt Receive this compound Storage Store at -20°C or -80°C Receipt->Storage Weighing Weigh Powder in Fume Hood Storage->Weighing Dissolving Dissolve in DMSO Weighing->Dissolving Stock_Storage Store Stock Solution at -20°C or -80°C Dissolving->Stock_Storage Dilution Prepare Working Solution Stock_Storage->Dilution Experiment Use in Experiment (e.g., cell culture, in vivo) Dilution->Experiment Waste Dispose of Waste Experiment->Waste

Caption: General laboratory workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.